2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Description
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Properties
IUPAC Name |
2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOLOBSWUZOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475800 | |
| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65224-66-0 | |
| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound (CAS No. 18686-26-5) emerges as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a pyrimidinone core—makes it an invaluable building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.
Molecular Structure and Physicochemical Properties
Structural Elucidation and Tautomerism
This compound possesses a well-defined structure characterized by a pyrimidine ring substituted at key positions. The "(1H)-one" nomenclature indicates that the compound predominantly exists in the keto tautomeric form. However, it is crucial to recognize its potential to exist in equilibrium with its enol tautomer, 2-Chloro-6-methyl-5-nitropyrimidin-4-ol. This tautomerism, while often favoring the keto form, can influence the molecule's reactivity, particularly in reactions involving the C4-oxygen.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Data
The fundamental physical and chemical properties are summarized below. These values are essential for experimental design, including solvent selection and reaction setup.
| Property | Value | Reference |
| CAS Number | 18686-26-5 | N/A |
| Molecular Formula | C₅H₄ClN₃O₃ | N/A |
| Molecular Weight | 189.56 g/mol | N/A |
| Appearance | Typically a light yellow to beige solid | General Observation |
| Melting Point | Data not consistently reported; requires experimental verification. | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). Limited solubility in water and non-polar solvents. | General Chemical Principles |
Synthesis and Purification
Primary Synthetic Route
The most common and efficient synthesis of this compound involves the selective hydrolysis of its precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.[1] This reaction leverages the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic substitution than the C2-chloro group due to its para relationship with the strongly electron-withdrawing nitro group. This electronic effect stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4, making it the preferred site for hydrolysis.
References
An In-depth Technical Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS Number: 65224-66-0)
This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and critical applications as a versatile building block in the creation of complex, biologically active molecules.
Introduction: A Versatile Pyrimidine Scaffold
This compound, with the CAS number 65224-66-0, is a substituted pyrimidine derivative. The pyrimidine core is a fundamental motif in numerous biologically significant molecules, including nucleobases and a wide array of pharmaceuticals. The specific arrangement of a chloro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position makes this compound a highly reactive and versatile intermediate for organic synthesis. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself activates the chloro substituent for nucleophilic displacement, which is a cornerstone of its synthetic utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in research and development.
Physicochemical Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₅H₄ClN₃O₃ |
| Molecular Weight | 189.56 g/mol |
| Appearance | Likely a pale yellow to off-white solid |
| Melting Point | Expected to be relatively high, typical for crystalline heterocyclic compounds. For comparison, the related 2-chloro-6-methyl-5-nitronicotinamide has a melting point of 195-196 °C[1]. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |
| Stability | Stable under standard laboratory conditions, but should be protected from strong bases and high temperatures to prevent decomposition or unwanted reactions. |
Spectroscopic Characterization
Detailed spectroscopic data is essential for reaction monitoring and final product confirmation. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features are outlined below based on its structure and data from similar pyrimidine derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.2-2.5 ppm. A broad singlet corresponding to the N-H proton of the pyrimidinone ring would also be anticipated, typically downfield.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (δ > 160 ppm). The carbons attached to the chloro and nitro groups would also exhibit characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and characteristic vibrations for the C-Cl, C-N, and NO₂ groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Synthesis and Manufacturing
The primary synthetic route to this compound involves the selective hydrolysis of 2,4-Dichloro-6-methyl-5-nitropyrimidine. This precursor is a key intermediate that can be synthesized from readily available starting materials.
Conceptual Synthesis Pathway
A logical synthetic approach to the precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine, can be conceptualized in a multi-step process starting from 6-methyluracil.
Caption: Conceptual synthesis pathway for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established chemical principles for pyrimidine chemistry. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Nitration of 6-Methyluracil
-
To a stirred mixture of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid while maintaining the temperature below 10 °C.
-
Add 6-methyluracil portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 6-methyl-5-nitrouracil by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Chlorination to 2,4-Dichloro-6-methyl-5-nitropyrimidine
-
In a flask equipped with a reflux condenser and a gas trap, add 6-methyl-5-nitrouracil to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be purified by recrystallization or column chromatography.
Step 3: Selective Hydrolysis to this compound
-
Dissolve 2,4-Dichloro-6-methyl-5-nitropyrimidine in a suitable solvent such as aqueous acetone or ethanol.
-
Add one equivalent of a base (e.g., sodium hydroxide or potassium carbonate) solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The 4-chloro position is generally more susceptible to hydrolysis than the 2-chloro position in such systems.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Reactivity and Synthetic Applications
The synthetic value of this compound lies in the high reactivity of its 2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nitro group and the pyrimidine ring nitrogens.
General Reactivity Profile
The chloro group at the 2-position can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, paving the way for the synthesis of a wide range of substituted pyrimidinones.
Caption: General reactivity of this compound with various nucleophiles.
Application in the Synthesis of Kinase Inhibitors
Substituted pyrimidines are core structures in many kinase inhibitors used in oncology. A prominent example is Dasatinib, a dual Src/Abl kinase inhibitor. While the exact this compound may not be a direct precursor in all reported syntheses, closely related 2-chloropyrimidine intermediates are crucial. The synthesis of Dasatinib and related compounds often involves the coupling of a substituted aminothiazole with a 2,4-dichloropyrimidine derivative, followed by further nucleophilic substitution. The use of intermediates like this compound allows for the strategic introduction of various side chains to modulate kinase selectivity and pharmacokinetic properties.
For instance, the reaction of a 2-chloropyrimidine intermediate with an amine-containing fragment is a key step in building the complex scaffold of Dasatinib[2][3]. The general principle involves the displacement of the chloro group by the amine nucleophile to form a C-N bond, a critical linkage in the final drug molecule.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Classification: Based on data for similar compounds, it should be treated as a substance that may cause skin and eye irritation[4][5][6]. It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its activated chloro group allows for a wide range of nucleophilic substitution reactions, enabling the construction of diverse libraries of substituted pyrimidinones. A solid understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional looking to leverage the synthetic potential of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering field-proven insights and a robust procedural framework.
Introduction and Strategic Overview
This compound is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrimidine core with strategically placed functional groups—a chloro atom, a nitro group, and a methyl group—allows for diverse chemical modifications. The chloro group at the 2-position is susceptible to nucleophilic substitution, the nitro group can be reduced to an amine for further derivatization, and the pyrimidinone tautomerism influences its reactivity and biological interactions.
The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic strategy commences with the construction of the pyrimidine ring, followed by sequential functionalization.
Experimental Protocols
Step 1: Synthesis of 6-Methyluracil
The synthesis begins with the well-established cyclocondensation reaction between ethyl acetoacetate and urea to form the pyrimidine core of 6-methyluracil.[1][2]
Protocol:
-
In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate.
-
Add a catalytic amount of concentrated hydrochloric acid in absolute ethanol.
-
Allow the mixture to stand in a desiccator over concentrated sulfuric acid under a continuous vacuum for 5-7 days, or until the mixture is completely dry. This forms the crude β-uraminocrotonic ester.[1]
-
Prepare a solution of 2 moles of sodium hydroxide in 1.2 liters of water and heat to 95°C.
-
Stir in the finely powdered, crude β-uraminocrotonic ester.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid with continuous stirring.
-
The 6-methyluracil will precipitate. Cool the mixture further and collect the product by filtration.
-
Wash the collected solid with cold water, followed by ethanol and ether.
-
Dry the product to obtain 6-methyluracil as a colorless powder. For higher purity, recrystallization from glacial acetic acid can be performed.[1]
Step 2: Synthesis of 6-Methyl-5-nitrouracil
The subsequent step involves the nitration of the 6-methyluracil at the 5-position. This reaction must be performed at a low temperature to control the exothermicity and prevent side reactions.
Protocol:
-
In a reaction vessel equipped with a stirrer and a cooling bath, add nitric acid.
-
Cool the nitric acid to below 10°C.
-
Slowly add the synthesized 6-methyluracil to the cooled nitric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, raise the temperature to 30°C and maintain it for 1 hour.[3]
-
The reaction mixture is then processed to isolate the nitrated product. This typically involves quenching the reaction mixture with ice water and filtering the precipitated solid.
-
The solid is washed with cold water until the washings are neutral and then dried to yield 6-methyl-5-nitrouracil.
Step 3: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
This chlorination step converts the dihydroxy pyrimidine into a more reactive dichloro intermediate, which is crucial for the subsequent selective hydrolysis. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.
Protocol:
-
In a flask equipped with a reflux condenser and a stirring mechanism, place the 6-methyl-5-nitrouracil.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring to hydrolyze any remaining POCl₃.
-
The resulting solid precipitate, 2,4-dichloro-6-methyl-5-nitropyrimidine, is collected by filtration, washed with cold water, and dried.[4]
Step 4: Selective Hydrolysis to this compound
The final step is a regioselective hydrolysis of the C4-chloro group of 2,4-dichloro-6-methyl-5-nitropyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.[5][6]
Protocol:
-
Suspend the 2,4-dichloro-6-methyl-5-nitropyrimidine in a suitable solvent, such as aqueous ethanol or an aqueous base.
-
Carefully add a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate, while monitoring the pH and temperature.
-
The reaction is typically stirred at room temperature or with gentle heating. The progress of the selective hydrolysis should be monitored by TLC or HPLC to avoid further reaction at the C2 position.
-
Upon completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Mechanistic Insights: The Basis of Selectivity
The regioselectivity observed in the final hydrolysis step is a cornerstone of this synthesis. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This can be attributed to several electronic and resonance factors. The presence of an electron-withdrawing group at the 5-position, such as the nitro group in this case, further activates the ring towards nucleophilic aromatic substitution (SNAr).
The generally accepted mechanism for SNAr involves the formation of a Meisenheimer complex. The superior reactivity of the C4 position is often rationalized by the greater ability of the adjacent nitrogen atom at the 3-position to stabilize the negative charge in the intermediate complex through resonance. However, it is noteworthy that the choice of nucleophile and reaction conditions can sometimes alter this selectivity.[5][6]
Data Summary and Characterization
| Step | Starting Material | Product | Key Reagents | Yield (%) |
| 1 | Ethyl acetoacetate + Urea | 6-Methyluracil | HCl, NaOH | 71-77 |
| 2 | 6-Methyluracil | 6-Methyl-5-nitrouracil | HNO₃ | Variable |
| 3 | 6-Methyl-5-nitrouracil | 2,4-Dichloro-6-methyl-5-nitropyrimidine | POCl₃ | Variable |
| 4 | 2,4-Dichloro-6-methyl-5-nitropyrimidine | This compound | Base (e.g., NaOH) | Variable |
Characterization Data for 2,4-Dichloro-6-methyl-5-nitropyrimidine (Intermediate):
-
Appearance: Pale-yellow to brown solid
-
Melting Point: 52-54 °C[7]
-
Molecular Formula: C₅H₃Cl₂N₃O₂[4]
-
Molecular Weight: 208.00 g/mol [4]
Expected Characterization for this compound (Final Product):
-
¹H NMR: A singlet corresponding to the methyl protons and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances corresponding to the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and N-O stretching of the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for the chlorine atom.
Experimental Workflow Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 3. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
A Senior Application Scientist's Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: A Cornerstone Starting Material for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive sites—a labile chlorine atom activated for nucleophilic substitution, an electron-withdrawing nitro group, and a versatile pyrimidinone core—makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, and this specific starting material provides a direct route to novel compounds with potential therapeutic activities, including potent kinase inhibitors.[1] This guide offers an in-depth exploration of the synthesis, core reactivity, and strategic applications of this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage its full synthetic potential.
The Pyrimidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in the very fabric of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2] This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous FDA-approved drugs containing this core for the treatment of cancer, infectious diseases, and cardiovascular disorders.[1] The value of a starting material is defined by its ability to grant access to diverse and complex downstream molecules. This compound is a prime example of such a high-value intermediate, engineered with chemical handles that allow for selective and predictable transformations.
Physicochemical Properties and Strategic Functionalization
The synthetic utility of this compound stems directly from its unique electronic and structural features. The pyrimidine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position. This electronic pull is critical, as it renders the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.
The chlorine atom at the C2 position is the primary site of reaction. Its displacement is facilitated by the resonance stabilization of the reaction intermediate, a key mechanistic feature that will be discussed in detail. The methyl group at C6 provides steric distinction and can influence the molecule's solubility and conformational properties in downstream derivatives.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 65224-66-0 | [3] |
| Molecular Formula | C₅H₄ClN₃O₃ | Calculated |
| Molecular Weight | 189.56 g/mol | Calculated |
| Appearance | Typically a solid (e.g., off-white to yellow powder) | General |
| Hazard Identification | Standard handling precautions for chlorinated, nitrated organics advised. | [3] |
Synthesis of the Core Intermediate
A common and efficient route to this compound involves the selective hydrolysis of a readily available precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.[4] This selectivity is a cornerstone of the synthesis, driven by the differential reactivity of the two chlorine atoms. The C4-chloro position is generally more activated towards nucleophilic attack than the C2 position in related pyrimidine systems. This allows for a controlled reaction where water or a hydroxide source preferentially displaces the C4-chloro group to form the more stable 4(1H)-one tautomer, leaving the synthetically crucial C2-chloro group intact for subsequent diversification.
Caption: Synthetic workflow for this compound.
Experimental Protocol 1: Synthesis via Selective Hydrolysis
Objective: To synthesize this compound from 2,4-Dichloro-6-methyl-5-nitropyrimidine.
Materials:
-
2,4-Dichloro-6-methyl-5-nitropyrimidine
-
Sodium Bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 1M solution)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Reagent Addition: Add sodium bicarbonate (1.1 eq) to the suspension. The use of a mild base like NaHCO₃ is crucial to control the reaction and prevent hydrolysis of the second chlorine atom.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.
-
Acidification: Carefully acidify the filtrate with 1M HCl to a pH of ~2-3. This step is critical as it protonates the pyrimidinone, causing the desired product to precipitate out of the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this starting material is the Nucleophilic Aromatic Substitution (SₙAr) reaction. This is not a simple one-step displacement; it proceeds via a well-established two-step addition-elimination mechanism.
Causality Behind the Reactivity:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .
-
Stabilization: The stability of this intermediate is the kinetic lynchpin of the entire reaction. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the C5-nitro group through resonance. This stabilization significantly lowers the activation energy of the reaction, making the process favorable.
-
Elimination & Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible, driving the reaction to completion.
References
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrimidinone derivatives. It navigates through the foundational synthetic strategies, particularly the versatile Biginelli reaction and its modern advancements, and delves into the critical aspects of biological evaluation and structure-activity relationship (SAR) studies. This document is designed to serve as a practical and insightful resource for researchers and scientists engaged in the quest for new therapeutic agents, offering a blend of established protocols and contemporary insights to accelerate the drug discovery process.
Introduction: The Enduring Significance of the Pyrimidinone Core
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its biological importance.[1][2][3] Pyrimidinone derivatives, a class of pyrimidines bearing an oxo group, have garnered significant attention due to their broad and potent pharmacological activities. These compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[1][4][5] The therapeutic versatility of this scaffold continues to drive extensive research into the synthesis and biological evaluation of novel analogues.[3][6]
This guide will provide a detailed exploration of the key methodologies employed in the synthesis of pyrimidinone derivatives, with a particular focus on multicomponent reactions that offer efficiency and diversity. Furthermore, it will outline the essential steps in their biological screening and the iterative process of optimizing lead compounds through the analysis of structure-activity relationships.
Foundational Synthetic Strategies: Building the Pyrimidinone Core
The construction of the pyrimidinone ring is a well-established field, with the Biginelli reaction standing out as a classic and highly adaptable method.[4][7] This multicomponent reaction, first reported in 1893, offers a straightforward, one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[7][8][9]
The Biginelli Reaction: A Timeless and Versatile Tool
The acid-catalyzed, three-component Biginelli reaction provides a rapid and efficient route to highly functionalized dihydropyrimidinones.[7] The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then acts as an electrophile for the nucleophilic addition of the β-ketoester enol.[7] Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.
Recent advancements have focused on improving the efficiency and scope of the Biginelli reaction through the use of various catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, as well as the application of microwave irradiation to accelerate the reaction.[7][10] Solvent-free conditions have also been explored to develop more environmentally friendly protocols.[7]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones [10]
-
In a microwave-safe vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of an appropriate catalyst (e.g., potassium carbonate).
-
Add 10 mL of a suitable solvent (e.g., water or ethanol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 100°C) for a designated time (e.g., 20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The precipitated product is then collected by filtration and washed with cold water or ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Beyond the Biginelli: Other Multicomponent Approaches
While the Biginelli reaction is a mainstay, other multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing diverse pyrimidinone scaffolds.[11][12] These reactions allow for the formation of multiple bonds in a single operation, leading to increased efficiency and molecular complexity. For instance, a palladium-catalyzed multicomponent reaction of aromatic aldehydes, urea/thiourea, and alkynols has been developed for the diastereoselective synthesis of spirofuran pyrimidinone compounds.[12]
The use of sustainable and readily available starting materials, such as alcohols, in iridium-catalyzed multicomponent synthesis represents a significant advancement in green chemistry for pyrimidine synthesis.[11]
Caption: Generalized workflow for a multicomponent Biginelli reaction.
Biological Evaluation: From In Vitro Screening to In Vivo Efficacy
The discovery of novel pyrimidinone derivatives with therapeutic potential necessitates a robust and systematic biological evaluation process. This typically begins with in vitro screening to identify initial "hit" compounds, followed by more comprehensive in vivo studies to assess their efficacy and safety.
In Vitro Screening: Identifying Promising Candidates
Initial screening often involves evaluating the synthesized compounds against a panel of relevant biological targets. For example, in the context of cancer drug discovery, this could involve assessing the cytotoxicity of the compounds against various cancer cell lines.[13][14]
Table 1: Representative In Vitro Assays for Pyrimidinone Derivatives
| Assay Type | Target/Purpose | Example Application |
| Cytotoxicity Assay (e.g., MTT) | Measures the ability of a compound to inhibit cell proliferation. | Screening for anticancer activity against cell lines like human hepatoma and breast cancer.[14][15] |
| Enzyme Inhibition Assay | Determines the inhibitory activity of a compound against a specific enzyme. | Evaluating pyrimidinone derivatives as inhibitors of kinases like CAMKIV, HER-1, and HER-2.[15][16] |
| Antimicrobial Susceptibility Test | Assesses the ability of a compound to inhibit the growth of microorganisms. | Screening for antibacterial and antifungal activity against strains like Staphylococcus aureus and Candida albicans.[13] |
| Propidium Iodide Assay | Evaluates cell viability and DNA content to understand the mechanism of cell death. | Determining if a compound induces apoptosis in cancer cells.[15] |
In Vivo Studies: Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro screening are advanced to in vivo studies using animal models. These studies are crucial for evaluating the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy in a living organism, and potential toxicity.[14][17] For instance, novel chromeno[2,3-d]pyrimidinone derivatives have been shown to inhibit tumor growth in a chick chorioallantoic membrane (CAM) model, demonstrating their in vivo anticancer potential.[14]
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from biological evaluations are used to establish a structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity.[1][2] SAR studies are fundamental to the iterative process of lead optimization, where the aim is to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.[2]
Key Structural Modifications and Their Impact
Systematic modifications of the pyrimidinone scaffold can lead to significant improvements in biological activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors of SOS1, structural modifications led to the identification of a compound with equipotent activity to the parent compound and excellent selectivity against other kinases.[18] The introduction of different substituents on the pyrimidine ring can greatly influence its interaction with the biological target.[1]
Caption: The iterative cycle of lead optimization driven by SAR.
Computational Approaches: In Silico Drug Design
Computational tools, such as molecular docking, play a crucial role in modern drug discovery by predicting the binding interactions between a small molecule and its target protein.[19][20][21] These in silico studies can help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity and selectivity.[22][23] For example, molecular docking studies have been used to investigate the binding modes of pyrimidine derivatives against the main protease of SARS-CoV-2, providing insights for the development of potential antiviral agents.[19]
Protocol: General Workflow for Molecular Docking Studies [20]
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the pyrimidinone derivative and optimize its geometry.
-
Active Site Definition: Identify the binding site on the receptor, often based on the location of a co-crystallized ligand.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding poses of the ligand within the active site and calculate the binding affinity scores.
-
Analysis of Results: Analyze the predicted binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts, to understand the basis of binding and inform further design.
Conclusion and Future Directions
The discovery and synthesis of novel pyrimidinone derivatives remain a vibrant and highly promising area of research in medicinal chemistry. The versatility of synthetic methods, particularly multicomponent reactions like the Biginelli synthesis, allows for the creation of large and diverse libraries of these compounds. Coupled with advanced biological screening techniques and the power of computational chemistry, the path to identifying new drug candidates is becoming increasingly efficient. Future efforts will likely focus on the development of more sustainable and atom-economical synthetic routes, the exploration of novel biological targets for pyrimidinone-based inhibitors, and the application of machine learning and artificial intelligence to accelerate the design and optimization of these potent therapeutic agents.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. Collection - A Sustainable Multicomponent Pyrimidine Synthesis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. remedypublications.com [remedypublications.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related pyrimidine analogues to forecast its potential as a therapeutic agent. By examining the roles of its key functional groups—the pyrimidine core, the chloro substituent, the methyl group, and the nitro group—we can infer potential anticancer and antimicrobial properties. This guide will detail the scientific rationale for these hypotheses, propose robust experimental protocols for validation, and present potential mechanisms of action. All assertions are grounded in established research on comparable chemical entities, providing a solid foundation for future investigation.
Introduction: Deconstructing a Molecule of Interest
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases essential to life.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The subject of this guide, this compound, is a synthetically accessible pyrimidine derivative[7] that combines several functional groups known to modulate biological activity.
The strategic placement of a chloro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position of the pyrimidin-4(1H)-one core suggests a strong potential for targeted biological interactions. Halogenation, particularly chlorination, is a common strategy in drug design to enhance membrane permeability and binding affinity.[8][9] The nitro group, a potent electron-withdrawing moiety, is a known pharmacophore in many antimicrobial and anticancer drugs, often mediating its effect through bioreductive activation.[10][11] This guide will explore the synergistic potential of these structural features.
Postulated Anticancer Activity
The pyrimidine nucleus is a well-established pharmacophore in oncology.[2][12] The anticancer drug 5-fluorouracil, for instance, is a pyrimidine analogue that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. The structural attributes of this compound suggest it may exert cytotoxic effects on cancer cells through several plausible mechanisms.
Proposed Mechanism of Action: Kinase Inhibition
A significant number of substituted pyrimidines function as kinase inhibitors.[13] The chloro- and methyl- substitutions on the pyrimidine ring could facilitate binding to the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. For example, 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of VEGFR-2 and CDK1.[13] The nitro group could further enhance binding through electrostatic interactions.
References
- 1. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one for Advanced Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the synthesis, properties, and applications of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a pivotal intermediate in modern medicinal and agrochemical research. As a senior application scientist, the following content is structured to provide not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the reactivity of this versatile molecule.
Introduction: The Value Proposition of a Polysubstituted Pyrimidine
This compound (CAS No. 65224-66-0) is a highly functionalized heterocyclic compound. Its strategic importance stems from the orthogonal reactivity of its substituents: a nucleophilic substitution-prone chloro group, an electron-withdrawing nitro group that activates the pyrimidine ring, a methyl group amenable to further functionalization, and a pyrimidinone core. This unique combination of features makes it a sought-after building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1] This guide will elucidate the synthetic pathways, chemical behavior, and practical applications of this key intermediate.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a chemical intermediate begins with its physical and analytical characteristics.
| Property | Value | Source |
| CAS Number | 65224-66-0 | Chem-Impex[1] |
| Molecular Formula | C₅H₄ClN₃O₃ | Chem-Impex[1] |
| Molecular Weight | 189.56 g/mol | Chem-Impex[1] |
| Appearance | Grey solid | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Predicted Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to be simple, featuring a singlet for the methyl protons (δ ≈ 2.2-2.4 ppm) and a broad singlet for the N-H proton of the pyrimidinone ring (δ > 11.0 ppm). The exact chemical shifts can be influenced by solvent and concentration.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key resonances are anticipated for the methyl carbon (δ ≈ 15-20 ppm), and the four distinct carbons of the pyrimidine ring. The carbonyl carbon (C4) would appear significantly downfield (δ ≈ 160-170 ppm). The carbon bearing the nitro group (C5) and the chloro-substituted carbon (C2) would also have characteristic shifts influenced by the electron-withdrawing effects of their substituents.[2][6]
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the pyrimidinone (around 1650-1700 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹ respectively), and C-Cl stretching (around 600-800 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189, with a characteristic M+2 peak at m/z 191 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and industrially scalable route involves the selective hydrolysis of 2,4-dichloro-6-methyl-5-nitropyrimidine.
Synthetic Pathway Overview
Caption: Synthetic route to the target intermediate.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative synthesis based on established chemical transformations for pyrimidine systems.[7]
Step 1: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine
-
Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as trichloroacetic acid and acetic acid, slowly add nitric acid while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
Step 2: Synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine
-
Reaction Setup: A mixture of 4,6-dihydroxy-2-methyl-5-nitropyrimidine and phosphorus oxychloride (POCl₃) is heated to reflux in the presence of a tertiary amine base such as triethylamine.
-
Reaction: The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be purified by crystallization.
Step 3: Selective Hydrolysis to this compound
-
Reaction Setup: The 2,4-dichloro-6-methyl-5-nitropyrimidine is dissolved in a suitable solvent (e.g., dioxane or THF) and treated with a stoichiometric amount of a mild base (e.g., aqueous sodium bicarbonate) or dilute acid at a controlled temperature.
-
Reaction: The reaction is stirred until selective hydrolysis of the C4-chloro group is achieved. The C4 position is more susceptible to nucleophilic attack than the C2 position in this system.
-
Work-up: The reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization to yield this compound.
Mechanistic Considerations
The key step in this synthesis is the selective hydrolysis of one of the two chloro groups. The greater reactivity of the C4-chloro group towards nucleophilic substitution compared to the C2-chloro group is a well-documented phenomenon in pyrimidine chemistry. This selectivity is attributed to the electronic effects of the ring nitrogen atoms and the nitro group, which preferentially activate the C4 and C6 positions towards nucleophilic attack.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the sequential and regioselective reactions of its functional groups.
Nucleophilic Aromatic Substitution (SNAAr) at the C2 Position
The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of a wide variety of substituents. This reaction is the cornerstone of its application in drug discovery.
Caption: Key reactivity of the title intermediate.
Causality in Experimental Choices: The choice of base and solvent is critical for the success of the SNAAr reaction. A non-nucleophilic base is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent should be polar aprotic to solvate the cationic species and promote the reaction.
Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib
A prominent example of the utility of this intermediate is in the synthesis of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[8][9] While various synthetic routes to Dasatinib exist, many rely on a pyrimidine core that can be derived from or is analogous to this compound. The core synthetic strategy involves the nucleophilic substitution of the chloro group with an aminothiazole moiety.[8][9][10]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are paramount.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a testament to the power of heterocyclic intermediates in driving innovation in the life sciences. Its well-defined reactivity and strategic placement of functional groups provide a reliable and versatile platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage its potential in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]
- 7. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Potential Therapeutic Targets of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: An In-Depth Technical Guide
Abstract
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a pyrimidinone derivative with potential applications in pharmaceutical development, particularly in the realms of oncology and inflammatory diseases.[1] The pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates.[2][3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon the extensive research into the biological activities of structurally related pyrimidine derivatives. We will delve into the rationale for prioritizing specific target classes, namely protein kinases and key components of inflammatory signaling pathways, and provide detailed experimental workflows for the identification and validation of these targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine ring is a fundamental component of nucleic acids and is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][6] The subject compound is a versatile intermediate in the synthesis of various pharmaceuticals, with noted potential in the development of anti-inflammatory, antimicrobial, and anti-cancer agents.[1] Its chemical structure, featuring a reactive chlorine atom and an electron-withdrawing nitro group, suggests its potential to act as a covalent or non-covalent inhibitor of various enzymes.
Therapeutic Landscape: Oncology
The most prominent and well-documented therapeutic application of pyrimidine derivatives is in oncology.[3][7][8][9] A significant number of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5][10][11][12][13][14][15]
Protein Kinases as Prime Targets
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby controlling a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them highly attractive targets for therapeutic intervention. The pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors.[5][6][10][11]
Hypothesized Kinase Targets for this compound:
Based on the activities of other pyrimidine derivatives, this compound could potentially target a range of kinases, including:
-
Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR): Frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer.[14][15]
-
Src Family Kinases (SFKs): Involved in cell proliferation, survival, and metastasis.
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, with implications in both cancer and inflammatory diseases.[3][16][17][18]
-
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.
-
Mitogen-Activated Protein Kinases (MAPKs): Central components of signaling pathways that regulate cell growth and survival.
-
Phosphoinositide 3-Kinases (PI3Ks): Key players in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
-
Target Identification and Validation Workflow for Kinase Inhibitors
A systematic approach is required to identify and validate potential kinase targets. This workflow integrates biochemical and cell-based assays to provide a comprehensive understanding of the compound's mechanism of action.
Workflow for Kinase Target Validation
Caption: A streamlined workflow for the identification and validation of kinase inhibitors.
2.2.1. Step-by-Step Experimental Protocols
Protocol 1: Kinome Profiling
-
Objective: To identify the initial kinase targets of this compound from a broad panel of kinases.
-
Methodology: Utilize a commercial kinome profiling service (e.g., Reaction Biology, AssayQuant, Pamgene).[19][20][21][22]
-
Submit the compound at a specified concentration (e.g., 1 µM).
-
The service will screen the compound against a large panel of recombinant kinases (typically >400).
-
The output will be a percentage of inhibition for each kinase, allowing for the identification of primary targets.
-
Protocol 2: Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm direct binding of the compound to a purified kinase and determine its effect on protein thermal stability.
-
Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The unfolding of the protein exposes hydrophobic regions, causing the dye to fluoresce.
-
The Tm is the temperature at which 50% of the protein is unfolded. A significant shift in Tm in the presence of the compound indicates direct binding.[23]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement within a cellular context.[1][24][25][26]
-
Principle: Similar to DSF, ligand binding stabilizes the target protein within the cell, making it more resistant to thermal denaturation.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the compound-treated cells confirms target engagement.[1][23]
-
Protocol 4: Cellular Phosphorylation Assay
-
Objective: To assess the functional consequence of target engagement by measuring the phosphorylation of a downstream substrate.[27]
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and perform a Western blot analysis using an antibody specific to the phosphorylated form of the substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate indicates that the compound is inhibiting the kinase activity in the cell.
-
Therapeutic Landscape: Inflammation
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrimidine derivatives have shown promise as anti-inflammatory agents, often by targeting key signaling pathways that regulate the inflammatory response.[3][4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[28][29] Several pyrimidine-based compounds have been identified as inhibitors of the NF-κB pathway.[30][31]
NF-κB Signaling Pathway
Caption: Simplified representation of the canonical NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in immunity and inflammation.[16] Several pyrimidine-containing molecules have been developed as JAK inhibitors.[3][17][18][32]
JAK/STAT Signaling Pathway
Caption: Overview of the JAK/STAT signaling pathway.
Target Validation for Inflammatory Pathways
Protocol 5: NF-κB Reporter Assay
-
Objective: To determine if this compound inhibits NF-κB transcriptional activity.[33][34][35][36][37]
-
Principle: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.[33][36]
-
Protocol 6: JAK/STAT Reporter Assay
-
Objective: To assess the inhibitory effect of the compound on the JAK/STAT signaling pathway.[2][4][38][39][40]
-
Principle: Similar to the NF-κB reporter assay, use a cell line with a reporter gene driven by a STAT-responsive promoter (e.g., an interferon-stimulated response element, ISRE).
-
Procedure:
Summary and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The pyrimidine core is a proven scaffold for targeting protein kinases and key inflammatory signaling pathways. The experimental workflows detailed in this guide provide a robust framework for identifying and validating the specific molecular targets of this compound.
Future research should focus on a systematic evaluation of this compound against a broad panel of kinases and in various cell-based models of inflammation. Identification of a primary target will enable structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series. Ultimately, a thorough understanding of the molecular targets and mechanism of action will be crucial for advancing this compound or its analogs into preclinical and clinical development.
References
- 1. scispace.com [scispace.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK/STAT Pathway-ISRE Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 7. ijrpr.com [ijrpr.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. KinomePro - Pamgene [pamgene.com]
- 21. assayquant.com [assayquant.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. oatext.com [oatext.com]
- 30. Discovery of novel NF-кB inhibitor based on scaffold hopping: 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. indigobiosciences.com [indigobiosciences.com]
- 34. cdn.caymanchem.com [cdn.caymanchem.com]
- 35. bowdish.ca [bowdish.ca]
- 36. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. bpsbioscience.com [bpsbioscience.com]
- 40. gentarget.com [gentarget.com]
An In-depth Technical Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one for Enzyme Inhibition Studies
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in enzyme inhibition studies. From its fundamental chemical properties to detailed experimental protocols, this document serves as a practical resource for investigating its potential as an enzyme inhibitor.
Introduction: The Potential of Pyrimidine Scaffolds in Enzyme Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in the building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[2] This inherent biological relevance has made pyrimidine derivatives attractive scaffolds for the design of enzyme inhibitors targeting a wide array of enzymes, including kinases, proteases, and dehydrogenases.[3][4][5] The strategic modification of the pyrimidine ring at various positions allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.[1]
This compound is a key compound with applications in the synthesis of pharmaceuticals and agrochemicals.[6] While specific enzyme inhibition studies on this particular molecule are not extensively documented in publicly available literature, its structural features—a reactive chloro group, an electron-withdrawing nitro group, and a methyl group—suggest significant potential for interaction with enzyme active sites. This guide will, therefore, provide a robust framework for the systematic investigation of its enzyme inhibitory properties.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-6-chloro-5-nitro-3,4-dihydropyrimidin-4-one | 2-Chloro-4-methyl-5-nitropyridine |
| Molecular Formula | C₅H₄ClN₃O₃ | C₄H₃ClN₄O₃ | C₆H₅ClN₂O₂ |
| Molecular Weight | 189.56 g/mol | 190.54 g/mol [7] | 172.57 g/mol [8] |
| Appearance | White to light yellow crystalline powder (predicted) | Data not available | Data not available |
| Solubility | Soluble in hot methanol, insoluble in water (predicted based on similar compounds)[9] | Data not available | Data not available |
Handling and Storage:
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of the researcher.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling pyrimidine derivatives.[10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible substances.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
General Workflow for Enzyme Inhibition Studies
The following workflow provides a systematic approach to characterizing the enzyme inhibitory potential of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Enzymes and inhibitors in neonicotinoid insecticide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine and pyrimidine pathways as targets in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Foreword: From a Versatile Intermediate to a Bioactive Modulator
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a well-recognized and versatile chemical intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, including those with anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] While its role as a synthetic building block is established, the intrinsic biological activity and specific mechanism of action of the parent compound remain largely unexplored. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to elucidate the mechanistic underpinnings of this compound, transforming it from a mere intermediate into a potential therapeutic agent in its own right.
Our approach is grounded in the principles of modern drug discovery, emphasizing a logical progression from broad, unbiased screening to specific, target-based validation. We will explore two primary, plausible mechanisms of action based on the compound's chemical structure: covalent inhibition of target proteins and competitive inhibition of kinase signaling pathways.
Part 1: Initial Hypothesis Generation and Phenotypic Screening
The chemical structure of this compound offers immediate clues to its potential biological activity. The presence of a chloro- leaving group and an electron-withdrawing nitro group on the pyrimidine ring suggests a potential for nucleophilic aromatic substitution reactions with biological nucleophiles, such as cysteine residues in proteins. This points towards a possible mechanism of covalent modification. Furthermore, the pyrimidinone scaffold is a common feature in numerous kinase inhibitors, suggesting a potential for ATP-competitive inhibition of protein kinases.[5][6][7]
To begin our investigation, a broad-based phenotypic screening approach is recommended to identify the cellular processes most significantly affected by the compound.
Experimental Protocol 1: High-Content Imaging-Based Phenotypic Screen
Objective: To identify morphological and functional changes in cells treated with this compound.
Methodology:
-
Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse cancer types (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-87 MG glioblastoma) and a non-cancerous control cell line (e.g., hTERT-RPE1).
-
Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration range of the test compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a panel of fluorescent dyes to visualize key cellular components, including:
-
Nuclei: Hoechst 33342 (for cell count and nuclear morphology).
-
Cytoskeleton: Phalloidin-Alexa Fluor 488 (for F-actin).
-
Mitochondria: MitoTracker Red CMXRos (for mitochondrial membrane potential).
-
Cell Proliferation: EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
-
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify a multiparametric set of cellular features, including cell number, nuclear size and shape, cytoskeletal integrity, mitochondrial health, and cell cycle phase distribution.
Data Presentation:
| Parameter | IC50 (µM) - A549 | IC50 (µM) - MCF-7 | IC50 (µM) - U-87 MG | IC50 (µM) - hTERT-RPE1 |
| Cell Viability | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Nuclear Condensation | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Mitochondrial Potential | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| EdU Incorporation | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Interpretation: The results of this screen will provide a "phenotypic fingerprint" of the compound's activity, guiding the subsequent, more focused mechanistic studies. For instance, a potent reduction in EdU incorporation coupled with nuclear condensation would suggest an induction of apoptosis and cell cycle arrest.
Part 2: Investigating a Covalent Mechanism of Action
Based on the chemical structure, a plausible hypothesis is that this compound acts as a covalent inhibitor by reacting with nucleophilic residues on target proteins.
Experimental Workflow: Covalent Target Identification
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in Modern Anticancer Drug Discovery: A Technical Guide
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer research is in a perpetual state of evolution, demanding novel chemical scaffolds that can be elaborated into potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, pyrimidine derivatives have consistently emerged as a privileged class, forming the core of numerous approved anticancer drugs.[1] This guide focuses on a specific, highly reactive, and versatile building block: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one . While not extensively studied as a standalone therapeutic, its true value lies in its potential as a foundational scaffold for the synthesis of a new generation of anticancer agents. This document serves as an in-depth technical resource, providing insights into its synthesis, chemical reactivity, and its strategic application in the development of novel oncology drug candidates.
The Core Scaffold: Synthesis and Physicochemical Properties
The utility of any chemical intermediate in a drug discovery program is fundamentally tied to its accessibility and predictable reactivity. This compound, with the chemical formula C₅H₄ClN₃O₃ and a molecular weight of 189.56 g/mol , is a stable, crystalline solid.[2] Its strategic importance stems from the presence of multiple reactive sites that can be selectively manipulated.
Synthetic Pathway
The synthesis of this compound is most commonly achieved through the partial hydrolysis of 2,4-Dichloro-6-methyl-5-nitropyrimidine.[3] This precursor is itself synthesized in a multi-step process, typically starting from readily available materials like diethyl malonate. The general synthetic route is outlined below.
Caption: Synthetic overview for this compound.
Step-by-Step Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine (Precursor):
-
Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield diethyl nitromalonate.
-
Cyclization: The resulting diethyl nitromalonate is cyclized with acetamidine hydrochloride in the presence of a base like sodium ethoxide to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.
-
Chlorination: The dihydroxy pyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-6-methyl-5-nitropyrimidine.
Step-by-Step Synthesis of this compound:
-
Selective Hydrolysis: 2,4-dichloro-6-methyl-5-nitropyrimidine is subjected to a carefully controlled hydrolysis reaction. This is a critical step, as the two chlorine atoms exhibit different reactivities. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.
-
Reaction Conditions: The reaction is typically carried out using a mild base or acid in an aqueous or alcoholic solvent at a controlled temperature to favor the mono-hydrolysis product.
-
Purification: The resulting this compound is then isolated and purified, often by recrystallization.
Key Chemical Features for Drug Design
The anticancer potential of this compound as a scaffold is derived from its distinct chemical features:
-
The 2-Chloro Substituent: This is a key reactive handle. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, hydrazines, and thiols. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and to modulate the pharmacological properties of the resulting derivatives.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group activates the pyrimidine ring, facilitating nucleophilic substitution at the 2- and 4-positions. Furthermore, the nitro group itself can be a pharmacophore or can be reduced to an amino group, which can then be further functionalized. In some contexts, nitroaromatic compounds are investigated as hypoxia-selective cytotoxins, as they can be bioreduced in the low-oxygen environment of solid tumors to form toxic radicals.[4]
-
The Pyrimidinone Core: The pyrimidinone ring is a common feature in many biologically active molecules and is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions.
Strategic Derivatization for Anticancer Activity
The true potential of this compound is realized through its conversion into a library of derivatives. The following sections outline key derivatization strategies and the rationale behind them in the context of anticancer drug design.
Substitution at the 2-Position
The most straightforward derivatization involves the nucleophilic substitution of the 2-chloro group.
2.1.1. Synthesis of 2-Amino Derivatives:
Reaction with various primary and secondary amines yields 2-amino-6-methyl-5-nitropyrimidin-4(1H)-one derivatives. This is a common strategy to introduce side chains that can interact with specific pockets in target proteins. For instance, the introduction of moieties that can mimic the purine bases of DNA and RNA can lead to compounds that interfere with nucleic acid metabolism.
2.1.2. Synthesis of 2-Hydrazinyl Derivatives:
Reaction with hydrazine hydrate produces 2-hydrazinyl-6-methyl-5-nitropyrimidin-4(1H)-one. The resulting hydrazinyl group is a versatile functional group that can be further reacted, for example, with aldehydes and ketones to form hydrazones, a class of compounds known to possess a wide range of biological activities, including anticancer effects.[5]
Caption: Key derivatization pathways of the core scaffold.
Modification of the 5-Nitro Group
The 5-nitro group offers another avenue for chemical modification.
2.2.1. Reduction to an Amino Group:
The nitro group can be reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents. The resulting 5-amino group can then be acylated, alkylated, or used in other coupling reactions to introduce further diversity.
Potential Anticancer Mechanisms and Signaling Pathways
While direct studies on this compound are limited, the broader class of pyrimidine derivatives has been shown to exert anticancer effects through various mechanisms. Derivatives of the core scaffold could be designed to target these pathways.
-
Inhibition of Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, derivatives of 2-aminopyrimidine are known to be potent Src/Abl kinase inhibitors.[6]
-
Interference with Nucleic Acid Synthesis: Due to their structural similarity to the natural purine and pyrimidine bases, some pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[7]
-
Induction of Apoptosis: Many successful anticancer drugs induce programmed cell death, or apoptosis. Pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
-
Cell Cycle Arrest: By inhibiting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), pyrimidine derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[9]
Caption: Potential cellular targets and outcomes for anticancer pyrimidine derivatives.
Experimental Protocols for Evaluation
A crucial part of any drug discovery program is the robust biological evaluation of newly synthesized compounds. The following are standard in vitro assays that can be employed to assess the anticancer potential of derivatives of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Apoptosis Assays
Several assays can be used to detect and quantify apoptosis.
4.3.1. Annexin V/PI Staining:
This is a widely used flow cytometry-based assay to distinguish between viable, apoptotic, and necrotic cells.[10]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.
-
Procedure: Cells are treated with the compound, harvested, and then stained with fluorescently labeled Annexin V and PI. The cells are then analyzed by flow cytometry.
-
Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
4.3.2. Caspase Activity Assays:
Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.
-
Principle: These assays use synthetic substrates that are conjugated to a chromophore or a fluorophore. When cleaved by an active caspase, the chromophore or fluorophore is released, and the resulting signal can be measured.
-
Procedure: Cell lysates from treated and untreated cells are incubated with the caspase substrate, and the signal is measured over time.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. Its versatile chemistry allows for the creation of large and diverse libraries of derivatives that can be screened against a wide range of cancer cell lines and molecular targets. Future research should focus on:
-
Rational Design of Derivatives: Utilizing computational modeling and structure-based drug design to create derivatives with enhanced potency and selectivity for specific cancer-related targets.
-
Exploration of Hypoxia-Selective Activation: Investigating the potential of the 5-nitro group to be bioreduced under hypoxic conditions, leading to tumor-specific drug activation.
-
In Vivo Evaluation: Advancing the most promising in vitro lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one for Agrochemical Innovation
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Foreword: The Strategic Value of the Pyrimidine Scaffold
In the relentless pursuit of novel solutions for global food security, the pyrimidine heterocycle has emerged as a "privileged structural scaffold" for the development of next-generation agrochemicals.[1] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including potent insecticidal, herbicidal, and fungicidal properties.[1][2][3] Their success is rooted in their unique electronic properties, chemical stability, and the capacity for extensive structural modification, allowing for the fine-tuning of biological activity and selectivity. This guide focuses on a pivotal building block in this chemical class: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one . We will dissect its synthesis, reactivity, and strategic application as a versatile intermediate for creating novel active ingredients, providing field-proven insights and robust methodologies for the modern agrochemical researcher.
Section 1: Synthesis and Physicochemical Profile
The utility of any chemical intermediate begins with its efficient and scalable synthesis. This compound is valuable precisely because its functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a stable pyrimidinone core—are strategically positioned for subsequent derivatization.
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this intermediate often involves a multi-step process starting from simpler precursors. While various routes exist, a common and logical approach involves the construction of the pyrimidine ring followed by functionalization (chlorination and nitration). One plausible route is adapted from established pyrimidine synthesis methodologies.[4][5]
Workflow for Synthesis
Caption: Logical workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol:
-
Step 1: Synthesis of 6-Methyluracil (Pyrimidine Core Construction):
-
Rationale: The Pinner reaction or similar cyclocondensation methods are foundational for creating the pyrimidine ring.[1] The reaction of a β-ketoester (ethyl acetoacetate) with urea is a classic and cost-effective method to form the initial 6-methyluracil core.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate, followed by urea.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and acidify with a strong acid (e.g., HCl) to precipitate the 6-methyluracil.
-
Filter, wash with cold water, and dry the product.
-
-
-
Step 2: Nitration of 6-Methyluracil:
-
Rationale: The introduction of a nitro group at the 5-position is crucial for modulating the electronic properties of the ring and is a key feature of the target molecule. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
-
Procedure:
-
Carefully add 6-methyluracil in portions to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the low temperature and stir for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 6-methyl-5-nitrouracil.
-
Filter, wash thoroughly with water to remove residual acid, and dry.
-
-
-
Step 3: Chlorination of 6-Methyl-5-nitrouracil:
-
Rationale: The conversion of the hydroxyl group (in the tautomeric form) to a chlorine atom is the critical step that introduces a reactive handle for further synthesis. Phosphorus oxychloride (POCl₃) is a widely used and highly effective reagent for this type of transformation on heterocyclic systems.[1] A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be used to accelerate the reaction.[5]
-
Procedure:
-
Suspend 6-methyl-5-nitrouracil in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours.
-
Cool the reaction and carefully quench the excess POCl₃ by slowly adding the mixture to ice water.
-
The product, this compound, will precipitate. Filter, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be required for purification.
-
-
Physicochemical Data
Accurate characterization is essential for any further development.
| Property | Data |
| Molecular Formula | C₅H₄ClN₃O₃ |
| Molecular Weight | 189.56 g/mol |
| Appearance | Typically a pale yellow to orange solid.[6] |
| Melting Point | 166-170 °C[6] |
| Solubility | Slightly soluble in dichloromethane, ethyl acetate, and methanol.[6] |
| Key Reactive Sites | C2-Chloro (nucleophilic substitution), C5-Nitro (electron-withdrawing), N1-H (alkylation/acylation) |
Section 2: Mechanism of Action in Derived Agrochemicals
While this compound is an intermediate, the agrochemicals derived from it operate via several distinct and highly effective mechanisms of action. Understanding these is critical for designing new molecules that can overcome existing pest resistance.
Herbicidal Action: Inhibition of Pyrimidine Biosynthesis
A groundbreaking mechanism of action for some modern pyrimidine-derived herbicides is the disruption of the de novo pyrimidine biosynthesis pathway.[7][8]
-
Target Enzyme: Dihydroorotate Dehydrogenase (DHODH).[7]
-
Mechanism: DHODH is a critical enzyme that catalyzes the fourth step in pyrimidine synthesis. Herbicides derived from scaffolds like our target intermediate can be designed to act as potent inhibitors of plant DHODH. By binding to the enzyme, often at the ubiquinone binding site, they block the production of pyrimidines, which are essential components of DNA, RNA, and other vital biomolecules.[7][8] This leads to a cessation of cell division and growth, ultimately causing plant death. The discovery of this mode of action represents a significant advance in combating weed resistance.[7]
DHODH Inhibition Pathway
Caption: Inhibition of the DHODH enzyme by a pyrimidine herbicide blocks the pyrimidine biosynthesis pathway.
Fungicidal and Insecticidal Mechanisms
-
Fungicides: Many pyrimidinamine fungicides, which can be synthesized from the chloro-intermediate, operate by disrupting vital fungal processes. Their specific mode of action is often different from that of established fungicides, making them valuable tools for resistance management programs.[9]
-
Insecticides: Certain pyrimidine derivatives function as insect growth regulators (IGRs).[10] Rather than causing immediate death, they interfere with the molting process, preventing nymphs from reaching maturity. Benzpyrimoxan is a notable example of a pyrimidine-based insecticide that shows remarkable activity against planthopper nymphs, including strains resistant to other insecticides.[10][11]
Section 3: Structure-Activity Relationships (SAR) for Rational Design
The true power of the this compound scaffold lies in the ability to rationally modify its structure to enhance potency and selectivity. SAR studies provide the roadmap for this optimization.[2][12]
Key Modification Sites and Their Impact
The pyrimidine ring offers several positions for substitution, and modifications at each can have a profound impact on biological activity.[13]
-
C2-Position: The chlorine atom is an excellent leaving group, making this the primary site for introducing diverse functionalities via nucleophilic substitution. Attaching various amine, ether, or thioether linkages here is a common strategy to explore new chemical space.
-
C4-Position: While the core topic has a carbonyl, related pyrimidines show that introducing groups like -CF₃, -CHF₂, or amino substituents at the C4 position can significantly enhance insecticidal activity.[1]
-
C5-Position: The nitro group is a strong electron-withdrawing group that activates the ring. In many active pyrimidine agrochemicals, this position is substituted with a halogen atom (like Cl or Br) or flexible alkyl chains, which are critical for insecticidal and fungicidal potency, respectively.[1]
-
C6-Position: The methyl group contributes to the overall lipophilicity and steric profile of the molecule, influencing how it fits into the target enzyme's active site.
SAR Summary for Agrochemical Classes
The following table synthesizes key SAR findings for different agrochemical classes derived from the pyrimidine core.[1]
| Agrochemical Class | C2-Position Substituent | C4-Position Substituent | C5-Position Substituent | Causality & Rationale |
| Insecticides | Methyl, Amide | -CF₃, -CHF₂, Amino groups | Halogen (-Cl, -Br) | Enhances binding to insect-specific targets; fluorinated groups increase metabolic stability and binding affinity. |
| Fungicides | Amino | -CH₃, -OH, Ether | -F, -Cl, Alkyl chains | Modulates electronic properties and sterics for optimal fit in fungal enzyme active sites; flexible chains can access hydrophobic pockets. |
| Herbicides | Varies widely | Varies widely | Alkyl, Cycloalkyl, Alkenyl | Modifications are tailored to fit the specific binding pocket of the target plant enzyme, such as DHODH.[14] |
Section 4: A Practical Workflow for Screening Novel Derivatives
Synthesizing new compounds is only the first step. A robust and logical screening cascade is necessary to identify promising candidates for further development.
Agrochemical Screening Workflow
Caption: A streamlined workflow for the discovery and optimization of novel agrochemicals.
Step-by-Step Screening Protocol
-
Library Synthesis:
-
Utilize the C2-chloro position of the starting intermediate for parallel synthesis. React it with a diverse library of amines, alcohols, or thiols to generate a wide array of new chemical entities.
-
-
Primary In Vitro Screening:
-
Objective: To quickly identify compounds with activity against the target of interest.
-
Example (Herbicides): Perform a DHODH enzyme inhibition assay.[7]
-
Isolate or obtain recombinant plant DHODH.
-
In a microplate format, incubate the enzyme with its substrate (dihydroorotate) and a series of concentrations for each test compound.
-
Use a spectrophotometric method to measure the rate of product formation.
-
Calculate the percent inhibition for each compound relative to a control. Hits are those showing significant inhibition (>50%) at a defined concentration.
-
-
-
Secondary In Vivo Screening:
-
Objective: To confirm the activity of in vitro hits in a whole-organism setting.
-
Example (Insecticides): Use a leaf-dip bioassay against a target pest like the yellow fever mosquito (Aedes aegypti).[15]
-
Prepare solutions of the test compounds at a standard concentration (e.g., 10 µg/mL).
-
Dip leaves of a suitable host plant into the solutions and allow them to air dry.
-
Place the treated leaves into containers with a known number of insect larvae or adults.
-
After 24-48 hours, record mortality rates.
-
-
-
Dose-Response and Lead Identification:
-
Objective: To quantify the potency of the most promising candidates.
-
Procedure: For candidates showing high activity in secondary screening, perform dose-response studies using a range of concentrations.
-
Data Analysis: Calculate the EC₅₀ (effective concentration to cause 50% response) or LC₅₀ (lethal concentration to kill 50% of the population). The compounds with the lowest EC₅₀/LC₅₀ values are selected as lead compounds for further optimization.
-
Section 5: Safety and Handling
As with any chlorinated and nitrated heterocyclic compound, proper safety protocols are mandatory.
-
Hazard Identification: This class of compounds should be treated as potentially hazardous. Based on similar structures, risks may include skin irritation, serious eye irritation, and respiratory irritation.[16][17] It may also be harmful if swallowed or inhaled.[18]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Scaffold for the Future
This compound is more than just a chemical intermediate; it is a strategic starting point for the discovery of novel agrochemicals. Its synthetic accessibility and versatile reactivity allow for the creation of diverse molecular libraries. By leveraging a deep understanding of structure-activity relationships and novel mechanisms of action like DHODH inhibition, researchers can use this scaffold to develop next-generation herbicides, fungicides, and insecticides. In an era of increasing pest resistance and demand for sustainable agriculture, the rational development of compounds from the pyrimidine family will be indispensable in protecting global crop yields.[9][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - figshare - Figshare [figshare.com]
- 4. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide [jstage.jst.go.jp]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 15. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a valuable heterocyclic intermediate in pharmaceutical research and drug development. The synthesis commences with the chlorination of commercially available 6-methyl-5-nitrouracil to form a dichloro intermediate, followed by a regioselective hydrolysis. This guide is designed for researchers in organic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction and Scientific Background
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a key building block whose functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic nitrogen—allow for diverse subsequent modifications. The strategic placement of these groups makes it an ideal precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.
The synthetic strategy outlined herein leverages fundamental principles of heterocyclic chemistry. It begins with the conversion of the keto-enol tautomers of 6-methyl-5-nitrouracil into chloro groups using phosphorus oxychloride (POCl₃), a standard and effective method for this transformation[1]. The subsequent step relies on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution than the chlorine at the C2 position. This disparity allows for a regioselective hydrolysis, precisely yielding the desired monosubstituted product.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages starting from 6-methyl-5-nitrouracil:
-
Chlorination: Conversion of 6-methyl-5-nitrouracil to 2,4-dichloro-6-methyl-5-nitropyrimidine.
-
Selective Hydrolysis: Conversion of the dichloro intermediate to this compound.
Figure 1: Overall two-step reaction workflow.
Experimental Protocols
Part 1: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
Principle: This step involves the dehydration and chlorination of the pyrimidine-dione ring. Phosphorus oxychloride serves as both the chlorinating agent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is used to accelerate the reaction[1].
Materials and Equipment:
-
Reagents: 6-methyl-5-nitrouracil, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, Ice, Deionized water, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Apparatus: Round-bottom flask, Reflux condenser with a gas outlet to a scrubber, Heating mantle with magnetic stirrer, Dropping funnel, Beaker (large), Separatory funnel, Rotary evaporator.
Safety Precautions:
-
WARNING: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water in a highly exothermic manner, releasing toxic HCl gas. This entire procedure must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Prepare a sodium bicarbonate solution to neutralize any spills.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methyl-5-nitrouracil (10.0 g, 58.4 mmol).
-
In the fume hood, carefully add phosphorus oxychloride (60 mL, 645 mmol) to the flask.
-
Slowly add N,N-dimethylaniline (5 mL, 39.5 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a large beaker (2 L) containing approximately 500 g of crushed ice and a stir bar.
-
CRITICAL STEP: Very slowly and carefully, pour the cooled reaction mixture onto the stirred ice. The quenching is highly exothermic. Maintain a slow addition rate to control the reaction.
-
Once the addition is complete, stir the mixture for 30 minutes until all the ice has melted.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Part 2: Selective Hydrolysis to this compound
Principle: The greater electrophilicity of the carbon at the C4 position facilitates a regioselective nucleophilic substitution by hydroxide ions. The reaction is performed under controlled basic conditions to prevent further hydrolysis at the C2 position.
Materials and Equipment:
-
Reagents: 2,4-dichloro-6-methyl-5-nitropyrimidine, 1 M Sodium hydroxide (NaOH) solution, 1,4-Dioxane, 1 M Hydrochloric acid (HCl), Deionized water.
-
Apparatus: Erlenmeyer flask, Magnetic stirrer, pH meter or pH paper, Buchner funnel and flask, Filtration paper.
Procedure:
-
Dissolve the crude 2,4-dichloro-6-methyl-5-nitropyrimidine (assuming ~12 g from the previous step, 57.9 mmol) in 100 mL of 1,4-dioxane in a 500 mL Erlenmeyer flask.
-
While stirring at room temperature, add 70 mL of 1 M NaOH solution (70 mmol) dropwise over 20 minutes.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of 1 M HCl. This will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any salts.
-
Dry the product under vacuum to a constant weight. The resulting solid is this compound.
Data Summary and Characterization
The following table summarizes the key experimental parameters and expected outcomes.
| Parameter | Step 1: Chlorination | Step 2: Hydrolysis |
| Primary Reactant | 6-methyl-5-nitrouracil | 2,4-dichloro-6-methyl-5-nitropyrimidine |
| Key Reagent | Phosphorus oxychloride (POCl₃) | 1 M Sodium Hydroxide (NaOH) |
| Solvent | POCl₃ (neat) | 1,4-Dioxane / Water |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 90-95% (crude) | 85-90% |
Characterization of this compound:
-
Appearance: Pale yellow solid.
-
Melting Point: Characterize using a standard melting point apparatus.
-
¹H NMR: Confirm the presence of the methyl group singlet and the N-H proton.
-
¹³C NMR: Confirm the number of unique carbons and their chemical shifts, consistent with the product structure.
-
Mass Spectrometry (MS): Verify the molecular weight (C₅H₄ClN₃O₃, MW: 189.56 g/mol ) and isotopic pattern for chlorine.
References
Topic: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: A Versatile Scaffold for Modern Kinase Inhibitor Screening
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Abstract: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This document provides a detailed guide on leveraging 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a functionalized pyrimidinone, as a strategic starting point for kinase inhibitor discovery campaigns. We will explore its utility not as a direct inhibitor, but as a foundational fragment and a versatile scaffold for chemical library development. This guide provides field-proven, step-by-step protocols for both biochemical and cell-based screening assays, data analysis, and hit validation, designed to empower researchers to identify and optimize novel kinase-targeted therapeutics.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Protein kinases are central regulators of cellular signaling and their dysregulation is a hallmark of many diseases, particularly cancer.[2] This has made them one of the most important target classes in drug discovery. The discovery process often begins with identifying a suitable chemical starting point. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[3][4] FBDD utilizes smaller, less complex molecules ("fragments") that, despite weak initial binding, offer highly efficient starting points for optimization into potent and selective drug candidates.[5][6]
The compound this compound is an ideal candidate for such an approach. Its pyrimidinone core is a well-established hinge-binding motif in many kinase inhibitors. Furthermore, its chemical functionality—a reactive chlorine atom at the 2-position and a nitro group at the 5-position—provides versatile handles for synthetic elaboration. This allows for rapid library synthesis to explore the chemical space around the kinase active site, a strategy also employed in "scaffold hopping" to generate novel intellectual property.[7][8]
This application note details the methodologies to screen a library derived from this scaffold against a target kinase, validate hits, and gather initial structure-activity relationship (SAR) data.
Biochemical Screening: Primary Hit Identification
The first step is to screen compounds in a robust, high-throughput biochemical assay that directly measures the catalytic activity of the target kinase. The Promega ADP-Glo™ Kinase Assay is an exemplary choice due to its high sensitivity, broad applicability to virtually any kinase, and its "glow-type" luminescent signal which is stable for hours, allowing for batch processing of plates.[9][10][11] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][13]
Protocol 2.1: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Causality and Experimental Choices:
-
ATP Concentration: We use an ATP concentration equal to the apparent Kₘ of the kinase. This provides a balanced sensitivity to both ATP-competitive and non-competitive inhibitors. Screening at high ATP concentrations (e.g., 1 mM) can miss all but the most potent ATP-competitive inhibitors.[14]
-
Controls are Critical:
-
No-Enzyme Control (100% Inhibition): Establishes the background signal.
-
DMSO Vehicle Control (0% Inhibition): Represents maximal kinase activity.
-
Reference Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) is used to validate assay performance and calculate the Z'-factor, a measure of assay quality. A Z' > 0.5 indicates an excellent assay.
-
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock of this compound (or its derivatives) in 100% DMSO.
-
Create a compound plate by dispensing 50 nL of compound stock into wells of a 384-well assay plate (e.g., Corning #3765). This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentrations of kinase and substrate should be optimized for ~10-30% ATP-to-ADP conversion in the linear range of the reaction.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Cell-Based Assay: Validating Hits in a Physiological Context
A positive result in a biochemical assay is essential, but it doesn't guarantee activity in a cellular environment.[15][16] A cell-based assay is a critical secondary screen to confirm that a compound is cell-permeable and can engage its target in the complex milieu of a living cell.[17] A common approach is to measure the phosphorylation of a direct downstream substrate of the target kinase.[18]
For this example, we will assume our target is a kinase in the MAPK pathway, such as MEK1. We will measure the inhibition of ERK1/2 phosphorylation (p-ERK) in a cancer cell line known to have an activated MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).
Protocol 3.1: In-Cell Western for Phospho-Substrate Levels
Causality and Experimental Choices:
-
Cell Line Choice: The A375 cell line provides a constitutively active pathway, ensuring a robust and reproducible signal for p-ERK without the need for external stimulation (e.g., with EGF or TPA).
-
Serum Starvation: Cells are serum-starved prior to treatment to reduce background signaling and synchronize the cells, leading to a cleaner signal-to-noise ratio.
-
Normalization: The p-ERK signal is normalized to the total protein content (or a housekeeping protein like GAPDH) in each well to account for any variations in cell number or cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed A375 cells in a 96-well plate at a density of 20,000 cells/well in complete media (DMEM + 10% FBS).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
The next day, gently wash the cells with PBS and replace the media with serum-free DMEM. Incubate for 4 hours (serum starvation).
-
Prepare a 6-point, 3-fold serial dilution of hit compounds in serum-free media, starting from a top concentration of 30 µM.
-
Remove the starvation media and add 100 µL of the compound-containing media to the cells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Cell Lysis and Fixation:
-
Aspirate the media and add 150 µL of 4% paraformaldehyde in PBS to each well to fix the cells. Incubate for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS containing 0.1% Triton X-100 (wash buffer).
-
-
Immunostaining:
-
Block non-specific binding by adding 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer) and incubating for 90 minutes at room temperature.
-
Prepare primary antibody solution in blocking buffer containing Rabbit anti-p-ERK1/2 and Mouse anti-GAPDH.
-
Aspirate blocking buffer and add 50 µL of primary antibody solution. Incubate overnight at 4°C.
-
The next day, wash the wells 4 times with wash buffer.
-
Prepare secondary antibody solution containing IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Add 50 µL of secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells 4 times with wash buffer.
-
-
Data Acquisition:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in the 700 nm (GAPDH) and 800 nm (p-ERK) channels.
-
Data Analysis and Hit Progression
Effective data analysis is key to identifying genuine hits and prioritizing them for further development.
Data Analysis Steps:
-
Primary Screen Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Identify "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
-
Cell-Based Assay Analysis:
-
Calculate the normalized signal for each well: Normalized Signal = Signal_pERK / Signal_GAPDH.
-
Plot the normalized signal against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed).
-
Example Data Summary:
The table below illustrates hypothetical data for three derivative compounds (Cmpd-01, Cmpd-02, Cmpd-03) generated from the this compound scaffold, targeting MEK1.
| Compound | Biochemical % Inhibition @ 10 µM | Cellular p-ERK IC₅₀ (nM) | Notes |
| Cmpd-01 | 85% | 150 | Potent hit in both assays. High priority. |
| Cmpd-02 | 92% | >10,000 | "Biochemical hit," but lacks cell permeability or is rapidly metabolized. Low priority. |
| Cmpd-03 | 21% | Not Tested | Inactive in primary screen. Deprioritized. |
| Ref. Inhibitor | 99% | 25 | Validates assay performance. |
Hit Validation and Next Steps:
-
Hit Confirmation: Re-test primary hits from a freshly prepared solid sample to rule out false positives from library degradation or aggregation.
-
Dose-Response Curves: Generate full IC₅₀ curves for confirmed hits in the biochemical assay.
-
Selectivity Profiling: Screen promising hits against a broad panel of kinases (kinome profiling) to assess their selectivity.[2][19][20] High selectivity is crucial for minimizing off-target effects and potential toxicity.
-
Structure-Activity Relationship (SAR): Synthesize additional analogs based on the initial scaffold to understand which chemical modifications improve potency and selectivity. This iterative process is the core of lead optimization.
Conclusion
This compound is not merely a catalog chemical, but a strategic tool for kinase drug discovery. Its privileged pyrimidine core combined with versatile synthetic handles makes it an outstanding starting point for FBDD and library synthesis campaigns. By employing the robust biochemical and cell-based protocols outlined in this guide, research teams can efficiently screen for novel inhibitors, validate their activity in a physiological context, and build the foundational SAR needed to drive a successful lead optimization program.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massbio.org [massbio.org]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. biosolveit.de [biosolveit.de]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. eastport.cz [eastport.cz]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. inits.at [inits.at]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Use of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the utilization of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in cell-based assays. While direct empirical data for this specific compound is emerging, this document synthesizes established methodologies for structurally related nitropyrimidinones and pyrimidine-based compounds to offer robust, adaptable protocols. The focus is on assessing the compound's potential cytotoxic and anti-proliferative effects, key starting points for drug discovery and development. We will delve into the rationale behind experimental design, provide step-by-step protocols for foundational assays, and discuss the interpretation of potential outcomes.
Introduction: The Scientific Rationale
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] The introduction of a nitro group to the pyrimidine ring, as seen in this compound, is of significant interest. The nitro group is a strong electron-withdrawing moiety that can confer unique biological activities, including potential anticancer properties.[3][4] Nitro-containing compounds have been shown to induce cellular stress, disrupt DNA synthesis, and trigger apoptotic pathways.[5][6]
The working hypothesis for this compound is that it may function as an antimetabolite or a modulator of key cellular signaling pathways involved in cell proliferation and survival. Pyrimidine analogs can interfere with the synthesis of nucleic acids, thereby halting the cell cycle and inducing cell death in rapidly dividing cancer cells.[7]
This guide will equip researchers with the necessary tools to investigate these potential effects through a logical, stepwise approach, starting with broad cytotoxicity screening and progressing to more mechanistic assays such as apoptosis and cell cycle analysis.
Chemical and Physical Properties
A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental results.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₅H₄ClN₃O₃ | Calculated |
| Molecular Weight | 205.56 g/mol | Calculated |
| CAS Number | 103345-71-7 | |
| Appearance | Likely a solid crystalline powder | Based on similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited. | Based on the structure and properties of similar pyrimidine derivatives.[8] |
| Stability | Store in a cool, dry, dark place. Solutions in DMSO should be prepared fresh or stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. | General best practices for small molecule compounds. |
Note: It is highly recommended to perform solubility tests in your specific cell culture media to avoid precipitation and ensure accurate dosing.
Experimental Workflows: A Strategic Approach
A tiered approach is recommended to efficiently characterize the biological activity of this compound.
Figure 1: A logical workflow for the initial cell-based evaluation of this compound.
Core Protocols
The following protocols are foundational and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Untreated and vehicle-treated control cells.
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the treatment and control groups.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA replication) will have intermediate fluorescence intensity.
Materials:
-
Cells treated with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Untreated and vehicle-treated control cells.
-
Cold PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution.
-
Data Interpretation:
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) compared to the control group suggests that the compound may be inducing cell cycle arrest at that checkpoint.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of this compound is yet to be elucidated, its structure suggests several plausible pathways for its anticancer activity.
Figure 2: Postulated signaling pathways affected by this compound leading to cell death.
The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. As a pyrimidine analog, the compound could interfere with DNA and RNA synthesis, leading to DNA damage and cell cycle arrest. Furthermore, many pyrimidine derivatives are known to be kinase inhibitors, a possibility that warrants further investigation.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following self-validating measures into your experimental design:
-
Positive Controls: Use a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control in all assays.
-
Dose-Response and Time-Course Studies: Establish a clear relationship between the concentration of the compound and the observed effect, as well as the kinetics of the response.
-
Multiple Cell Lines: Test the compound on a panel of cell lines from different tissue origins to assess its spectrum of activity.
-
Orthogonal Assays: Confirm key findings using alternative methods. For example, if the MTT assay shows cytotoxicity, confirm cell death with a trypan blue exclusion assay or a live/dead cell staining kit.
Conclusion and Future Directions
This guide provides a robust starting point for the investigation of this compound in cell-based assays. The proposed protocols, rooted in established methodologies for similar compounds, will enable researchers to determine its cytotoxic potential and gain initial insights into its mechanism of action. Future studies should focus on elucidating the specific molecular targets of this compound, which will be crucial for its further development as a potential therapeutic agent.
References
- 1. prepchem.com [prepchem.com]
- 2. Improvement of purine and pyrimidine antimetabolite-based anticancer treatment by selective suppression of mycoplasma-encoded catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE CAS#: 5453-06-5 [chemicalbook.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
- 12. kumc.edu [kumc.edu]
- 13. static.igem.org [static.igem.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. igbmc.fr [igbmc.fr]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. This pyrimidinone derivative is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and stability-indicating, conforming to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Introduction
This compound is a substituted pyrimidinone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The purity of such intermediates is a paramount concern in drug development and manufacturing, as impurities can affect the toxicological profile, stability, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds.[7][8] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities and degradation products. This note provides a comprehensive protocol for a stability-indicating RP-HPLC method, which can resolve the active compound from potential degradants formed under various stress conditions as mandated by ICH guideline Q1A(R2).[9][10][11][12][13]
The causality for selecting a reversed-phase method lies in the molecular structure of the analyte. This compound possesses both polar (nitro, ketone, amine-like) and non-polar (chloro, methyl) functional groups, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.[14][15][16] This approach ensures strong retention and allows for fine-tuning of selectivity by modifying the mobile phase composition.[17]
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Chemicals & Reagents:
-
This compound Reference Standard (CRS), >99.5% purity.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Sodium Hydroxide (NaOH), analytical grade.
-
Hydrochloric Acid (HCl), analytical grade.
-
Hydrogen Peroxide (H₂O₂), 30% solution.
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. The selection of a phosphate buffer at pH 3.0 is critical; it ensures the consistent ionization state of the analyte, which is crucial for reproducible retention times and sharp peak shapes for ionizable compounds like pyrimidinones.[18] The gradient elution is designed to provide sufficient resolution between the main peak and any early-eluting polar impurities, while also ensuring that late-eluting, more hydrophobic degradants are effectively washed from the column.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols & Methodologies
Standard and Sample Preparation
This protocol ensures that the analyte is fully dissolved and within the linear range of the detector. Methanol is chosen as the diluent due to the good solubility of the pyrimidinone derivative.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase initial composition (80:20 Mobile Phase A:B).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase initial composition.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.
Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final purity reporting. This self-validating system includes a system suitability test (SST) at the beginning of each sequence to ensure the chromatographic system is performing adequately before sample analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. database.ich.org [database.ich.org]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. jordilabs.com [jordilabs.com]
- 16. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 17. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 18. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive methodology for the mass spectrometric analysis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The protocol details a robust workflow from sample preparation to high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for accurate mass determination, structural confirmation, and fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical method for this and structurally related compounds.
Introduction: The Analytical Imperative for Pyrimidine Derivatives
Pyrimidine derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. Their structural integrity and purity are paramount to the safety and efficacy of final drug products. This compound is a critical building block whose chemical fidelity must be rigorously assessed. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the characterization of such small molecules.[1]
This application note presents a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS). The "soft" ionization nature of ESI is particularly advantageous as it typically preserves the molecular ion, providing a clear indication of the compound's molecular weight.[2] Furthermore, the high mass accuracy of HRMS instrumentation allows for the confident determination of the elemental composition of the analyte.[3][4][5] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, yielding structural insights that serve as a molecular fingerprint for unequivocal identification.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.
| Property | Value | Source |
| Chemical Structure | ![]() | PubChem |
| Molecular Formula | C₅H₄ClN₃O₃ | PubChem |
| Molecular Weight | 189.56 g/mol | PubChem |
| Exact Mass | 188.99412 Da | Calculated |
| Polarity | Expected to be a polar molecule | Inferred from structure |
Note: The compound can exist in tautomeric forms.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a self-validating system for the comprehensive mass spectrometric analysis of this compound.
Materials and Reagents
-
This compound (Standard of known purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic acid (≥99% purity)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation: Ensuring Analytical Integrity
Given the polar nature of the analyte, a straightforward dilution protocol is effective. The primary goal of sample preparation for LC-MS is to ensure the analyte is in a suitable solvent and free of particulates that could interfere with the analysis.[6][7]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean microcentrifuge tube. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by taking 10 µL of the stock and adding it to 990 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Final Dilution for Injection (100 ng/mL): Further dilute the working solution 1:100 in 50:50 (v/v) acetonitrile:water with 0.1% formic acid to achieve a final concentration suitable for ESI-MS analysis.
-
Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Causality: The use of a water/organic solvent mixture enhances ESI efficiency, and the addition of formic acid promotes protonation of the analyte, leading to the formation of [M+H]⁺ ions in positive ion mode.[2]
LC-MS System and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended for this analysis to achieve high mass accuracy.[3][5][8]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for retaining and separating polar to moderately polar compounds.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic mobile phase for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient for eluting a wide range of small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyrimidine ring nitrogens are basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray.[10] |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the ESI droplets.[10] |
| Drying Gas Temp. | 250 - 350 °C | Aids in solvent evaporation.[10] |
| Nebulizer Pressure | 30 - 45 psi | Assists in the formation of a fine aerosol.[11] |
| MS Scan Range | m/z 50 - 500 | To cover the expected mass of the precursor and fragment ions. |
| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain a comprehensive fragmentation spectrum.[12] |
Data Analysis and Interpretation
Accurate Mass Measurement
The primary objective of the full scan MS analysis is to determine the accurate mass of the molecular ion. For this compound (C₅H₄ClN₃O₃), the expected protonated molecule [M+H]⁺ will have a monoisotopic mass of 190.00194 Da . The high-resolution mass spectrometer should provide a mass measurement with an error of less than 5 ppm, which strongly supports the elemental composition.
Isotopic Pattern Analysis
A key feature for confirming the presence of a chlorine atom is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit an [M+H]⁺ peak at m/z 190.00194 and an [M+2+H]⁺ peak at m/z 192.00194 with a relative intensity of about one-third of the monoisotopic peak.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
MS/MS analysis of the protonated molecule (m/z 190.00) will provide structural information. Based on the literature for the fragmentation of nitroaromatic and pyrimidine compounds, several fragmentation pathways can be predicted.[3][4][13]
Predicted Fragmentation Pathways:
-
Loss of NO₂ (46 Da): A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group, leading to a fragment ion at m/z 144.0.[4]
-
Loss of NO (30 Da): Another characteristic fragmentation of nitro compounds is the loss of a nitric oxide radical, resulting in a fragment at m/z 160.0.[3][13]
-
Loss of HCl (36 Da): The chloro substituent can be eliminated as hydrochloric acid, particularly with the involvement of the proton at the 1-position, yielding a fragment at m/z 154.0.
-
Ring Cleavage: Further fragmentation of the primary fragment ions can lead to the cleavage of the pyrimidine ring, producing smaller characteristic ions.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the following principles:
-
Internal Consistency: The accurate mass measurement, isotopic pattern, and fragmentation data must all be consistent with the proposed structure of this compound.
-
Reproducibility: The method should yield consistent results across multiple injections of the same sample.
-
Specificity: The unique combination of retention time, accurate mass, and MS/MS fragmentation pattern provides a high degree of confidence in the identification of the target analyte, even in the presence of isomers or impurities.
Conclusion
This application note provides a detailed and robust protocol for the mass spectrometric analysis of this compound. By employing high-resolution mass spectrometry and tandem mass spectrometry, researchers can achieve confident identification and structural characterization of this important pharmaceutical intermediate. The principles and methodologies outlined herein are applicable to a broader range of pyrimidine derivatives and other small polar molecules, serving as a valuable resource for analytical scientists in the pharmaceutical industry.
References
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Introduction: A Novel Avenue in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrimidine derivatives have emerged as a promising class of compounds, with several demonstrating significant anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers to investigate the potential anti-inflammatory effects of a specific pyrimidine derivative, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one .
While direct evidence of the anti-inflammatory activity of this particular compound is nascent, its structural motifs, shared with other bioactive pyrimidines, suggest a strong rationale for its investigation.[1][4] These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo validation. We will explore its potential mechanisms of action, focusing on key inflammatory signaling pathways, and provide detailed, self-validating experimental protocols to empower researchers in their quest for novel therapeutics.
Proposed Mechanism of Action: Targeting Key Inflammatory Hubs
Based on the established roles of pyrimidine scaffolds in modulating inflammatory responses and the central importance of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in inflammation, we propose a hypothetical mechanism of action for this compound.[5][6][7][8][9][10]
We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and p38 MAPK pathways. In the canonical NF-κB pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[11][12] This allows the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][9] The MAPK pathways, particularly p38, are also activated by inflammatory stimuli and play a crucial role in the production of inflammatory mediators.[6][7]
Our proposed model suggests that this compound may interfere with the upstream kinases responsible for IκBα and p38 phosphorylation, thereby preventing the downstream inflammatory cascade.
Caption: Proposed mechanism of action for this compound.
In Vitro Validation: A Step-by-Step Approach
The following protocols provide a comprehensive workflow for the initial in vitro screening of this compound.
Experimental Workflow Overview
Caption: In vitro experimental workflow for screening anti-inflammatory activity.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT)
-
Objective: To determine the non-toxic concentration range of the compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Select concentrations that show >90% viability for subsequent experiments.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Objective: To assess the effect of the compound on NO production.
-
Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10^5 cells/well) and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
-
Sample Collection: Collect cell culture supernatants from the experiment described in Protocol 3.
-
ELISA Procedure: Perform a sandwich ELISA using commercially available kits for murine TNF-α and IL-6, following the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours.
-
Wash and add the biotinylated detection antibody for 1 hour.
-
Wash and add streptavidin-HRP for 1 hour.
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm.
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling
-
Objective: To investigate the compound's effect on the phosphorylation of key signaling proteins.[18][19][20][21]
-
Cell Lysis: After treatment and stimulation as in Protocol 3 (for a shorter duration, e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Data Presentation
Table 1: Effect of this compound on NO and Cytokine Production in LPS-stimulated RAW 264.7 Cells.
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.1 ± 6.7 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1540.2 ± 120.5 | 1250.7 ± 98.3 |
| LPS + Compound (10 µM) | 15.3 ± 1.5 | 980.6 ± 85.1 | 810.4 ± 70.2 |
| LPS + Compound (25 µM) | 8.1 ± 0.9 | 450.3 ± 40.7 | 380.9 ± 35.6** |
| p < 0.05, *p < 0.01 compared to LPS alone. Data are presented as mean ± SD. |
Table 2: Densitometric Analysis of Western Blot Results.
| Treatment | p-p65 / p65 (Fold Change) | p-p38 / p38 (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 ± 0.6 | 4.9 ± 0.5 |
| LPS + Compound (25 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| **p < 0.01 compared to LPS alone. Data are presented as mean ± SD. |
In Vivo Validation: Preliminary Assessment of Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.
Protocol 6: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.[22][23][24][25][26]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial investigation of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive findings from these studies would warrant further investigation, including more detailed mechanism of action studies, evaluation in chronic inflammation models, and pharmacokinetic and toxicological profiling, paving the way for the development of a novel anti-inflammatory drug candidate.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. purformhealth.com [purformhealth.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 19. Western Blot Protocol | Leinco Technologies [leinco.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. wuxibiology.com [wuxibiology.com]
- 24. ijpras.com [ijpras.com]
- 25. mdpi.com [mdpi.com]
- 26. pharmaron.com [pharmaron.com]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives with Herbicidal Activity
Abstract
The pyrimidine scaffold is a cornerstone in modern agrochemical research, forming the structural basis for a multitude of commercial herbicides with diverse mechanisms of action.[1][2][3] These compounds are critical for global food security, offering effective weed management solutions. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of pyrimidine derivatives as potent herbicides. We delve into detailed, field-proven protocols for the synthesis of key classes of pyrimidine-based herbicides, including inhibitors of acetohydroxyacid synthase (AHAS), protoporphyrinogen oxidase (PPO), and the novel target dihydroorotate dehydrogenase (DHODH).[4][5][6][7] The causality behind experimental choices is explained, and methodologies for biological validation are provided to create a self-validating framework for the discovery and optimization of next-generation herbicidal agents.
Introduction: The Central Role of Pyrimidines in Herbicide Discovery
Pyrimidine derivatives represent one of the most successful and versatile classes of herbicides.[1][8] Their prevalence stems from their ability to be chemically modified to target different essential plant enzymes with high efficacy and selectivity. The primary modes of action for commercialized pyrimidine-based herbicides include:
-
Acetohydroxyacid Synthase (AHAS) Inhibition: This is the most common target. Herbicides like sulfonylureas and pyrimidinyl salicylates inhibit AHAS (also known as acetolactate synthase or ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][6][9][10] Since this pathway is absent in animals, these herbicides exhibit low mammalian toxicity.[2]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: These herbicides block the last common enzyme in chlorophyll and heme biosynthesis.[7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage through the generation of reactive oxygen species.[11][12]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A more recently identified herbicide target, DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[4][13][14] Inhibition of this enzyme disrupts the production of essential pyrimidine nucleotides, leading to cessation of plant growth. The discovery of DHODH inhibitors represents a significant breakthrough in combating weed resistance to existing herbicide classes.[5][15]
This document provides a logical framework for the synthesis and evaluation of these critical herbicide classes, moving from general synthetic strategies to detailed, step-by-step protocols and biological assessment.
Core Synthetic Strategies and Methodologies
The synthesis of herbicidal pyrimidines often involves multi-step sequences starting from simple precursors. Below are generalized workflows for major classes.
General Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are characterized by a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring.[16][17] The synthesis typically involves the reaction of a substituted sulfonyl isocyanate with a heterocyclic amine.
General Synthesis of Pyrimidinyl Salicylate Herbicides
This class of AHAS inhibitors, such as pyrithiobac-sodium, is built around a salicylic acid core linked to a pyrimidine ring via an ether or thioether bond.[10] The key step is a nucleophilic aromatic substitution reaction.
General Synthesis of Pyrido[2,3-d]pyrimidine PPO Inhibitors
Many modern PPO inhibitors feature a fused heterocyclic system, such as the pyrido[2,3-d]pyrimidine scaffold.[12] The synthesis often starts with a substituted nicotinic acid and involves a cyclization step to form the fused ring system.[18]
Detailed Experimental Protocols
The following protocols are provided as robust starting points. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (PPO Inhibitor Core)
This protocol is adapted from methodologies reported for the synthesis of novel PPO-inhibiting herbicides.[12][18] The key step is the base-mediated intramolecular cyclization of an acyl urea intermediate.
Materials:
-
Acyl urea intermediate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the acyl urea intermediate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of starting material) and stir under a nitrogen atmosphere until all solid has dissolved.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the urea nitrogen, initiating the intramolecular cyclization.[12] Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is ~5-6.
-
Causality Note: The acidic quench neutralizes the excess NaH and the anionic product, precipitating the desired compound.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: Washing removes residual DMF and inorganic salts, which are more soluble in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure pyrido[2,3-d]pyrimidine-2,4-dione product.
Protocol 2: Synthesis of a Pyrimidinyl Thioether (AHAS Inhibitor Precursor)
This protocol outlines a nucleophilic aromatic substitution to create a key C-S bond found in herbicides like pyrithiobac.[10]
Materials:
-
2,4-dichloro-6-methylpyrimidine (1.0 eq)
-
Substituted Thiophenol (e.g., 2-mercaptobenzoic acid) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, combine the substituted thiophenol (1.1 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Addition: Stir the suspension at room temperature for 10 minutes. Add 2,4-dichloro-6-methylpyrimidine (1.0 eq) to the mixture.
-
Causality Note: K₂CO₃ acts as a base to deprotonate the thiophenol, forming a potent thiolate nucleophile. Acetonitrile is a suitable polar aprotic solvent for this SₙAr reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidinyl thioether.
Structure-Activity Relationship (SAR) Analysis
Optimizing herbicidal activity requires a deep understanding of how molecular structure influences biological function.[19][20] SAR studies guide the rational design of more potent, selective, and environmentally benign compounds.
Key SAR Insights for Pyrimidine-Based Herbicides:
-
For AHAS Inhibitors (Sulfonylureas): The substituents on both the pyrimidine and aryl rings are critical. For instance, 4,6-disubstituted pyrimidines (e.g., with methoxy or methyl groups) generally exhibit high herbicidal activity.[21] The position and nature of substituents on the phenyl ring influence both the activity spectrum and soil degradation rates.[16][21]
-
For PPO Inhibitors (Pyrido[2,3-d]pyrimidines): The group at the 3-position of the uracil moiety is crucial for binding to the PPO enzyme.[12] Small, electron-withdrawing groups on the aryl ring often enhance activity. Molecular modeling suggests that the heterocyclic dione moiety engages in π–π stacking interactions with key amino acid residues (e.g., Phe392) in the active site.[22]
Data Presentation: SAR of Pyrido[2,3-d]pyrimidine PPO Inhibitors
The following table summarizes hypothetical, yet representative, data on how substitutions affect PPO inhibition and herbicidal activity against a model weed, Amaranthus retroflexus (pigweed).
| Compound ID | R¹ (at N-1) | R³ (Aryl Group) | In Vitro PPO Inhibition (Kᵢ, nM)[11] | In Vivo Pigweed Control (%) @ 50 g/ha[12] |
| Lead-01 | -CH₃ | Phenyl | 55.2 | 65 |
| Opt-02 | -CH₃ | 4-Fluorophenyl | 21.8 | 85 |
| Opt-03 | -CH₃ | 2,4-Difluorophenyl | 9.5 | 98 |
| Opt-04 | -CH₂CH₃ | 2,4-Difluorophenyl | 15.3 | 90 |
This data illustrates that adding electron-withdrawing fluorine atoms to the R³ aryl ring significantly improves both enzyme inhibition and whole-plant efficacy. Changing the R¹ alkyl group from methyl to ethyl slightly reduces activity, suggesting a specific steric requirement in the binding pocket.
Biological Evaluation Workflow
A robust evaluation cascade is essential to validate the activity of newly synthesized compounds. This involves moving from molecular target assays to whole-plant greenhouse trials.
Protocol 3: In Vivo Greenhouse Herbicidal Assay (Pre- and Post-Emergence)
This protocol provides a general method for assessing the whole-plant herbicidal activity of synthesized compounds.[23]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
Pots seeded with representative weeds (e.g., Monocot: Echinochloa crus-galli (barnyard grass); Dicot: Amaranthus retroflexus (pigweed)).
-
Controlled environment greenhouse or growth chamber.
-
Laboratory spray chamber.
Procedure:
-
Plant Preparation: Grow weeds in pots to the appropriate stage.
-
For Pre-emergence: Use pots freshly sown with seeds.
-
For Post-emergence: Use plants that have reached the 2-3 leaf stage.
-
-
Compound Formulation: Prepare a stock solution of the test compound. For application, create a spray solution by diluting the stock with water to the desired concentration (e.g., 100 g active ingredient/hectare) and adding a surfactant (typically 0.1-0.5% v/v).
-
Application:
-
Pre-emergence: Uniformly spray the soil surface of the seeded pots.
-
Post-emergence: Uniformly spray the foliage of the emerged weeds until runoff.
-
Causality Note: Using a calibrated spray chamber ensures a consistent and reproducible application rate, which is critical for comparing the efficacy of different compounds.
-
-
Incubation: Place the treated pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod). Water the pots as needed, avoiding washing the compound from the leaves in post-emergence tests.
-
Evaluation: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) compared to a solvent-treated control group. Rate the injury on a scale of 0% (no effect) to 100% (complete plant death).
Conclusion and Future Directions
The synthesis of novel pyrimidine derivatives remains a highly productive field for the discovery of new herbicides. By leveraging established synthetic routes and exploring novel scaffolds, researchers can develop compounds that target validated enzymes like AHAS and PPO, as well as novel sites of action such as DHODH. A thorough understanding of SAR, coupled with a systematic biological evaluation workflow, is paramount for identifying lead candidates with high potency, broad weed control spectra, and favorable environmental profiles. The ongoing challenge of weed resistance necessitates continuous innovation, and the chemical versatility of the pyrimidine core ensures it will remain a privileged structure in the development of next-generation weed management solutions.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. pnas.org [pnas.org]
- 5. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 18. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2] This guide focuses on a highly functionalized and versatile starting material, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one , and its strategic application in structure-activity relationship (SAR) studies. We will dissect the intrinsic chemical properties of this reagent, detailing how its distinct reactive sites can be orthogonally exploited to generate diverse compound libraries. This document provides not just procedural steps, but the underlying chemical rationale, field-proven insights for reaction optimization, and a strategic workflow for synthesizing and evaluating new chemical entities, particularly in the context of kinase inhibitor discovery.
The Strategic Value of the this compound Scaffold
The title compound is not merely a synthetic intermediate; it is a carefully designed scaffold for systematic medicinal chemistry exploration. Each substituent has a deliberate role in facilitating SAR studies:
-
The Pyrimidin-4(1H)-one Core: This heterocyclic system is a bioisostere for many biological recognition motifs and is found in numerous kinase inhibitors.[3] Its planar structure and hydrogen bonding capabilities (N1-H and C4-O) allow it to anchor effectively within ATP-binding sites and other protein clefts.
-
C2-Chloro Group: This is the primary site for diversification. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2][4][5] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents to probe specific pockets of a biological target.
-
C5-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronics of the pyrimidine ring, further activating the C2-chloro group towards nucleophilic attack. In SAR, it serves two main purposes:
-
Initial Probe: It can act as a hydrogen bond acceptor.
-
Metabolic Liability/Bioisosteric Replacement Point: Aromatic nitro groups are often flagged in drug discovery due to potential metabolic reduction to toxic hydroxylamines and nitrosoamines.[6] This "liability" is strategically advantageous in SAR, as it provides a clear rationale for replacement with various bioisosteres (e.g., -CN, -SO₂Me, -CF₃) to improve the drug-like properties of a lead compound.[6]
-
-
C6-Methyl Group: This group provides a steric and lipophilic anchor. In SAR, it can be used to probe for specific hydrophobic interactions or to influence the planarity of adjacent, larger substituents introduced at the C5 position.
Synthesis of the Core Scaffold
The starting material, 2-Chloro-6-methyl-5-nitro-4(1H)-one, can be reliably synthesized from commercially available 2,4-Dichloro-6-methyl-5-nitropyrimidine through selective hydrolysis.
Protocol 1: Selective Hydrolysis
This protocol leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the precursor. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines.
Materials:
-
2,4-Dichloro-6-methyl-5-nitropyrimidine
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 equiv.) in a suitable solvent like aqueous acetone or THF/water mixture.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NaOH (1.05 equiv.) in water dropwise, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture to pH ~6-7 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 2-Chloro-6-methyl-5-nitro-4(1H)-one.
Strategic Diversification for SAR Studies
The power of this scaffold lies in its capacity for systematic modification. Below is a workflow illustrating a logical approach to library synthesis.
Diagram: SAR Diversification Workflow
Caption: A logical workflow for diversifying the core scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C2
This protocol details the introduction of aryl or heteroaryl moieties at the C2 position, a common strategy for targeting the ribose-binding pocket or solvent-front regions in kinase inhibitors.
Materials:
-
This compound (1.0 equiv.)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: The use of an inert atmosphere is critical as the Pd(0) catalytic species is sensitive to oxidation, which would lead to catalyst deactivation and failed reactions.[2] The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is standard for coupling with aryl chlorides, though more advanced catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos) may be required for particularly challenging or sterically hindered boronic acids.[7]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C2
This protocol is suitable for introducing amine, thiol, or alcohol functionalities. The electron-withdrawing nitro group at C5 and the inherent electron deficiency of the pyrimidine ring make the C2 position highly susceptible to SNAr.[5]
Materials:
-
This compound (1.0 equiv.)
-
Nucleophile (Amine, Thiol, or Alcohol, 1.1-2.0 equiv.)
-
Base (e.g., DIPEA for amines, K₂CO₃ for thiols/alcohols, if needed)
-
Solvent (e.g., DMF, NMP, or EtOH)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile, followed by the base (if required).
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the reacting partner.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the mixture, and if a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Proposed SAR Exploration and Screening Cascade
Based on the prevalence of pyrimidine cores in kinase inhibitors, a logical therapeutic target for derivatives of this scaffold would be a protein kinase implicated in cancer, such as Src, Abl, or EGFR.[3]
Table 1: Proposed SAR Matrix for a Kinase Target
| Position | Modification (R¹) | Rationale |
| C2 | Small amines (e.g., -NHMe, -NHEt) | Probe for hydrogen bonding opportunities in the hinge region. |
| Bulky amines (e.g., piperazine, morpholine) | Extend into solvent-exposed regions, improve solubility. | |
| (Hetero)aryl groups via Suzuki | Access hydrophobic pockets, form pi-stacking interactions. | |
| Thioethers (e.g., -SMe, -SBn) | Explore different geometries and lipophilicity. | |
| C5 | Reduction of -NO₂ to -NH₂ | Enable further derivatization, remove potential toxicophore. |
| Acylation of -NH₂ (e.g., -NHCOMe) | Introduce hydrogen bond donors/acceptors. | |
| Bioisosteric replacement of -NO₂ | Replace with -CN, -SO₂Me to modulate electronics and improve metabolic stability. |
Proposed Screening Cascade
A hierarchical screening approach ensures that resources are focused on the most promising compounds.
Diagram: Proposed Screening Cascade
Caption: A typical workflow for hit identification and validation.
Protocol 4: General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Target Kinase (e.g., recombinant Src)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (containing MgCl₂)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the target kinase, substrate, and ATP solution to the wells to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion & ADP Conversion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of appropriate controls (no inhibitor, no enzyme) is crucial for validating the assay results. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.
Conclusion
This compound is a highly strategic starting material for medicinal chemistry campaigns. Its well-defined points of reactivity allow for the systematic and logical exploration of chemical space around a privileged core. By employing robust synthetic protocols for diversification, coupled with a hierarchical screening cascade, researchers can efficiently navigate the SAR landscape to identify novel and potent lead compounds for drug development.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Experimental Guide to the N-Alkylation of Pyrimidinones: Strategies, Protocols, and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Pyrimidinones
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The strategic introduction of alkyl groups onto the nitrogen atoms of the pyrimidinone ring—a process known as N-alkylation—is a critical synthetic transformation. This modification profoundly influences the molecule's pharmacological profile, affecting properties such as solubility, metabolic stability, and, most importantly, target binding affinity. N-alkylated pyrimidines are integral building blocks for Peptide Nucleic Acids (PNAs) and have been explored for their therapeutic potential.[1]
However, the N-alkylation of pyrimidinones is not without its challenges. The pyrimidinone ring is an ambident nucleophile, meaning it possesses multiple reactive sites. This leads to a competition between N-alkylation and O-alkylation, as well as regioselectivity issues between the two ring nitrogens (N-1 and N-3). Achieving high selectivity for a specific nitrogen atom is paramount for the efficient synthesis of desired analogues.
This guide provides an in-depth exploration of the key methodologies for N-alkylation of pyrimidinones. It moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic designs. We will cover classical methods, modern catalytic approaches, and advanced techniques, complete with detailed protocols and field-proven insights.
Part 1: The Mechanistic Cornerstone - Understanding Regioselectivity
The key to controlling the N-alkylation of pyrimidinones lies in understanding their electronic structure and the factors that influence the reactivity of the different nucleophilic centers.
Ambident Nucleophilicity: The N- vs. O-Alkylation Challenge
Pyrimidin-2-ones exist in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The corresponding anion, generated upon deprotonation by a base, is a hybrid of resonance structures with negative charge density on the nitrogen and oxygen atoms.
Figure 1. Competing N- and O-alkylation pathways for pyrimidinones.
The outcome of the reaction with an alkylating agent (R-X) is dictated by several factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory:
-
Nitrogen (N) is generally a softer nucleophile and prefers to react with softer electrophiles (e.g., alkyl halides with larger, more polarizable halogens like iodide).
-
Oxygen (O) is a harder nucleophile and reacts preferentially with harder electrophiles.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) can solvate the cation of the base, leaving the anion more "naked" and reactive, often favoring O-alkylation. Conversely, solvents with low dielectric constants may favor N-alkylation.[2]
-
Substituents: The electronic nature of substituents on the pyrimidinone ring can alter the charge distribution in the anion, thereby influencing the N/O ratio. It has been shown that the substituent at the 6-position of the pyrimidine ring can drive the selectivity toward either the N- or O-regioisomer.[3]
Regioselectivity: The N-1 vs. N-3 Challenge
For pyrimidinones with protons on both N-1 and N-3 (like uracil), another layer of selectivity arises.
-
Protecting Groups: A common and highly effective strategy is to protect one of the nitrogen atoms, forcing alkylation to occur at the other. For instance, using a tert-Butoxycarbonyl (Boc) group to protect the N-1 position allows for selective alkylation at N-3.[4] The Boc group can subsequently be removed under mild acidic conditions.
-
Steric Hindrance: Bulky substituents adjacent to one of the nitrogen atoms can sterically hinder the approach of the alkylating agent, favoring reaction at the less hindered nitrogen.
-
Kinetic vs. Thermodynamic Control: In some systems, reaction conditions can be tuned to favor either the kinetically (faster-forming) or thermodynamically (more stable) stable product.
Part 2: Synthetic Methodologies and Experimental Protocols
Several robust methods have been developed for the N-alkylation of pyrimidinones. The choice of method depends on the specific substrate, desired regioselectivity, available equipment, and scalability.
Method 1: Classical Alkylation with Base
This is the most traditional approach, involving the deprotonation of the pyrimidinone with a suitable base followed by reaction with an alkylating agent.
Causality Behind Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling. The choice of base can influence selectivity.[1]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the pyrimidinone salt and facilitate the Sₙ2 reaction.
-
Alkylating Agent: Alkyl halides (I > Br > Cl) are common. Alkyl iodides are the most reactive but also the most expensive.
Figure 2. General workflow for classical N-alkylation.
Protocol 1: General Procedure for N-Alkylation using K₂CO₃/DMF
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrimidinone starting material (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per mmol of pyrimidinone).
-
Anion Formation: Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness: This method is reliable for many substrates. However, mixtures of N1, N3, and O-alkylated products can form.[1] Careful characterization of the product is essential. The use of Cs₂CO₃ can sometimes improve yields and selectivity compared to K₂CO₃.
Method 2: Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[5][6]
Causality Behind Choices:
-
Efficiency: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid reaction rates.[5] This can minimize the formation of degradation byproducts that may occur during prolonged heating.
-
Solvent-Free/Minimal Solvent: Some microwave-assisted procedures can be performed under solvent-free conditions or with minimal amounts of a high-boiling polar solvent like DMF to improve energy transfer.[7]
Protocol 2: Microwave-Assisted Synthesis of 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones [5]
-
Setup: In a microwave process vial, combine the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one (1.0 eq), K₂CO₃ (2.0 eq), and the appropriate alkyl bromide (1.0 eq) in DMF.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160-180 °C) for a short duration (e.g., 15-20 minutes).
-
Workup: After cooling, dilute the reaction mixture with water.
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield the desired N-alkylated product.
Trustworthiness: This method is highly efficient, with reported yields often exceeding 73%.[5] It is particularly advantageous for constructing libraries of analogues quickly. The specific power and temperature settings must be optimized for the specific microwave reactor and substrate.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and powerful method for forming C-N bonds under mild, neutral conditions. It couples a nucleophile (the pyrimidinone) with a primary or secondary alcohol.[8]
Causality Behind Choices:
-
Reagents: The reaction relies on a combination of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine, usually triphenylphosphine (PPh₃). These reagents activate the alcohol, making it susceptible to nucleophilic attack by the pyrimidinone.
-
Conditions: The reaction is typically run at or below room temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The mild conditions tolerate a wide range of functional groups.[8]
-
Regioselectivity: The Mitsunobu reaction can provide different regioselectivity compared to classical Sₙ2 methods, sometimes favoring N-1 alkylation.[9] However, the solvent can influence the N- vs O-alkylation outcome.[10]
Figure 3. General workflow for the Mitsunobu reaction.
Protocol 3: General Procedure for Mitsunobu N-Alkylation [8][9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidinone (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF, 10-20 mL per mmol of pyrimidinone).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. The formation of triphenylphosphine oxide as a white precipitate is often an indication of reaction progress.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Workup: Upon completion, remove the solvent in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.
Trustworthiness: While highly effective, the major drawback of the Mitsunobu reaction is the purification, as the byproducts (triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate) can be challenging to remove. The order of reagent addition is critical for success.[8]
Method 4: Phase-Transfer Catalysis (PTC)
PTC is an elegant and often environmentally friendly technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid base and an organic solution).[11]
Causality Behind Choices:
-
Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium bromide (TBAB), is used. The lipophilic cation of the catalyst pairs with the pyrimidinone anion, transporting it into the organic phase where it can react with the alkylating agent.
-
Conditions: PTC reactions can often be run under mild, solvent-less, or biphasic (e.g., aqueous NaOH/toluene) conditions, which aligns with green chemistry principles.[11][12] This avoids the use of hazardous polar aprotic solvents like DMF.
Protocol 4: Selective N-1 Alkylation using PTC [12]
-
Setup: In a flask, combine the 3,4-dihydropyrimidin-2(1H)-one (1.0 eq), the alkylating agent (1.2 eq), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq).
-
Base Addition: Add 50% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete as judged by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify the crude product by crystallization or column chromatography.
Trustworthiness: PTC is a powerful method for achieving selective N-1 alkylation of certain pyrimidinone systems under mild, scalable, and environmentally benign conditions.[12] The efficiency can depend on the specific catalyst and reaction conditions.
Part 3: Comparative Analysis and Data Presentation
Choosing the optimal N-alkylation strategy requires a comparative understanding of these key methodologies.
| Parameter | Classical (Base/Solvent) | Microwave-Assisted | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Reaction Time | Hours to Days | Minutes to Hours | Hours | Hours |
| Typical Yields | Moderate to Good | Good to Excellent (>70%)[5] | Good to Excellent | Good to Excellent |
| Regioselectivity | Often yields mixtures | Can be highly selective | Can be selective; solvent dependent[10] | Often highly selective for N-1[12] |
| Conditions | High Temperature | High Temperature (localized) | Mild (0 °C to RT) | Mild (RT to moderate heat) |
| Key Advantage | Simple, well-established | Extreme speed, high efficiency | Mild conditions, functional group tolerance | Green conditions, high selectivity |
| Key Disadvantage | Long reaction times, potential side products | Requires specialized equipment | Difficult purification (byproducts) | Requires vigorous stirring |
| Best For | Standard, simple alkylations | Rapid library synthesis | Sensitive substrates, alcohol coupling | Green chemistry, selective N-1 alkylation |
Conclusion
The N-alkylation of pyrimidinones is a versatile and essential transformation in modern synthetic and medicinal chemistry. While classical methods remain valuable, advanced techniques such as microwave-assisted synthesis, the Mitsunobu reaction, and phase-transfer catalysis offer significant advantages in terms of speed, efficiency, mildness of conditions, and regioselectivity. A thorough understanding of the underlying mechanistic principles governing the ambident nucleophilicity of the pyrimidinone ring is crucial for controlling reaction outcomes. By carefully selecting the appropriate base, solvent, alkylating agent, and synthetic methodology, researchers can effectively navigate the challenges of regioselectivity to access the desired N-alkylated pyrimidinone targets with high fidelity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays Using 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Introduction: Unlocking the Potential of a Novel Pyrimidine Derivative
The compound 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[1][2] The specific substitutions on this molecule—a chloro group, a methyl group, and a nitro group—suggest its potential as an intermediate for creating diverse chemical libraries or as a bioactive molecule in its own right.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in various receptor binding assays. This document will delve into the principles of different assay formats, provide detailed step-by-step protocols, and offer insights into data analysis and assay validation, enabling the robust characterization of this compound's binding affinity and kinetics for a variety of receptor targets.
Choosing the Right Assay: A Strategic Overview
The selection of an appropriate receptor binding assay is paramount and depends on several factors, including the nature of the target receptor, the availability of labeled ligands, and the desired throughput. Here, we explore three widely applicable and robust assay formats: Radioligand Binding Assays, Fluorescence Polarization (FP) Assays, and Surface Plasmon Resonance (SPR).
-
Radioligand Binding Assays: Considered the gold standard for their sensitivity and robustness, these assays directly measure the binding of a radiolabeled ligand to its receptor.[5][6] They are particularly useful for determining the affinity (Kd) of a ligand and the receptor density (Bmax) in a given tissue or cell preparation.[5][7] Competitive binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled compound, such as this compound.[5][8]
-
Fluorescence Polarization (FP) Assays: This homogeneous assay format is well-suited for high-throughput screening (HTS) and measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor molecule.[9][10] The increase in polarization upon binding allows for the determination of binding affinity.[11] FP assays are a valuable non-radioactive alternative for assessing competitive binding.[9][12]
-
Surface Plasmon Resonance (SPR): A powerful, label-free technology that provides real-time data on the kinetics of molecular interactions (association and dissociation rates) in addition to binding affinity.[13][14] In a typical SPR experiment, one molecule (e.g., the receptor) is immobilized on a sensor chip, and the binding of the other molecule (the analyte, e.g., this compound) is detected as a change in the refractive index at the sensor surface.[13][14][15]
Experimental Workflows: Visualizing the Path to Data
To provide a clear understanding of the experimental process, the following diagrams illustrate the workflows for a competitive radioligand binding assay and a fluorescence polarization assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Fluorescence Polarization (FP) Competitive Binding Assay.
Detailed Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Receptor source (e.g., membrane preparation from cells or tissues expressing the target receptor)
-
Radioligand with known affinity for the target receptor (e.g., [³H]- or [¹²⁵I]-labeled)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine, if necessary)
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester and vacuum filtration system
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer. The concentration range should ideally span from 10⁻¹¹ M to 10⁻⁵ M.[8]
-
Dilute the radioligand in Assay Buffer to a working concentration, typically at or below its Kd value.
-
Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer. The optimal protein concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (at a saturating concentration), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes), often with gentle agitation.[16]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.[8]
-
Quickly wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials and add scintillation cocktail.
-
Allow the vials to equilibrate in the dark before counting the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding from the average CPM of the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines a homogeneous FP assay to determine the IC₅₀ of this compound.
Materials:
-
Purified receptor
-
Fluorescently labeled ligand (tracer) with known affinity for the receptor
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a stable and robust fluorescence signal.
-
Titrate the receptor against the fixed tracer concentration to determine the receptor concentration that yields a significant polarization window (the difference in millipolarization, mP, between the free tracer and the tracer-receptor complex).[11][17]
-
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup (in a microplate, in triplicate):
-
Free Tracer Control: Add tracer and Assay Buffer.
-
Tracer-Receptor Control (Maximum Polarization): Add tracer, receptor, and Assay Buffer.
-
Competition: Add tracer, receptor, and the serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization in a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Plot the mP values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: A Hypothetical Example
The following table summarizes hypothetical data for this compound in a competitive binding assay against a generic G-protein coupled receptor (GPCR).
| Parameter | Value | Description |
| Receptor Target | Generic GPCR | A hypothetical G-protein coupled receptor. |
| Radioligand | [³H]-Ligand X | A selective agonist for the target GPCR. |
| Radioligand Kd | 2.5 nM | Dissociation constant of the radioligand. |
| Radioligand Conc. | 2.0 nM | Concentration of radioligand used in the assay. |
| IC₅₀ | 500 nM | Concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | 278 nM | Inhibition constant for this compound, calculated using the Cheng-Prusoff equation. |
| Hill Slope | -0.95 | The steepness of the competition curve, suggesting a competitive binding interaction. |
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the binding data, it is crucial to validate the assay. Key validation parameters, in line with regulatory guidance, include:[18][19][20][21][22]
-
Specificity: The assay should be specific for the target receptor, with minimal interference from other components in the sample.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing results with a known reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Target-Specific Considerations
The general protocols provided can be adapted for various receptor classes. Here are some key considerations for specific receptor families:
-
G-Protein Coupled Receptors (GPCRs): These are common drug targets, and binding assays are a cornerstone of GPCR drug discovery.[23][24][25][26][27] Assays are typically performed on membrane preparations from cells overexpressing the GPCR of interest.
-
Ion Channels: Binding assays for ion channels can identify compounds that bind to specific sites and modulate channel function.[28][29][30][31][32] These assays often use radiolabeled toxins or known channel blockers as ligands.
-
Receptor Tyrosine Kinases (RTKs): While kinase activity assays are common for RTKs, binding assays can be used to identify compounds that bind to the extracellular ligand-binding domain or allosteric sites.[33][34][35][36][37]
Conclusion
This compound represents a molecule with potential for further investigation in drug discovery. The application notes and protocols detailed herein provide a robust framework for characterizing its binding properties to a wide range of receptor targets. By carefully selecting the appropriate assay format, optimizing experimental conditions, and adhering to rigorous validation standards, researchers can generate high-quality, reliable data to elucidate the pharmacological profile of this and other novel chemical entities.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 24. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 25. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 32. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 33. RTK Assay Kits Products: R&D Systems [rndsystems.com]
- 34. Receptor Tyrosine Kinase Assays [discoverx.com]
- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 36. youtube.com [youtube.com]
- 37. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of this critical pharmaceutical intermediate.[1] Our focus is to provide actionable, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields and product purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and refine the process for your specific laboratory conditions.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary pathways, each with its own set of advantages and challenges. Understanding these routes is the first step in effective troubleshooting.
-
Pathway A: Direct Nitration. The most common approach involves the electrophilic nitration of the precursor, 2-chloro-6-methylpyrimidin-4(1H)-one. This method is direct but requires stringent control over reaction conditions to prevent side reactions.
-
Pathway B: Selective Hydrolysis. An alternative route begins with 2,4-Dichloro-6-methyl-5-nitropyrimidine, followed by a selective hydrolysis of the more reactive C4-chlorine.[2] This pathway can offer high selectivity but depends on the successful synthesis of the dichlorinated starting material.
The following diagram illustrates the relationship between the starting materials and the final product in these key synthetic routes.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide for Low-Yield Synthesis
This section addresses the most common issues encountered during the synthesis, particularly via Pathway A (Direct Nitration), which is often favored for its atom economy.
Problem 1: Low or Incomplete Reaction Conversion
Q: My TLC or LC-MS analysis shows a significant amount of unreacted 2-chloro-6-methylpyrimidin-4(1H)-one, even after the recommended reaction time. What are the primary causes?
A: Incomplete conversion is a frequent challenge, typically stemming from issues with the nitrating agent or reaction kinetics.
-
Cause 1: Inactive Nitrating Agent. The nitrating species, the nitronium ion (NO₂⁺), is generated from a mixture of nitric acid and a stronger acid, usually sulfuric acid. If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the generation of the nitronium ion will be inefficient.
-
Solution: Always use fresh, concentrated (≥98%) sulfuric acid and fuming (≥90%) or concentrated (≥70%) nitric acid. The use of mixed acids containing trichloroacetic acid has also been reported for similar nitrations.[3]
-
-
Cause 2: Insufficient Reaction Temperature. While nitration is exothermic and requires careful cooling, the reaction must still reach a sufficient activation energy. If the temperature is maintained too low for an extended period, the reaction rate can be impractically slow.
-
Solution: A common strategy is to perform the addition of the starting material at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature or slightly above to ensure completion.[4] Monitor progress by TLC or LC-MS to determine the optimal temperature profile.
-
-
Cause 3: Poor Mixing. The reaction is often heterogeneous, especially at the start. Inadequate stirring can lead to localized "hot spots" where the reaction proceeds too quickly and other areas where it stagnates.
-
Solution: Use a powerful overhead stirrer or a sufficiently large magnetic stir bar to ensure the mixture is a homogenous slurry. Vigorous stirring is essential for consistent heat and mass transfer.[5]
-
Problem 2: Excessive Impurity and Side-Product Formation
Q: My crude product is highly impure, showing multiple spots on a TLC plate that are not the starting material or product. How can I improve the selectivity?
A: The formation of multiple byproducts is almost always related to a lack of control over the reaction's exothermic nature.
-
Cause 1: Over-Nitration. The pyrimidine ring can potentially be nitrated a second time, or oxidation can occur if conditions are too harsh.
-
Solution: Use a stoichiometric amount of the nitrating agent (typically 1.0 to 1.2 equivalents).[5] Ensure the nitrating agent is added slowly and dropwise to the substrate solution, never the other way around. This maintains a low concentration of the nitrating species and minimizes the chance of multiple additions.
-
-
Cause 2: Thermal Degradation. Pyrimidine rings, especially those with electron-withdrawing groups, can be susceptible to decomposition at elevated temperatures in strong acid. A dark brown or black reaction color is a strong indicator of thermal degradation.
-
Solution: Maintain strict temperature control. The addition of the substrate to the mixed acid should be done portion-wise or as a solution via an addition funnel, keeping the internal temperature below 10 °C, and ideally between 0-5 °C. An ice-salt bath is more effective than an ice-water bath for this purpose.[6]
-
-
Cause 3: Incorrect Work-up Procedure. The quenching step is critical. Improper quenching can lead to the degradation of the product or the formation of new impurities.
-
Solution: The reaction should be quenched by slowly pouring the acidic mixture onto a large volume of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, preventing product degradation. The pH should then be carefully adjusted to precipitate the product.
-
Problem 3: Difficulties in Product Isolation and Purification
Q: I am experiencing significant product loss during the work-up and recrystallization steps. What can I do to improve recovery?
A: Isolation issues often arise from the product's solubility characteristics or the formation of stable emulsions during extraction.
-
Cause 1: Product Loss in Aqueous Layer. The product has some solubility in water, which can be exacerbated by incorrect pH during work-up.
-
Solution: After quenching on ice, the product will precipitate. For maximal precipitation, adjust the pH to be slightly acidic to neutral (pH 4-6). If extraction is necessary, saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent like ethyl acetate. This "salting out" effect reduces the product's solubility in the aqueous phase.[7]
-
-
Cause 2: Persistent Emulsions During Extraction. Amines or other basic impurities can lead to the formation of emulsions between the aqueous and organic layers, trapping the product.
-
Solution: To break emulsions, try adding brine, filtering the entire mixture through a pad of Celite®, or allowing the mixture to stand for an extended period.[7] Gentle inversion of the separatory funnel instead of vigorous shaking can also prevent their formation.
-
-
Cause 3: Inefficient Recrystallization. Choosing the wrong solvent can lead to either poor recovery (if the product is too soluble) or ineffective purification (if it is not soluble enough).
-
Solution: Conduct a small-scale solvent screen. Good single-solvent candidates are often alcohols (ethanol, isopropanol) or esters (ethyl acetate). A solvent/anti-solvent system, such as dissolving in ethyl acetate and precipitating with hexanes, can also be highly effective.[8]
-
Section 3: Troubleshooting Workflow and FAQs
When encountering a problem, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A decision-tree workflow for troubleshooting synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio of sulfuric acid to nitric acid?
-
A: While ratios can vary, a common starting point is a 2:1 to 3:1 volumetric ratio of H₂SO₄ to HNO₃. The sulfuric acid acts as both a catalyst and a dehydrating agent to promote the formation of the essential nitronium ion (NO₂⁺).
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. LC-MS or HPLC will determine purity by identifying and quantifying any residual starting material or byproducts. Melting point analysis can also serve as a quick indicator of purity.
-
-
Q3: Is it possible to use a different chlorinating agent if starting further back in the synthesis?
Section 4: Optimized Experimental Protocol
This protocol details the direct nitration of 2-chloro-6-methylpyrimidin-4(1H)-one.
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Chloro-6-methylpyrimidin-4(1H)-one | 3993-78-0 | 144.56 | 10.0 | 69.2 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 40 mL | - | - |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 | 4.85 mL | 83.0 | 1.2 |
| Crushed Ice | - | - | 500 g | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | 50 mL | - | - |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Nitric Acid: Slowly add 4.85 mL (1.2 eq) of fuming nitric acid to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixed acid at 0-5 °C for 15 minutes.
-
Addition of Substrate: To the cold nitrating mixture, add 10.0 g (1.0 eq) of 2-chloro-6-methylpyrimidin-4(1H)-one portion-wise over 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Prepare a large beaker with 500 g of crushed ice and vigorous stirring. Slowly and carefully pour the reaction mixture onto the ice. A pale yellow solid should precipitate.
-
Isolation: Stir the ice-slurry for 30 minutes. Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
Recrystallization (if necessary): For higher purity, dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 9. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and professionals engaged in the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. This document moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert-driven troubleshooting strategies and in-depth mechanistic explanations.
Core Synthetic Strategy: An Overview
The most prevalent and reliable route to this compound involves the selective hydrolysis of a readily available precursor, 2,4-dichloro-6-methyl-5-nitropyrimidine.[1] The core of this transformation hinges on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4-chloro group is selectively replaced by a hydroxyl group (which then tautomerizes to the more stable pyrimidinone form), leaving the C2-chloro group intact.
Caption: Primary synthetic pathway and major side reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing causative explanations and actionable solutions.
Question 1: My reaction yields are low, and my primary impurity is the double-hydrolysis product, 2,4-dihydroxy-6-methyl-5-nitropyrimidine. What is causing this and how can I fix it?
Answer: This is the most common side reaction and results from over-hydrolysis, where both chlorine atoms are substituted. The C2-chloro group, while generally less reactive towards nucleophilic aromatic substitution (SNAr), can be hydrolyzed under forcing conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of strong acid/base).[2][3]
Root Cause Analysis:
-
Excessive Reaction Temperature: The activation energy for the hydrolysis of the C2-chloro group is higher than that for the C4-chloro group. Increasing the temperature provides sufficient energy to overcome this barrier, leading to the undesired second hydrolysis.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will invariably lead to the slow hydrolysis of the C2-chloro group on the desired product.
-
Incorrect Stoichiometry of Base: When using a basic hydrolysis method, using more than one equivalent of base can drive the second substitution reaction.
Troubleshooting Protocol:
-
Optimize Temperature: Begin the hydrolysis at a lower temperature (e.g., room temperature or 40-50°C) and monitor the reaction closely by Thin Layer Chromatography (TLC). Only increase the temperature modestly if the reaction is stalling.
-
Time-Course Study: Run a small-scale reaction and take aliquots every 30-60 minutes. Analyze by TLC or LC-MS to determine the optimal time point where the starting material is consumed, but the dihydroxy byproduct is minimal.
-
Control Stoichiometry: If using a base (e.g., NaOH, NaHCO₃), use precisely one molar equivalent. A slight sub-stoichiometric amount (e.g., 0.98 eq) can sometimes provide a better selectivity profile, leaving a small amount of starting material that is easily separable.
-
Acid-Catalyzed Hydrolysis: Consider using controlled acid-catalyzed hydrolysis. Stirring the starting material in concentrated hydrochloric acid at room temperature can provide high selectivity, as the hydrolysis of the 2-chloro isomer can be significantly faster under these specific conditions.[3]
Question 2: My reaction is sluggish and a significant amount of the 2,4-dichloro starting material remains even after several hours. What's wrong?
Answer: Incomplete conversion is typically a result of insufficient activation or suboptimal reaction conditions.
Root Cause Analysis:
-
Low Reaction Temperature: The hydrolysis may have a significant activation energy that is not being met at the current reaction temperature.
-
Poor Reagent Quality: Degradation of the base or use of dilute acid can lead to a stalled reaction.
-
Phase Transfer Issues: If the reaction is biphasic (e.g., an organic solvent and an aqueous base), poor mixing or the absence of a phase-transfer catalyst can limit the reaction rate.
Troubleshooting Protocol:
-
Systematic Temperature Increase: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC at each stage.
-
Verify Reagent Concentration: Ensure that the acid or base solution is of the correct concentration. If using a solid base, ensure it has been stored properly to prevent absorption of moisture and CO₂.
-
Improve Mixing: Increase the stirring rate to ensure efficient mixing between phases.
-
Solvent Choice: Consider using a co-solvent like ethanol or THF, which can help solubilize both the substrate and the aqueous reagent, creating a more homogeneous reaction environment.[4]
Question 3: I am observing an unexpected isomer in my final product. How is this possible and how can I characterize it?
Answer: While the hydrolysis of the C4-chloro group is strongly favored, the formation of the 4-chloro-2-one isomer is theoretically possible, albeit unlikely under standard conditions. Its presence would suggest an unusual reaction mechanism or a contaminated starting material. More commonly, isomeric impurities arise from the initial synthesis of the 2,4-dichloro-6-methyl-5-nitropyrimidine precursor itself.
Diagnostic Workflow:
-
Confirm Starting Material Purity: Before starting the hydrolysis, confirm the purity and identity of your 2,4-dichloro-6-methyl-5-nitropyrimidine starting material by ¹H NMR and GC-MS.
-
Advanced NMR Analysis: Use 2D NMR techniques (like HMBC and NOESY) to definitively establish the connectivity and spatial relationships in the unexpected product. The key distinction will be the correlation of the C6-methyl protons to the neighboring carbons.
-
Re-evaluate Precursor Synthesis: If the starting material is impure, revisit the chlorination step (e.g., using POCl₃).[5] Incomplete chlorination of a dihydroxy precursor or side reactions during chlorination can generate isomeric byproducts.
Question 4: During the workup and isolation, my product turns dark brown/black, and the final yield is poor.
Answer: Product decomposition is often caused by instability under the workup conditions, particularly at elevated pH or temperature. The nitro group makes the pyrimidine ring electron-deficient and susceptible to degradation, especially in strong base.
Troubleshooting Protocol:
-
Maintain Low Temperatures: Perform all extractions and washes using cold solutions and an ice bath.
-
Avoid Strong Bases: During neutralization and extraction, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH). Aim for a final pH that is neutral or slightly acidic (pH 5-6).
-
Minimize Time in Solution: Do not let aqueous solutions of the product sit for extended periods. Proceed through the workup, drying, and solvent removal steps efficiently.
-
Inert Atmosphere: If the product is particularly sensitive, consider performing the workup and filtration under a nitrogen or argon atmosphere to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring this reaction? A1: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting material (2,4-dichloro...) will be the least polar (highest Rf), the desired product (2-chloro-4-one...) will be intermediate, and the dihydroxy side product will be the most polar (lowest Rf). For final characterization, ¹H NMR, ¹³C NMR, and LC-MS are essential for confirming identity and purity.
Q2: Why is the C4-chloro group more reactive than the C2-chloro group in a typical SNAr reaction? A2: In nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate dictates the reaction's regioselectivity. Attack at C4 allows the negative charge to be delocalized onto the para-nitrogen atom (N1), which is a highly stabilizing resonance structure. Attack at C2 only allows for delocalization onto the adjacent ortho-nitrogen (N1 or N3). Generally, the para-delocalization is more stabilizing, making the C4 position more electrophilic and reactive.[6][7]
Q3: How can I best purify the final product away from the starting material and dihydroxy byproduct? A3:
-
Recrystallization: This is often the most effective method. Solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures can work well. The difference in polarity and crystal packing energy between the three compounds often allows for selective crystallization of the desired product.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. A gradient elution from hexane/ethyl acetate is typically used.
-
Acid/Base Extraction: The pyrimidinone product is weakly acidic and can be selectively extracted under specific pH conditions, potentially separating it from the non-acidic starting material.[2]
Process Optimization & Data
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Major Dihydroxy Impurity | High temperature; Prolonged reaction time; Excess base | Lower reaction temperature; Monitor via TLC to determine optimal endpoint; Use max. 1 equivalent of base. |
| Incomplete Conversion | Low temperature; Poor reagent quality; Inefficient mixing | Gradually increase temperature; Verify reagent concentration; Increase stir rate or add a co-solvent. |
| Product Discoloration/Decomposition | High pH during workup; High temperature; Air oxidation | Use mild base (NaHCO₃) for neutralization; Keep all solutions cold; Work efficiently and consider an inert atmosphere. |
| Slimy/Flocculent Byproducts | Arises from precursor synthesis using POCl₃ | During precursor workup, quench POCl₃ carefully on ice and extract thoroughly. Filtration may be difficult.[8] |
Recommended Protocol: Selective Hydrolysis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
Caption: Recommended experimental workflow for selective hydrolysis.
References
- 1. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Purification of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one from crude reaction mixture
Welcome to the technical support guide for the purification of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the technical expertise and practical insights needed to overcome common challenges and achieve high purity for this critical chemical intermediate.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound from crude reaction mixtures.
Q1: My crude product is a dark, oily, or tar-like substance, not the expected solid. What is the likely cause and how do I proceed?
A1: This is a frequent issue often stemming from residual reagents or byproducts from the synthesis. The most common culprits are:
-
Residual Chlorinating Agent: If phosphorus oxychloride (POCl₃) was used in the synthesis, its incomplete removal during workup can lead to a syrupy residue. POCl₃ hydrolyzes exothermically in water, so the reaction mixture must be quenched carefully by pouring it onto crushed ice, followed by neutralization.
-
Acidic Impurities: Strong acids used during nitration or other steps can lead to degradation or protonation of your product and impurities, preventing crystallization. A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial.
-
Low-Melting Eutectic Mixture: The presence of significant amounts of impurities can depress the melting point of the final product, resulting in an oil.
-
Solvent Residue: High-boiling point solvents like DMF or N,N-dimethylaniline (sometimes used as a catalyst in chlorination reactions) can be difficult to remove and will keep the product oily[1].
Troubleshooting Steps:
-
Initial Workup: Ensure the reaction mixture is fully quenched on ice. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acid), and finally, brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. If a high-boiling solvent is suspected, use a high-vacuum pump.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent (like hexanes or diethyl ether) to the oily residue and scratching the flask with a glass rod. This can often crash out the solid product, leaving many impurities dissolved.
Q2: I've isolated a solid, but my final yield is disappointingly low. What are the common reasons for product loss?
A2: Low recovery can occur at multiple stages. Consider these factors:
-
Incomplete Reaction: The synthesis may not have gone to completion. Analyze the crude mixture by TLC or HPLC to check for unreacted starting materials.
-
Poor Recrystallization Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but very poorly when cold[2]. If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Try adding an anti-solvent (a solvent in which the product is insoluble) to the hot solution to induce crystallization.
-
Product Adsorption: During column chromatography, highly polar or acidic compounds can irreversibly bind to standard silica gel. This can be mitigated by deactivating the silica gel with triethylamine (1-3% in the eluent) if your compound is acid-sensitive[3].
-
Mechanical Losses: Multiple transfer steps, especially with small-scale reactions, can lead to cumulative losses.
-
Aggressive Purification: When separating impurities with very similar Rf values via chromatography, it is common to discard "mixed fractions." This inevitably leads to a loss of yield in exchange for higher purity.
Q3: My TLC analysis of the "purified" product shows multiple spots. What are these impurities likely to be?
A3: The identity of impurities is directly related to the synthetic route. A common synthesis involves the chlorination of 2-hydroxy-6-methyl-5-nitropyrimidin-4(1H)-one or hydrolysis of a di-chloro precursor like 2,4-Dichloro-6-methyl-5-nitropyrimidine[4].
Potential Impurities:
-
Starting Material: Unreacted 2,4-Dichloro-6-methyl-5-nitropyrimidine or the corresponding 2-hydroxy precursor are common.
-
Over-hydrolysis Product: If starting from the di-chloro pyrimidine, the di-hydroxy species (2,4-dihydroxy-6-methyl-5-nitropyrimidine) can form. This impurity is typically very polar and will remain at the baseline on a TLC plate.
-
Isomers: Depending on the synthetic strategy, positional isomers could be present.
-
Decomposition Products: Nitro compounds can be sensitive to heat and light. The pyrimidinone ring can also be susceptible to cleavage under harsh conditions.
A logical troubleshooting workflow for impurity issues is outlined below.
Caption: Troubleshooting workflow for identifying and selecting a purification strategy based on TLC analysis.
Part 2: Detailed Purification Protocols
The two most effective methods for purifying this compound are recrystallization and flash column chromatography.
Protocol 1: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from the target compound.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent system where the compound is soluble when hot and insoluble when cold. Test small amounts of your crude product in the solvents listed in the table below. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent (the one it is more soluble in) and heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble material (like dust or baseline impurities) is visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Polarity | Comments |
| Ethanol / Water | Co-solvent | High | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate / Hexanes | Co-solvent | Medium | A versatile system. Dissolve in hot ethyl acetate, then add hexanes as the anti-solvent. |
| Dichloromethane / Hexanes | Co-solvent | Medium | Similar to ethyl acetate/hexanes but for slightly less polar compounds. |
| Toluene | Single | Low | Effective for removing very non-polar impurities. |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] It is highly effective for removing impurities with different polarities.
Caption: Step-by-step workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your target compound a Retention Factor (Rf) of ~0.2-0.4 and provide good separation from impurities.[5] Common systems are mixtures of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column. Ensure the silica bed is compact and level, then add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3][5]
-
Elution and Collection: Elute the column with the solvent system, applying positive pressure with compressed air or a pump. Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Table 2: Key Parameters for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for a wide range of compound polarities. |
| Mobile Phase | Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. Provides good separation for many pyrimidinones. |
| Target Rf | 0.2 - 0.4 | An Rf in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly, maximizing separation.[5] |
| Loading Method | Dry Loading | Recommended for compounds with moderate to poor solubility in the eluent to ensure a narrow, even band at the start of the separation.[3] |
Part 3: Purity Assessment
After purification, it is essential to confirm the purity and identity of the this compound.
Q4: How do I verify that my final product is pure and is the correct compound?
A4: A combination of chromatographic and spectroscopic techniques should be used:
-
Thin-Layer Chromatography (TLC): The simplest method for a quick purity check. A pure compound should appear as a single spot on the TLC plate. Run the plate in a solvent system that gives an Rf of ~0.3 for the best resolution.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A reverse-phase (C18) column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a common setup for analyzing pyrimidine compounds.[6][7] A pure sample will show a single major peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectrum of the purified product should be clean (free of impurity peaks) and all signals should correspond to the expected chemical shifts and integrations for the target structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
By following these troubleshooting guides and detailed protocols, researchers can effectively overcome the common challenges associated with the purification of this compound, leading to a final product of high purity suitable for subsequent research and development.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in pyrimidine synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you in your experimental endeavors.
Part 1: Foundational Troubleshooting & Diagnosis
Low conversion is a frequent challenge in organic synthesis. Before delving into reaction-specific issues, it's crucial to assess the foundational parameters of your experiment. This section provides a logical workflow for diagnosing the root cause of low yields.
FAQ 1: My pyrimidine synthesis reaction has a low yield. Where do I start troubleshooting?
A low yield of your target pyrimidine can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the culprit.[1][2]
Initial Diagnostic Workflow:
-
Confirm Product Identity: Before optimizing for yield, verify that the small amount of product you have is indeed the desired pyrimidine. Use analytical techniques like NMR and mass spectrometry to confirm its structure.
-
Analyze the Crude Reaction Mixture: Understanding what is in your flask is critical. Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR of the crude mixture to identify unreacted starting materials, intermediates, or byproducts.[3][4]
-
Assess Reagent Purity and Stability: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[1][5] Ensure all reagents are of high purity and have been stored correctly. For instance, amidines can be hygroscopic and may hydrolyze over time, so using freshly prepared or purified amidine hydrochloride is recommended.[1]
-
Review Reaction Parameters: Double-check your experimental setup and parameters against the literature or your established protocol. Small deviations in temperature, reaction time, or stoichiometry can have a significant impact.[2][5]
dot graph TD { A[Low Conversion Observed] --> B{Analyze Crude Reaction Mixture}; B --> C{Unreacted Starting Materials?}; B --> D{Byproducts Formed?}; C --> E[Investigate Reaction Conditions & Reagents]; D --> F[Identify Byproduct Structure]; E --> G[Optimize Temperature, Time, Solvent, Catalyst]; E --> H[Verify Reagent Purity & Stoichiometry]; F --> I[Adjust Conditions to Minimize Side Reactions]; G & H & I --> J[Re-run Experiment]; J --> K{Yield Improved?}; K -- Yes --> L[Successful Synthesis]; K -- No --> A; subgraph "Legend" direction LR subgraph "Node Types" direction LR Start[Start/End] Process[Process Step] Decision{Decision} end subgraph "Arrow Types" direction LR Data-->Flow end end
} Caption: A general workflow for troubleshooting low-yield pyrimidine synthesis.
Part 2: Common Issues in Specific Pyrimidine Syntheses
Different methods for pyrimidine synthesis have their own unique challenges. This section addresses common problems encountered in widely used named reactions.
FAQ 2: I'm performing a Biginelli reaction and see a lot of unreacted starting materials. What's going wrong?
Low conversion in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is a common problem that can often be traced back to catalyst inefficiency or suboptimal reaction conditions.[1][5]
Potential Causes & Solutions:
-
Catalyst Activity: The choice and activity of the catalyst are crucial.[5]
-
Brønsted vs. Lewis Acids: While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions. Consider screening Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃, which can be more effective and offer milder reaction conditions.[5][6]
-
Catalyst Loading: Ensure the catalyst concentration is optimized. Too little may result in an incomplete reaction, while too much can lead to byproduct formation.[4] If you are using a reusable catalyst, it may require regeneration.[1]
-
-
Reaction Temperature and Time: These parameters are critical and substrate-dependent.
-
Some Biginelli reactions benefit from elevated temperatures (e.g., 100°C), while others may proceed well at room temperature with an efficient catalyst.[4]
-
Monitor the reaction's progress using TLC to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[1][5]
-
-
Solvent Choice: The solvent can significantly affect reaction rates and yields.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen both Brønsted and Lewis acids. Optimize loading. | Catalyst choice significantly impacts reaction rate and selectivity.[5] |
| Temperature | Monitor reaction progress to find the optimal temperature. | Higher temperatures can favor side reactions like the Hantzsch dihydropyridine formation.[1] |
| Solvent | Experiment with polar solvents or solvent-free conditions. | Solvent polarity influences reactant solubility and reaction kinetics.[1][5] |
FAQ 3: My Pinner pyrimidine synthesis is giving a low yield with a complex mixture of byproducts. What are the likely side reactions?
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, can be plagued by side reactions if not performed under carefully controlled conditions.[1]
Common Side Reactions and Solutions:
-
Hydrolysis of Starting Materials and Intermediates: Amidines and reaction intermediates can be sensitive to water.
-
Self-Condensation of the 1,3-Dicarbonyl Compound: This can compete with the desired reaction pathway.
-
Solution: Controlled addition of the dicarbonyl compound or adjusting the reaction temperature may mitigate this side reaction.
-
-
Incomplete Cyclization: The final ring-closing step can sometimes be slow or incomplete.
dot graph LR { subgraph "Pinner Synthesis Troubleshooting" A[Low Yield] --> B{Identify Cause}; B -- "Hydrolysis?" --> C[Implement Anhydrous Conditions]; B -- "Incomplete Cyclization?" --> D[Add Acid Catalyst / Increase Time]; B -- "Side Reactions?" --> E[Modify Reactant Addition / Temperature]; C --> F[Re-run Reaction]; D --> F; E --> F; end node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A, C, D, E, F; node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] B; } Caption: Troubleshooting workflow for the Pinner reaction.
Part 3: Analytical & Purification Strategies
Proper reaction monitoring and purification are essential for accurately assessing conversion and obtaining a pure product.
FAQ 4: How can I effectively monitor the progress of my pyrimidine synthesis?
Choosing the right analytical technique is crucial for determining reaction completion and identifying potential issues early on.[3]
-
Thin-Layer Chromatography (TLC): This is a rapid, cost-effective, and qualitative method ideal for initial screening. It's particularly useful for observing the disappearance of starting materials and the appearance of the product, especially when there's a significant polarity difference.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, allowing for the precise determination of conversion rates and purity.[3][10] It is highly reproducible and can be coupled with mass spectrometry (MS) for definitive peak identification.[11]
Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Spot a small amount of your starting materials as references on a TLC plate.
-
Sampling: At regular intervals, take a small aliquot of your reaction mixture, dilute it, and spot it on the TLC plate.
-
Elution: Develop the plate in a pre-equilibrated chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After elution, dry the plate and visualize the spots under a UV lamp or by using a chemical stain.
-
Analysis: Compare the spots from the reaction mixture to the starting material references. The reaction is complete when the starting material spots have disappeared and a new product spot is prominent and no longer intensifying.[3]
FAQ 5: My crude product is difficult to purify. What strategies can I employ?
Purification challenges often arise from byproducts having similar physicochemical properties to the desired pyrimidine derivative.[2]
Purification Troubleshooting:
-
Similar Polarity of Product and Impurities: If the desired product and impurities have similar polarities, separation by standard column chromatography can be difficult.[2]
-
Solution: Try a different stationary phase (e.g., alumina instead of silica gel) or explore alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[12]
-
-
Crystallization Issues: Highly polar pyrimidines can be challenging to crystallize due to their high solubility in polar solvents.[12]
-
Solution: If your compound fails to crystallize, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.[12]
-
-
Residual Catalysts or Reagents: These can co-elute with your product.
-
Solution: Ensure your work-up procedure is thorough. Aqueous washes and extractions are essential for removing many common catalysts and unreacted starting materials before attempting chromatographic purification.[2]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyrimidinone Synthesis
Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection of catalysts in pyrimidinone synthesis, with a primary focus on the widely utilized Biginelli reaction. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during pyrimidinone synthesis.
Q1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the primary factors I should investigate?
Low conversion is a frequent issue and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial. The key areas to examine are catalyst activity, reaction conditions, and reactant purity.[1]
Q2: I'm observing a significant fluorescent yellow byproduct in my reaction. What is it and how can I prevent its formation?
This is a classic signature of the competing Hantzsch dihydropyridine synthesis.[1][3] This side reaction becomes favorable at higher temperatures where urea can decompose to ammonia, which then reacts with two equivalents of the β-ketoester and the aldehyde.[1][3]
Q3: What are the main differences between using a Brønsted acid and a Lewis acid catalyst in the Biginelli reaction?
Both Brønsted and Lewis acids can effectively catalyze the Biginelli reaction, but they do so through different mechanisms which can influence reaction rates and selectivity.[4][5] Brønsted acids, like HCl or p-toluenesulfonic acid, typically protonate the aldehyde to activate it for nucleophilic attack.[6][7] Lewis acids, such as FeCl₃, ZnCl₂, or InBr₃, coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.[5][6] The choice between them can depend on the specific substrates and desired reaction conditions.
Q4: Can I use a heterogeneous catalyst for my pyrimidinone synthesis, and what are the advantages?
Yes, heterogeneous catalysts are an excellent choice for cleaner and more sustainable pyrimidinone synthesis. Catalysts like sulfated zirconia or high-surface-area MgO offer several advantages, including simplified product purification (catalyst can be filtered off), potential for catalyst recycling, and often milder reaction conditions.[8][9]
Q5: My crude product is difficult to purify. What are common impurities I should be aware of?
Besides the Hantzsch dihydropyridine byproduct, another common impurity is the formation of N-acylureas, which arise from the reaction between the β-ketoester and urea.[1] Unreacted starting materials can also co-elute with your product. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to minimize starting material carryover.[3]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Troubleshooting Low Reaction Yield
If you are experiencing low yields of your desired dihydropyrimidinone, follow this systematic troubleshooting workflow.
Step 1: Verify Catalyst Activity
-
For reusable catalysts: Ensure the catalyst has been properly regenerated according to the established protocol. Over multiple uses, active sites can become blocked or the catalyst structure can degrade.
-
For Brønsted acids (e.g., HCl): Confirm the concentration of your acid solution. Anhydrous conditions are often critical for many acid-catalyzed reactions.[1]
-
Consider catalyst loading: An insufficient amount of catalyst will lead to a sluggish reaction. Conversely, excessive catalyst can sometimes promote side reactions. An optimization of the catalyst loading is often a necessary step.[2]
Step 2: Optimize Reaction Conditions
-
Temperature: While reflux is common, some substrate combinations may be sensitive to high temperatures, leading to degradation. Conversely, some reactions require higher temperatures to overcome the activation energy.[10] Monitor your reaction at different temperatures to find the optimal balance.
-
Reaction Time: Low conversion may simply mean the reaction has not gone to completion. Use TLC to monitor the disappearance of starting materials and the appearance of the product over time.[3]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rates.[3] While ethanol is a common choice, exploring other polar solvents like acetonitrile or even solvent-free conditions can sometimes dramatically improve yields.[10][11]
Step 3: Assess Purity of Starting Materials
-
Impurities in your aldehyde, β-ketoester, or urea can inhibit the catalyst or lead to unwanted side reactions.[1] Ensure all your starting materials are of high purity. If necessary, purify them before use.
Step 4: Investigate Potential Side Reactions
-
Analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS to identify any major byproducts. The presence of specific byproducts can give you clues about competing reaction pathways that are consuming your starting materials.
Guide 2: Minimizing the Hantzsch Dihydropyridine Byproduct
The formation of this fluorescent byproduct is a clear indication that the reaction conditions are favoring the Hantzsch pathway over the Biginelli pathway.
Step 1: Temperature Control
-
This is the most critical parameter. The Hantzsch reaction is often favored at higher temperatures.[1] Lowering the reaction temperature can significantly suppress the formation of the dihydropyridine byproduct.
Step 2: Catalyst Selection
-
The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may show a higher preference for the Biginelli reaction.[1] It is worth screening a few different catalysts if this side product is persistent.
Step 3: Order of Addition
-
Consider adding the urea last to the reaction mixture. This can help to minimize its premature decomposition into ammonia, which is a key reactant in the Hantzsch pathway.[1]
Visualizing the Process
To better understand the core concepts, we've provided diagrams for the generalized Biginelli reaction mechanism and a decision-making workflow for catalyst selection.
Caption: Generalized mechanism of the acid-catalyzed Biginelli reaction.
Caption: Decision workflow for initial catalyst selection in pyrimidinone synthesis.
Data Summary
The choice of catalyst can have a profound impact on the efficiency of pyrimidinone synthesis. The following table provides a comparative overview of different catalyst types.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, inexpensive, effective for many substrates.[6] | Can be corrosive, may require anhydrous conditions, can lead to side reactions with sensitive substrates.[10] |
| Lewis Acids | FeCl₃, ZnCl₂, InCl₃, BF₃·OEt₂ | Often milder than strong Brønsted acids, can offer different selectivity.[5][6] | Can be moisture-sensitive, some are toxic or expensive, may require inert atmosphere. |
| Heterogeneous Catalysts | Sulfated Zirconia, MgO, Zeolites | Easy to separate from the reaction mixture, recyclable, often environmentally benign.[8][9] | May have lower activity than homogeneous catalysts, potential for leaching of active species. |
| Organocatalysts | L-proline, Thiourea derivatives | Metal-free, often low toxicity, can provide enantioselectivity.[12] | May require higher catalyst loading, can be more expensive. |
Experimental Protocols
Protocol 1: General Procedure for Biginelli Reaction using a Lewis Acid Catalyst
This protocol describes a typical setup for a Biginelli reaction to synthesize dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)
-
Urea (1.5 eq)
-
Lewis Acid Catalyst (e.g., FeCl₃, 10 mol%)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, urea, and the Lewis acid catalyst.
-
Add ethanol as the solvent. The typical concentration is around 0.5 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (a common eluent system is 7:3 hexane:ethyl acetate).[3]
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Welcome to the dedicated technical support center for the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through two key steps: the nitration of a pyrimidinone precursor followed by a chlorination step, or through the hydrolysis of a dichlorinated precursor. The most common and scalable approach involves the nitration of 2-chloro-6-methylpyrimidin-4-ol. This guide will focus on the challenges associated with this primary route.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis in a question-and-answer format.
Issue 1: Runaway Reaction During Nitration
-
Question: During the addition of mixed acid, we observed a rapid, uncontrolled increase in the reactor temperature. What immediate actions should be taken, and what are the probable causes?
-
Answer: A rapid, uncontrolled temperature increase signifies a thermal runaway, a highly dangerous situation that can lead to a violent reaction or explosion.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the mixed acid.[1]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[1]
-
Maintain Agitation: Proper agitation is crucial to dissipate heat and prevent localized hot spots. Do not stop the agitator.[1]
-
Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by transferring the contents to a pre-prepared quench vessel containing a large volume of cold water or ice. This should only be done as a last resort and with extreme caution.[2]
Probable Causes & Preventative Measures:
-
Inadequate Heat Removal: The rate of heat generation from the highly exothermic nitration is exceeding the heat removal capacity of your reactor.[3]
-
Poor Agitation: Inefficient stirring can create localized areas of high reactant concentration, leading to hot spots and initiating a runaway reaction.[2]
-
Solution: Ensure the agitator design and speed are adequate for the reactor volume to maintain a homogenous mixture.
-
-
Incorrect Reagent Addition Rate: Adding the mixed acid too quickly can overwhelm the cooling system.
-
Solution: The addition rate should be carefully controlled based on the real-time temperature monitoring of the reaction.
-
-
Issue 2: Low Yield and Impurity Formation
-
Question: Our scaled-up batch is showing a significantly lower yield compared to the lab-scale synthesis, with the presence of several impurities. What are the likely reasons and how can we optimize the process?
-
Answer: Low yields and impurity formation are common challenges when scaling up. The primary culprits are often suboptimal reaction conditions and the formation of side products like regioisomers or polynitrated compounds.[2][6]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or low temperature. | Monitor the reaction progress using in-process controls (e.g., HPLC). Consider extending the reaction time or cautiously increasing the temperature while monitoring for exotherms. |
| Side Reactions | Over-nitration (dinitration) or nitration at other positions on the pyrimidine ring can occur, especially at higher temperatures.[2] | Maintain strict temperature control. Optimize the stoichiometry of the nitrating agent; use only a slight excess. |
| Product Decomposition | The product may be unstable under the reaction or workup conditions, especially in the presence of strong acids at elevated temperatures. | Perform the reaction at the lowest effective temperature. Quench the reaction mixture promptly and neutralize residual acids during workup. |
| Loss During Workup | The product may have some solubility in the aqueous phase, leading to losses during extraction. | Saturate the aqueous layer with brine (salting out) to reduce the solubility of the organic product.[7] Perform multiple extractions with smaller volumes of solvent. |
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the filtration and drying of the final product at a larger scale. The product is clumpy and difficult to handle.
-
Answer: Issues with product isolation are often related to the crystalline form and the presence of residual solvents or impurities.
Troubleshooting Steps:
-
Improve Crystallization:
-
Anti-Solvent Addition: Control the rate of anti-solvent addition to influence crystal size and morphology. A slower addition rate often leads to larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) to the solution to promote controlled crystallization.
-
-
Efficient Washing:
-
Solvent Selection: Use a wash solvent in which the product has minimal solubility but effectively removes impurities. Cold solvent is often preferable.
-
Displacement Wash: Ensure the wash solvent fully displaces the mother liquor from the filter cake.
-
-
Drying:
-
Optimize Drying Conditions: Use a suitable drying method (e.g., vacuum oven) at a temperature that does not cause product degradation. Ensure the product is completely dry to avoid issues with clumping and to meet specifications.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern when scaling up the nitration of 2-chloro-6-methylpyrimidin-4-ol?
-
A1: The primary safety concern is the management of the highly exothermic reaction to prevent a thermal runaway.[1] Nitration reactions can release a significant amount of heat, and if not properly controlled, the temperature can rise rapidly, leading to a dangerous increase in pressure and the potential for an explosion.[3][8]
-
-
Q2: What are the advantages of using a continuous flow reactor for this synthesis?
-
A2: Continuous flow reactors offer several advantages for scaling up nitration reactions:
-
Enhanced Safety: Their high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[2][5]
-
Improved Efficiency: The rapid mixing in microreactors can lead to faster reaction times and higher yields.[5]
-
Better Product Quality: Tightly controlled reaction conditions can minimize the formation of byproducts, leading to a purer product.[5]
-
-
-
Q3: How can we monitor the progress of the nitration reaction in real-time?
-
A3: In-process monitoring is crucial for process control and safety. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Small samples can be periodically withdrawn from the reactor (after quenching), and analyzed by HPLC to determine the consumption of the starting material and the formation of the product.[6]
-
Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the concentration of key species in the reaction mixture in real-time.
-
-
-
Q4: What are the common chlorinating agents used, and what are their respective safety considerations?
-
A4: While this guide focuses on the nitration of a chloro-substituted precursor, if the synthesis involves a separate chlorination step of a hydroxyl-pyrimidine, common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). Both are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process Development System - Nitration Reaction [laryee.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Stability issues of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in solution
Welcome to the technical support center for 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storage, and troubleshooting stability issues encountered in solution. As Senior Application Scientists, our goal is to combine deep technical knowledge with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway is nucleophilic aromatic substitution (SNAr), specifically hydrolysis. The pyrimidine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group at the C5 position.[1][2] This electronic arrangement makes the C2 carbon highly susceptible to attack by nucleophiles. In aqueous or protic solutions, water or hydroxide ions act as nucleophiles, displacing the chloride (a good leaving group) to form 6-methyl-5-nitrouracil.[3][4]
Q2: What are the recommended storage conditions for this compound in its solid state and in solution?
A2: For the solid compound, storage at low temperatures (0-8°C, or freezer storage at -20°C for long-term stability) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.[5][6] For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use an anhydrous aprotic solvent, store at -20°C or below, and protect from light.
Q3: Is this compound sensitive to light?
A3: Yes, nitro-substituted aromatic and heterocyclic compounds can be susceptible to photodegradation.[7][8] It is crucial to protect both the solid compound and its solutions from UV and visible light to prevent the formation of unwanted byproducts. All experiments should be conducted in amber glassware or under light-protected conditions. For regulatory submissions, formal photostability testing according to ICH guidelines is advised.[9]
Q4: Which solvents should I avoid when working with this compound?
A4: Avoid protic solvents such as water, methanol, and ethanol, especially under neutral or basic conditions, as they can act as nucleophiles and cause hydrolysis.[10] Similarly, avoid solvents containing nucleophilic impurities (e.g., amines). Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) are preferred. However, be aware that even technical-grade aprotic solvents can contain enough water to cause slow degradation over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My analytical results (HPLC, LC/MS) show a new, more polar peak appearing over time, and the peak for my starting material is decreasing.
-
Question: What is this new peak, and why is it forming?
-
Answer: This is a classic sign of degradation, most likely due to hydrolysis. The new, more polar peak is likely 6-methyl-5-nitrouracil, the product of the C2-chloro group being replaced by a hydroxyl group. This happens because water or hydroxide ions in your solvent or from atmospheric moisture are attacking the electron-deficient C2 position.[3] The strong electron-withdrawing effect of the nitro group facilitates this nucleophilic aromatic substitution (SNAr) reaction.[1][2]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Switch to a fresh bottle of anhydrous, high-purity (HPLC or biotech grade) aprotic solvent (e.g., Acetonitrile or THF). Ensure it has been stored properly to prevent water absorption.
-
Control the Atmosphere: Prepare your solutions under an inert atmosphere (e.g., inside a glovebox or using a nitrogen/argon line) to minimize exposure to atmospheric moisture.
-
Acidify the Mobile Phase (for HPLC): If using a reverse-phase HPLC method with an aqueous component, ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid). Acidic conditions can suppress the dissociation of water to the more nucleophilic hydroxide ion, thereby slowing hydrolysis. The protonated form of the pyrimidine ring is also less susceptible to nucleophilic attack.
-
Temperature Control: Keep your sample vials in a cooled autosampler (e.g., 4°C) during the analytical run to slow the degradation rate.
-
Issue 2: I am performing a reaction with an amine nucleophile, but I am getting a significant amount of the hydrolyzed byproduct.
-
Question: My desired amine substitution reaction is competing with hydrolysis. How can I favor my intended reaction?
-
Answer: This is a common challenge involving competitive nucleophilic substitution. Water is a small molecule that is often present as an impurity, and while it is a weaker nucleophile than most amines, its high molar concentration (if present) can lead to significant byproduct formation. The key is to optimize conditions to favor the kinetics of your desired amine reaction.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: This is the most critical step. Dry your glassware in an oven (e.g., 120°C) and cool under vacuum or in a desiccator. Use freshly distilled or commercially available anhydrous solvents. If your amine is a solid, ensure it is dry.
-
Use a Non-Nucleophilic Base: If your reaction requires a base to scavenge HCl, use a bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Do not use hydroxide bases like NaOH or KOH.[11]
-
Increase Nucleophile Concentration: Within reasonable limits, increasing the concentration of your amine nucleophile can kinetically favor the desired reaction over hydrolysis from trace water.
-
Lower the Temperature: While seemingly counterintuitive, lowering the reaction temperature can sometimes increase selectivity. Hydrolysis and the desired amination will have different activation energies. Running the reaction at 0°C or even -20°C may slow the hydrolysis rate more significantly than your desired reaction.
-
Visualizing the Primary Degradation Pathway
The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism for the hydrolysis of this compound.
Caption: SNAr Hydrolysis Pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
This protocol provides a framework to assess the stability of the compound under various stress conditions, consistent with ICH guidelines.
Objective: To determine the degradation profile of this compound in response to hydrolysis (acidic, basic, neutral), oxidation, and heat.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV detector
-
pH meter, calibrated oven, temperature-controlled water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature (this reaction is often very fast).
-
Neutral Hydrolysis: Mix with HPLC-grade water. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep the stock solution (in ACN) in an oven at 60°C.
-
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (~10 µg/mL).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Identify and quantify major degradants.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for this class of heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and suppresses silanol interactions.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is necessary to separate the more polar degradants from the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Aromatic and nitro-containing compounds typically absorb at 254 nm. A DAD is preferred to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Visualizing the Troubleshooting Workflow
This diagram outlines a logical process for diagnosing stability issues observed during analytical runs.
Caption: Troubleshooting Workflow for HPLC Analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE manufacturers and suppliers in india [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrimidine derivatives in experimental assays. Pyrimidine scaffolds are integral to many drug discovery programs, but their hydrophobic nature can often lead to unreliable and misleading results.[1][2] This resource is designed to equip you with the knowledge and practical protocols to overcome these solubility hurdles and ensure the integrity of your experimental data.
Understanding the "Crashing Out" Phenomenon
One of the most frequent issues encountered is the precipitation of the pyrimidine derivative when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer.[3] This "crashing out" occurs because the compound's solubility in the final aqueous environment is much lower than in the initial organic solvent.[3] This can lead to several problems, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Q1: My pyrimidine derivative precipitates immediately upon dilution into my aqueous assay buffer. What are the first things I should check?
A1: This is a classic sign of exceeding the compound's kinetic solubility limit. Before exploring more complex formulation strategies, here are the initial checks and simple mitigation steps to take:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and preferably less than 0.5%.[3] While DMSO is an excellent solvent for initial stock preparation, its presence in the final aqueous solution can influence biological systems and does not guarantee solubility upon dilution.
-
Review Final Compound Concentration: Are you working at a concentration that is likely above the compound's aqueous solubility limit? If you don't have precise solubility data, a good starting point for many early-stage discovery compounds is to aim for a concentration below 60 µg/mL.[4]
-
Inspect the DMSO Stock: Before dilution, visually inspect your DMSO stock solution. If you see any solid particles, it indicates that the compound may not be fully dissolved even in the stock, or it may have precipitated over time. Gentle warming or sonication might be necessary.
-
Optimize the Dilution Method: Instead of a single large dilution step, perform a serial dilution in the assay buffer.[3] This gradual reduction in solvent concentration can sometimes prevent rapid precipitation. Additionally, increasing the mixing energy by vortexing or sonicating during the dilution process can help.[3]
Q2: I've optimized my dilution protocol, but I'm still seeing precipitation. What formulation and buffer modifications can I try?
A2: If simple procedural changes are insufficient, the next step is to modify the formulation or the assay buffer itself. The goal is to create a more favorable environment for your pyrimidine derivative.
-
pH Modification: Many drug molecules, including pyrimidine derivatives, are weak acids or bases.[5] Adjusting the pH of your assay buffer can significantly increase the solubility of ionizable compounds.[3][5] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH is often beneficial. It is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect the target's activity.
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6] Commonly used co-solvents in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[5][6][7] These can be added to the assay buffer at low concentrations (typically 1-5%) to improve solubility.
-
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic pyrimidine derivative and the aqueous buffer, creating a more accommodating environment for the compound.[8]
-
-
Addition of Surfactants (for Biochemical Assays): Surfactants can be highly effective at solubilizing poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[9][10][11] Non-ionic surfactants like Tween-20 or Triton X-100 are often used at low percentages (e.g., 0.01-0.1%).[3]
-
Important Note: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes and interfere with cellular processes.[12] Their use should be restricted to biochemical assays.
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic pyrimidine derivative and increasing its aqueous solubility.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[3]
Q3: What are the more advanced or long-term strategies if the above methods fail?
A3: For particularly challenging compounds, more advanced formulation techniques or even chemical modification may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[17][18] The drug can exist in an amorphous state, which has higher solubility than the crystalline form.[18] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[17] This method is more suitable for in vivo studies but can be adapted for in vitro work.
-
Nanosuspensions: Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range.[19][20][21][22] This increases the surface area of the drug, leading to a higher dissolution rate and saturation solubility.[21][22] Nanosuspensions are stabilized by surfactants and can be a powerful tool for both in vitro and in vivo applications.[20][21]
-
Prodrug Strategy: This involves chemically modifying the pyrimidine derivative to create a more soluble prodrug.[3] The prodrug is then converted to the active parent drug in vivo or in the assay system. This approach has been successfully applied to the related pyrazolo[3,4-d]pyrimidine class of compounds to overcome solubility issues.[3]
-
Salt Formation: For pyrimidine derivatives with ionizable groups, forming a pharmaceutical salt can significantly improve solubility and dissolution rate.[23][24] Different salt forms can have vastly different physicochemical properties, so a salt screening study may be necessary to identify the optimal form.[24][25]
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Concentration/Use | Advantages | Limitations |
| pH Adjustment | Increases ionization of weak acids/bases | Adjust buffer to pKa ± 2 | Simple, effective for ionizable compounds | Limited by assay pH tolerance |
| Co-solvents | Reduces solvent polarity | 1-10% (e.g., PEG-400, Ethanol) | Easy to implement | Can affect protein stability and enzyme kinetics at higher concentrations |
| Surfactants | Micellar encapsulation | > CMC (e.g., 0.01-0.1% Tween-20) | High solubilizing capacity | Generally not suitable for cell-based assays |
| Cyclodextrins | Inclusion complex formation | 1-5% (e.g., HP-β-CD) | Low toxicity, effective for many compounds | Can sometimes interfere with drug-target binding |
| Solid Dispersions | Creates amorphous form with a carrier | N/A (pre-formulated) | Significant solubility enhancement | More complex preparation |
| Nanosuspensions | Increases surface area | N/A (pre-formulated) | Improves dissolution rate and saturation solubility | Requires specialized equipment for preparation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of your pyrimidine derivative, which is crucial for understanding its behavior in high-throughput screening (HTS) environments.[4]
Materials:
-
Test pyrimidine derivative
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition to Aqueous Buffer: Add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in a separate 96-well plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for potential precipitation to occur.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing working solutions of your pyrimidine derivative for cell-based assays.[3]
Materials:
-
10 mM stock solution of the pyrimidine derivative in 100% DMSO
-
Cell culture medium
-
96-well plates
Procedure:
-
Intermediate Dilution Plate: Create an intermediate dilution of your stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
Addition to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.
-
Vehicle Control: It is critical to include a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Visualization: Decision-Making Workflow
The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor solubility of pyrimidine derivatives.
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jocpr.com [jocpr.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. scispace.com [scispace.com]
- 22. omicsonline.org [omicsonline.org]
- 23. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 24. pharmtech.com [pharmtech.com]
- 25. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Protocols for Chlorinated Pyrimidines
Welcome to the technical support center for the purification of chlorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity chlorinated pyrimidine intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with chlorinated pyrimidines?
A1: The principal stability issue is the susceptibility of the chloro groups to nucleophilic substitution, primarily hydrolysis.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atoms makes the carbon atoms at the chloro-substituted positions electrophilic and vulnerable to attack by nucleophiles like water or alcohols.[1] This degradation can be catalyzed by both acidic and basic conditions, leading to the formation of hydroxypyrimidine impurities.[1] Therefore, maintaining a near-neutral pH during aqueous workups is advisable whenever possible.[1]
Q2: My chlorinated pyrimidine appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?
A2: Standard silica gel is inherently acidic and can promote the hydrolysis of acid-sensitive compounds, including many chlorinated pyrimidines. This degradation manifests as streaking or the appearance of new, more polar spots on a TLC plate. To mitigate this, you can neutralize the silica gel by running the column with an eluent containing a small amount of a tertiary amine, such as 0.1-3% triethylamine or pyridine.[2] This simple addition can dramatically improve recovery and purity.
Q3: What are the most common impurities I should expect in my crude chlorinated pyrimidine?
A3: Impurities typically originate from the synthetic route. If you are preparing a dichloropyrimidine from a dihydroxypyrimidine using a reagent like phosphorus oxychloride (POCl₃), common impurities include:
-
Unreacted starting material: Incomplete reaction leaving residual dihydroxypyrimidine.[3]
-
Partially chlorinated intermediates: For example, mono-chloro-mono-hydroxypyrimidines.[4]
-
Hydrolysis products: Formed if the crude material is prematurely exposed to moisture.[3]
-
Residual POCl₃: This must be carefully removed during workup.[3]
Q4: How do I safely handle and quench excess phosphorus oxychloride (POCl₃) after a chlorination reaction?
A4: Phosphorus oxychloride is highly corrosive and reacts violently and exothermically with water, producing toxic HCl gas.[5][6][7][8][9] All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][8] The safest way to quench a reaction is to first remove the bulk of the excess POCl₃ by vacuum distillation.[5] The remaining residue should then be added very slowly to a large volume of crushed ice with vigorous stirring.[5][7] Never add water to POCl₃.[5][6]
Troubleshooting Guides
Guide 1: Recrystallization Issues
Recrystallization is a powerful, cost-effective technique, but it can be challenging. Here are solutions to common problems.
Problem: The Compound "Oils Out" Instead of Forming Crystals.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly to room temperature before moving it to an ice bath. Slow cooling is critical for crystal nucleation.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble, but is miscible with the first solvent) dropwise to the hot solution until it just becomes cloudy (the saturation point).[10] Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[10]
-
Problem: Low or No Crystal Formation Upon Cooling.
-
Causality: This usually indicates that the solution is not sufficiently saturated. Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.
-
Solutions:
-
Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of your compound and try cooling again.
-
Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.
-
Change Solvents: The solubility curve of your compound in the chosen solvent may not be steep enough. A good recrystallization solvent dissolves the compound well when hot but poorly when cold.[4]
-
| Compound Type | Recommended Solvents | Notes |
| Dichloropyrimidines | Methanol, Ethanol, Hexane/Ethyl Acetate, Hexane/Acetone[3][11] | The choice depends on the other substituents on the ring. Nonpolar solvents like hexane are good for less polar compounds. |
| Trichloropyrimidines | Hexane, Methanol[12] | Often less polar than their di-chloro counterparts, favoring less polar solvents. |
| Aminochloropyrimidines | Ethanol, Water, Benzene-Acetone mixtures[4] | The amino group increases polarity, often requiring more polar solvents or solvent mixtures. |
| Carboxy-chloropyrimidines | Water, Ethanol-Water[11][13] | The carboxylic acid group allows for recrystallization from aqueous systems. Can also be crystallized as a salt.[11] |
Guide 2: Flash Column Chromatography Challenges
Flash chromatography is the workhorse of purification, but success depends on a systematic approach.
Problem: Poor Separation of Product from Impurities (Co-elution).
-
Causality: The chosen solvent system (eluent) does not have the right polarity to effectively differentiate between your compound and the impurity on the stationary phase. An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for good separation.[14]
-
Solutions:
-
Optimize the Solvent System: Systematically test different solvent ratios using TLC. If a simple binary mixture (e.g., hexane/ethyl acetate) doesn't work, try a different solvent system.[2][15] For example, if your compounds are more polar, a dichloromethane/methanol system might be more effective.[16]
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity of the eluent to release your target compound, leaving more polar impurities on the column.
-
Change the Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina (neutral or basic).
-
Problem: Low Recovery of the Compound from the Column.
-
Causality: The compound may be irreversibly adsorbed onto the stationary phase, or it could be degrading on the column. Highly polar compounds can sometimes be difficult to elute from silica gel. As mentioned in the FAQs, acid-sensitive chlorinated pyrimidines can decompose.
-
Solutions:
-
Increase Eluent Polarity: After your product should have eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining material.
-
Neutralize the Silica: For acid-sensitive compounds, use an eluent containing 0.1-3% triethylamine.[2]
-
Dry Loading: If your compound has poor solubility in the eluent, it can be "dry loaded." Dissolve the crude material in a strong solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder is then carefully added to the top of the packed column.
-
| Polarity of Compound | Recommended Eluent System | Notes |
| Non-polar | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20)[16] | The workhorse system for many organic compounds. |
| Intermediate Polarity | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Effective for a wide range of substituted pyrimidines. |
| Polar | Dichloromethane / Methanol (e.g., 98:2 to 90:10)[16] | Better for more polar compounds like those with amino or hydroxyl groups. |
| Basic Compounds | Add 0.1-3% Triethylamine to the eluent[2] | Neutralizes the acidic silica gel, preventing degradation and improving peak shape for amines. |
Visualizing Workflows and Logic
A systematic approach is key to efficient purification. The following diagrams illustrate decision-making processes and troubleshooting workflows.
Caption: A decision tree to guide the selection of an appropriate primary purification technique.
Caption: A workflow for diagnosing and solving low compound recovery after flash chromatography.
Caption: A flowchart detailing the mandatory safety steps for quenching a POCl3-mediated chlorination reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lanxess.com [lanxess.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one Derivatives
Introduction
Derivatives of the pyrimidine scaffold are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. Among these, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one and its analogues are crucial intermediates in the synthesis of a variety of bioactive molecules. The precise arrangement of substituents on the pyrimidine ring is paramount to their function, making unambiguous structural confirmation an indispensable step in their chemical development.
This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound derivatives. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, drawing on data from closely related structures to provide a robust framework for researchers in the field.
Synthetic Pathway: A Logical Approach
The synthesis of this compound typically proceeds from commercially available precursors. A common and logical synthetic route begins with the nitration of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination.
A plausible synthetic pathway involves the following key steps:
-
Nitration: 4,6-dihydroxy-2-methylpyrimidine is treated with a nitrating agent, such as nitric acid in a suitable solvent, to introduce the nitro group at the 5-position.[1][2]
-
Chlorination: The resulting 4,6-dihydroxy-2-methyl-5-nitropyrimidine is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.[1]
-
Selective Hydrolysis: One of the chloro groups is then selectively hydrolyzed to the corresponding hydroxo group, yielding the target this compound. This step is crucial for achieving the desired regiochemistry.
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Multi-faceted Approach
Confirming the structure of a synthesized molecule requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3][4]
Expected ¹H NMR Spectral Features:
For this compound, the following proton signals are anticipated:
-
Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm.
-
NH Proton: A broad singlet in the downfield region, the chemical shift of which can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule:
-
Methyl Carbon (-CH₃): A signal in the upfield region.
-
Pyrimidine Ring Carbons: Several signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and carbonyl groups.
Comparative NMR Data for Related Structures:
| Compound | Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2-chloro-4-methyl-5-nitropyridine | -CH₃ | ~2.3 | Signals in aromatic region |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -CH₃ | 2.26 | 18.2 |
| 2-Chloro-5-nitropyridine | Aromatic H's | 7.5-9.2 | Signals in aromatic region |
Data is compiled from publicly available spectral databases and publications.[5][6][7]
Caption: Predicted NMR spectral features for the target molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[8] Electron Ionization (EI) is a common technique that leads to predictable fragmentation.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the loss of:
-
NO₂ group: A loss of 46 Da.
-
Cl atom: A loss of 35/37 Da, showing a characteristic isotopic pattern.
-
Methyl radical: A loss of 15 Da.
Comparative Mass Spectrometry Data:
Analysis of related chloro-nitro aromatic compounds helps in predicting the fragmentation of the target molecule.
| Fragment Loss | Corresponding m/z Change | Observed in Related Compounds? |
| -NO₂ | -46 | Yes |
| -Cl | -35/-37 | Yes |
| -CH₃ | -15 | Yes |
General fragmentation patterns observed for chloro-nitro aromatic compounds.[8][9]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]
Expected Crystal Structure Features:
While a crystal structure for the title compound is not publicly available, analysis of similar pyrimidine derivatives suggests that the pyrimidine ring will be essentially planar. Intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, and π-π stacking of the aromatic rings, would be expected to play a significant role in the crystal packing.
Comparative Crystallographic Data:
The crystal structure of 5-nitro-2,4,6-triphenylhexahydropyrimidine reveals key structural features that can be extrapolated to our target molecule.[10] The nitro group and the pyrimidine ring are key determinants of the overall molecular conformation and packing.
Differentiating from Potential Isomers
A critical aspect of structural confirmation is ruling out potential isomeric impurities that may arise during synthesis. For instance, the position of the chloro and methyl groups could be interchanged. The analytical techniques discussed above are powerful tools for this purpose:
-
NMR Spectroscopy: The chemical shifts of the methyl group and the remaining ring protons (if any) would be significantly different in various isomers due to changes in their electronic environments.
-
Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns can differ based on the relative stability of the resulting fragment ions.
-
X-ray Crystallography: This technique would unambiguously determine the connectivity of all atoms in the molecule.
Conclusion
The structural confirmation of this compound derivatives relies on a synergistic application of modern analytical techniques. While direct experimental data for the title compound may be elusive in public databases, a thorough understanding of the principles of NMR, mass spectrometry, and X-ray crystallography, combined with comparative analysis of structurally related compounds, provides a robust and reliable pathway to unambiguous structural elucidation. This guide serves as a foundational resource for researchers, enabling them to approach the synthesis and characterization of novel pyrimidine derivatives with confidence and scientific rigor.
References
- 1. mdpi.com [mdpi.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-5-nitropyrimidine | C4H3N3O3 | CID 21818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
In Vitro Bioactivity Validation of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro validation of the biological activity of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a versatile heterocyclic compound with potential therapeutic applications.[1] For a robust and comparative analysis, we will benchmark its performance against Dasatinib (BMS-354825), a well-characterized, potent, dual Src/Abl tyrosine kinase inhibitor featuring a pyrimidine scaffold.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel small molecules with potential kinase inhibitory and anticancer properties.
Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, including several kinase inhibitors.[7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel targeted therapies. This compound, with its reactive chloro and nitro functionalities, presents an intriguing candidate for exploration. While primarily recognized as a synthetic intermediate,[1] the presence of the nitropyrimidine motif suggests potential anticancer and kinase inhibitory activities, as observed in related compound classes. This guide outlines a systematic approach to validate this hypothesis in vitro.
Comparative Framework: this compound vs. Dasatinib
To provide a clear benchmark for the bioactivity of this compound, we will utilize Dasatinib as a comparator. Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases, most notably the BCR-ABL fusion protein and the Src family of kinases.[4][8] Its well-documented anti-proliferative effects in various cancer cell lines make it an ideal reference compound.[2][9][10][11][12]
Experimental Design for In Vitro Bioactivity Validation
A multi-pronged approach is essential to comprehensively characterize the in vitro bioactivity of a novel compound. The following experimental workflow is proposed to assess the cytotoxic and potential kinase inhibitory effects of this compound in comparison to Dasatinib.
Caption: A two-phase experimental workflow for the in vitro validation of novel compounds.
Cell Line Selection
The choice of appropriate cancer cell lines is critical for meaningful results. Based on the known activity of Dasatinib and the potential targets of pyrimidinone-based compounds, the following cell lines are recommended:
-
K562 (Chronic Myelogenous Leukemia): This cell line is positive for the BCR-ABL fusion protein, a primary target of Dasatinib. It serves as an excellent model to assess potential Abl kinase inhibition.[9]
-
A549 (Non-Small Cell Lung Cancer): This line is known to have active Src signaling and is sensitive to Dasatinib, making it suitable for evaluating Src kinase inhibition.[13]
-
MDA-MB-231 (Triple-Negative Breast Cancer): This cell line also exhibits Src kinase dependency and can provide further evidence of Src pathway inhibition.
-
A normal cell line (e.g., HaCaT keratinocytes): This will be crucial for assessing the selectivity of the compound for cancer cells over non-cancerous cells.[14]
Detailed Experimental Protocols
Part 1: Determination of Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable cells to a formazan product, which is quantifiable by spectrophotometry.
Protocol:
-
Cell Seeding: Seed the selected cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound and Dasatinib in appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Cell Treatment: Treat the cells with the prepared compound dilutions and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Anticipated Results: Comparative Cytotoxicity
The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound against the tested cell lines.
| Compound | K562 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HaCaT IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Dasatinib | ~0.001[9] | ~6.1[15] | ~8.16[15] | >10 |
Part 2: Elucidation of Mechanism of Action (Kinase Inhibition)
Based on the cytotoxicity data, further experiments will be conducted to investigate the potential mechanism of action, focusing on kinase inhibition.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
This assay measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase (e.g., recombinant Src or Abl), the substrate, ATP, and varying concentrations of the test compounds.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Western Blot Analysis for Phospho-protein Levels:
This technique is used to assess the phosphorylation status of key signaling proteins within the cell, providing evidence of target engagement and pathway modulation.
Protocol:
-
Cell Lysis: Treat cells with the compounds at concentrations around their IC50 values for a defined period, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Src, phospho-Abl, phospho-CrkL) and their total protein counterparts.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.
Potential Signaling Pathway Modulation
Based on the structural similarities to known kinase inhibitors and the proposed experimental validation, it is hypothesized that this compound may exert its bioactivity through the inhibition of key signaling pathways, such as the Src and Abl kinase pathways, which are crucial for cell proliferation, survival, and migration.[1][2][3][7][8][16][17][18][19]
Caption: Hypothesized inhibition of Src and Abl signaling pathways by the test compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to validate the in vitro bioactivity of this compound. By employing a comparative strategy with a well-characterized inhibitor like Dasatinib and utilizing a combination of cytotoxicity and mechanistic assays, researchers can generate robust and reliable data to support further drug discovery and development efforts. The proposed experimental framework, coupled with the detailed protocols, will enable a comprehensive understanding of the compound's therapeutic potential.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ashpublications.org [ashpublications.org]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 14. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Src family kinase - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 19. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Src/Abl Kinase Inhibitors: Benchmarking a Novel Pyrimidinone Scaffold
In the landscape of targeted cancer therapy, the inhibition of tyrosine kinases has emerged as a cornerstone of precision medicine. Among these, the Src and Abl kinases are critical players in signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of various malignancies, most notably Chronic Myeloid Leukemia (CML), where the BCR-ABL fusion protein is a key oncogenic driver. This guide provides a comparative analysis of established Src/Abl kinase inhibitors—Imatinib, Dasatinib, and Bosutinib—and introduces 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one as a pyrimidine-based scaffold of interest for potential development in this class of targeted agents.
The Rationale for Src/Abl Kinase Inhibition
Src family kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases that act as crucial nodes in intracellular signaling cascades.[1] In normal cellular physiology, their activity is tightly regulated. However, in many cancers, these kinases become constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutively active Abl kinase, which is the pathogenic driver of CML.[3][4] Therefore, small molecule inhibitors that block the ATP-binding site of these kinases are effective therapeutic strategies.[1][4]
Established Src/Abl Kinase Inhibitors: A Comparative Overview
The clinical management of CML and other related cancers has been revolutionized by the development of potent Src/Abl kinase inhibitors. Here, we compare three leading agents in this class.
Imatinib (Gleevec®)
Imatinib was the first-in-class BCR-ABL inhibitor and remains a first-line treatment for CML.[3][4] It functions by binding to the inactive conformation of the Abl kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2][3][4] While highly effective, its efficacy can be limited by the emergence of resistance mutations in the BCR-ABL kinase domain.[3]
Dasatinib (Sprycel®)
Dasatinib is a second-generation inhibitor that is potent against both Src and Abl kinases.[5][6] Unlike imatinib, it can bind to both the active and inactive conformations of the Abl kinase, making it effective against many imatinib-resistant BCR-ABL mutations.[5][6] Its broader kinase inhibition profile also contributes to its therapeutic efficacy in other malignancies.[7]
Bosutinib (Bosulif®)
Bosutinib is another second-generation inhibitor with dual Src/Abl inhibitory activity.[8][9][10] It is an ATP-competitive inhibitor that has demonstrated efficacy in patients with CML who are resistant or intolerant to prior therapies.[8][10] Bosutinib is noted for its distinct side-effect profile compared to other inhibitors in its class.[8]
Quantitative Comparison of Established Inhibitors
| Inhibitor | Target Kinases | IC50 (BCR-ABL) | Key Features |
| Imatinib | Abl, c-Kit, PDGFR | ~250-500 nM | First-generation, binds to inactive conformation.[3][4] |
| Dasatinib | Src, Abl, c-Kit, and others | <1 nM | Second-generation, binds to active and inactive conformations, overcomes many imatinib resistance mutations.[5][6][11] |
| Bosutinib | Src, Abl | ~1.2 nM (Src), ~1 nM (Abl) | Second-generation, dual Src/Abl inhibitor.[12] |
Introducing a Novel Scaffold: this compound
While not yet characterized as a Src/Abl inhibitor in published literature, this compound presents an interesting chemical scaffold. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[13] Its substituted nature offers multiple points for chemical modification to optimize potency and selectivity. The chloro and nitro groups can be functionalized to explore interactions within the kinase active site, potentially leading to the development of a new generation of inhibitors. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[8]
Experimental Workflows for Comparative Analysis
The evaluation of potential kinase inhibitors requires a series of well-defined experimental assays. Below are the standard protocols used to characterize and compare compounds like this compound with established inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified Src or Abl kinase, a specific peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based detection where a phosphorylation-specific antibody is used.[14]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Phosphorylation Assay
This assay assesses the inhibitor's ability to block kinase activity within a cellular context.
Protocol:
-
Cell Culture: Plate cells known to have active Src/Abl signaling (e.g., K562 cells for BCR-ABL) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with the test inhibitor at a range of concentrations for a defined period.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated forms of Src/Abl or their downstream substrates (e.g., CrkL for BCR-ABL).
-
Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels to determine the extent of inhibition.
Cell Viability Assay
This assay measures the effect of the inhibitor on the survival and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add the test inhibitor at various concentrations to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a reagent that is converted into a detectable product by viable cells (e.g., MTT or a reagent that measures ATP levels).
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
IC50 Determination: Plot cell viability against inhibitor concentration to calculate the IC50 value.
Visualizing the Landscape
Src/Abl Signaling Pathway and Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 3. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10221161, Example 51 | C29H32N6O | CID 121393152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 60323-96-8|2-Chloro-5-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
A Comparative Guide for Researchers: 5-Fluorouracil vs. the Investigational Pyrimidine Analogue 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one in Oncology Research
This guide offers a detailed comparison between the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and the novel investigational compound 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. While 5-FU's mechanisms and clinical applications are extensively documented, this guide addresses the significant gap in public domain data for this compound by providing a theoretical framework for its potential anticancer activities based on structure-activity relationships of related compounds. Furthermore, we present robust, detailed protocols for key in vitro assays, empowering researchers to conduct their own comparative studies.
Introduction: The Enduring and the Emergent in Pyrimidine Analogue Therapeutics
Pyrimidine analogues have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt the synthesis of nucleic acids, leading to the death of rapidly proliferating cancer cells.[1] 5-Fluorouracil, a synthetic analogue of the pyrimidine base uracil, has been a mainstay in the treatment of various solid tumors for decades, including colorectal, breast, and head and neck cancers.[2][3] In contrast, this compound represents a newer generation of pyrimidine derivatives, the full therapeutic potential of which is yet to be elucidated. While commercially available for research purposes, indicating its potential significance, a comprehensive body of published biological data remains to be established.[4]
This guide aims to provide a dual perspective: a thorough review of the known entity, 5-FU, and a forward-looking, hypothesis-driven exploration of this compound, coupled with the practical tools to investigate it.
Section 1: 5-Fluorouracil (5-FU) - The Established Benchmark
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of 5-FU are multifaceted, stemming from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][5] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[5][6] This "thymineless death" is a critical component of 5-FU's cytotoxicity.[2]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA. This fraudulent incorporation disrupts DNA synthesis and repair, and interferes with RNA processing and function, respectively, contributing to cell death.[5][6] Recent studies have highlighted the significant role of RNA-based damage in the efficacy of 5-FU, particularly in gastrointestinal cancers.[7]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
In Vitro Efficacy of 5-FU: A Snapshot of Cytotoxicity
The cytotoxic activity of 5-FU has been extensively characterized across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.
| Cell Line | Cancer Type | Approximate IC50 of 5-FU (µM) |
| HCT-116 | Colon Carcinoma | 2 - 10 |
| HT-29 | Colon Carcinoma | 5 - 20 |
| MCF-7 | Breast Adenocarcinoma | 1 - 5 |
| A549 | Lung Carcinoma | 10 - 50 |
| PANC-1 | Pancreatic Carcinoma | 5 - 25 |
Note: IC50 values are approximate and can vary significantly between studies depending on the assay conditions and exposure time.
Section 2: this compound - An Investigational Compound
Chemical Structure and Hypothesized Mechanism of Action
This compound belongs to the nitropyrimidine class of compounds. While direct experimental evidence for its mechanism of action is lacking, we can infer potential pathways based on its structural features and the known activities of related molecules.
-
Potential as a Pro-drug or Direct-acting Cytotoxin: The presence of a chloro group at the 2-position and a nitro group at the 5-position suggests that this compound could act as a bioreductive agent. Hypoxic cells, often found in solid tumors, have higher levels of nitroreductase enzymes that could potentially activate the compound to a more cytotoxic form.
-
Thymidine Phosphorylase Inhibition: A structurally similar compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as an inhibitor of thymidine phosphorylase.[8] This enzyme is involved in the pyrimidine salvage pathway. Inhibition of this pathway could disrupt the nucleotide pool available for DNA synthesis and repair, leading to cytotoxicity.
-
Induction of Oxidative Stress: Some nitropyrimidine derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[5]
Caption: Hypothesized mechanisms of action for this compound.
Section 3: Head-to-Head Experimental Design - Protocols for Comparative Analysis
To facilitate a direct and robust comparison between 5-FU and this compound, we provide the following detailed experimental protocols.
Experimental Workflow
Caption: A streamlined workflow for the comparative analysis of the two compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-FU and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-FU and the investigational compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for each compound.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
5-Fluorouracil remains a vital tool in the oncologist's arsenal, with a well-understood and multifaceted mechanism of action. The investigational compound, this compound, while currently enigmatic, represents the ongoing quest for novel and more effective cancer therapeutics. Its structural features suggest several plausible anticancer mechanisms that warrant rigorous investigation.
This guide provides the foundational knowledge on 5-FU and a theoretical framework for exploring this compound. The detailed experimental protocols herein are designed to empower researchers to conduct their own head-to-head comparisons, thereby contributing to the collective understanding of these pyrimidine analogues and potentially paving the way for new therapeutic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Benchmark Analysis of Novel Pyrimidinone Derivatives Against Established Anticancer Agents
Introduction: The Versatility of the Pyrimidinone Scaffold in Oncology
The pyrimidine ring is a fundamental heterocyclic structure, integral to the building blocks of life, DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made the pyrimidinone scaffold a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3] In the realm of oncology, pyrimidinone derivatives have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of anticancer activities. These activities stem from their ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][4]
This guide provides a comparative analysis of newly developed pyrimidinone derivatives, benchmarking their performance against well-established anticancer drugs. We will delve into the mechanistic diversity of these novel compounds, focusing on three key areas of anticancer drug action: epidermal growth factor receptor (EGFR) inhibition, cyclin-dependent kinase (CDK) inhibition, and disruption of tubulin polymerization. Through a synthesis of recent preclinical data, we aim to provide researchers, scientists, and drug development professionals with an objective overview of the therapeutic potential of this promising class of molecules.
Mechanism-Based Comparison of Pyrimidinone Derivatives
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we compare representative novel pyrimidinone derivatives based on their distinct molecular targets, juxtaposing their in vitro cytotoxicity with that of standard-of-care chemotherapeutics.
EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway, often through mutations, is a hallmark of several cancers, particularly non-small cell lung cancer (NSCLC).[6][7] Pyrimidine-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), with compounds like gefitinib and erlotinib being clinically approved.[8]
A novel series of pyrimidine-5-carbonitrile derivatives has recently been reported to exhibit potent EGFR inhibitory activity.[6] One of the lead compounds from this series, Compound 10b , demonstrates significant cytotoxicity against a panel of cancer cell lines.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways that promote cell proliferation and survival.[4][9] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing this phosphorylation cascade.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Introduction
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are integral to numerous biologically active compounds, including antiviral and anticancer agents.[1] The synthetic pathway to this and similar molecules can often yield a variety of impurities, including starting materials, intermediates, and by-products from side reactions.[2] Therefore, a robust and reliable analytical method for assessing the purity of the final synthesized compound is paramount to ensure its quality, safety, and efficacy in downstream applications.
This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity assessment of this compound: a recommended Hydrophilic Interaction Liquid Chromatography (HILIC) method and a conventional Reversed-Phase (RP-HPLC) approach. The choice of analytical method is critical, as the physicochemical properties of the analyte can significantly impact the quality of the chromatographic separation.
The Challenge: Analyzing a Polar Heterocycle
This compound possesses several polar functional groups, including a nitro group, a carbonyl group, and nitrogen atoms within the pyrimidine ring. This inherent polarity presents a significant challenge for traditional reversed-phase chromatography. In RP-HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, highly polar compounds often exhibit poor retention, eluting at or near the solvent front (void volume).[3][4] This can lead to inadequate separation from other polar impurities and a lack of confidence in the purity assessment. While RP-HPLC is a versatile technique for a wide range of compounds[5][6], specialized approaches are often necessary for polar analytes.
Comparative HPLC Methodologies
To address the challenges of analyzing this polar compound, we compare two distinct approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and a traditional Reversed-Phase HPLC method.
Method A (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[7][8] It utilizes a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[9][10] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10] More polar analytes, like our target compound, will have a stronger interaction with this aqueous layer, resulting in greater retention and better separation from less polar impurities.
Method B (Alternative): Reversed-Phase HPLC (RP-HPLC)
A conventional RP-HPLC method would typically employ a C18 column (a nonpolar stationary phase) with a highly aqueous mobile phase to try and achieve some retention of the polar analyte. While widely used for pyrimidine derivatives[6], this approach can suffer from issues like poor peak shape and phase collapse with highly aqueous mobile phases, leading to reproducibility problems.[11] Although modifications such as using polar-endcapped columns can improve performance for polar compounds[12], HILIC often provides a more robust and effective solution.
Data-Driven Performance Comparison
The following table summarizes the hypothetical but realistic performance data obtained from the analysis of a synthesized batch of this compound using both the recommended HILIC method and the alternative RP-HPLC method. The batch is known to contain the main product and two key impurities: a non-polar starting material and a highly polar by-product.
| Parameter | Method A (HILIC) | Method B (RP-HPLC) | Commentary |
| Retention Time (Main Peak) | 8.5 min | 2.1 min | HILIC provides significantly better retention, moving the main peak away from the void volume. |
| Resolution (Main Peak / Polar Impurity) | 3.8 | 1.2 | The HILIC method achieves baseline separation of the main peak from the highly polar impurity. |
| Resolution (Main Peak / Non-polar Impurity) | 5.2 | 4.5 | Both methods can separate the non-polar impurity, but HILIC still shows superior resolution. |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.8 | The HILIC method produces more symmetrical peaks, which is crucial for accurate integration and quantification. |
| Theoretical Plates | 12,500 | 4,200 | Higher plate count indicates greater column efficiency and sharper peaks with the HILIC method. |
| Analysis Time | 15 min | 10 min | While the RP-HPLC method is faster, the compromised resolution makes it unsuitable for accurate purity determination. |
As the data illustrates, the HILIC method provides superior retention, resolution, and peak shape, making it the more reliable and trustworthy method for the purity assessment of this compound.
Caption: Logical flow comparing the outcomes of HILIC vs. RP-HPLC.
Detailed Experimental Protocol: HILIC Method
This protocol is designed to be a self-validating system, with system suitability tests incorporated to ensure trustworthy results, in line with ICH guidelines.[13][14]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
HILIC Column: Amide- or Silica-based HILIC column (e.g., TSKgel Amide-80, 150 x 4.6 mm, 3 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 90:10 (v/v) Acetonitrile/Water.
-
Reference standards for this compound and any known impurities.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the chromophores present)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 95% B
-
2-10 min: 95% to 80% B
-
10-12 min: 80% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the sample diluent.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the 0.1 mg/mL working standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Peak Tailing Factor between 0.9 and 1.5.
-
Theoretical Plates > 5000.
-
5. Analysis and Data Processing:
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any impurities against their respective reference standards if available.
Caption: Step-by-step workflow for the HILIC purity assessment.
Conclusion
For the purity assessment of the synthesized polar compound this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is demonstrably superior to a conventional Reversed-Phase HPLC approach. The HILIC method provides enhanced retention, superior resolution of the main component from polar impurities, and improved peak symmetry. These factors are critical for achieving an accurate, reliable, and reproducible purity analysis, which is essential for quality control in drug development and chemical research. The detailed HILIC protocol provided in this guide offers a robust starting point for researchers and scientists working with this and other similar polar heterocyclic compounds.
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
A Comparative Guide to the Biological Evaluation of Pyrimidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Subtle changes in the arrangement of atoms, such as the positional isomerism between 2(1H)-pyrimidinone and 4(3H)-pyrimidinone, can lead to profound differences in biological activity, target selectivity, and pharmacokinetic properties.[1][5][6] This guide provides an in-depth, comparative framework for evaluating pyrimidinone isomers, grounded in a real-world case study of their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The Significance of Isomerism in Drug Design
Isomers are compounds with the same molecular formula but different structural arrangements. In drug discovery, positional isomers—where functional groups occupy different positions on a scaffold—are of critical interest. The location of a carbonyl group in the pyrimidinone ring, for instance, dictates the molecule's hydrogen bonding capacity, electronic distribution, and overall shape. These differences directly impact how the molecule interacts with its biological target, such as the ATP-binding pocket of a kinase.[7][8] A seemingly minor shift can be the difference between a potent inhibitor and an inactive compound. Therefore, a comparative biological evaluation is not just advantageous; it is essential for identifying the most promising lead candidate.
Case Study: Pyrimidinone Isomers as EGFR Inhibitors
To illustrate a robust comparative workflow, we will focus on a hypothetical yet representative study comparing two positional pyrimidinone isomers, designated Isomer A (a 2(1H)-pyrimidinone derivative) and Isomer B (a 4(3H)-pyrimidinone derivative) .
Biological Context: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10][11][12] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[7][12][13] We will evaluate the ability of our pyrimidinone isomers to inhibit EGFR signaling, first by assessing their general cytotoxicity against a cancer cell line and then by measuring their direct inhibitory effect on the EGFR kinase.
Experimental Workflow: A Step-by-Step Comparative Analysis
A rigorous comparative study follows a logical progression from broad cellular effects to specific molecular interactions. This multi-tiered approach ensures that the observed activity can be confidently attributed to the intended mechanism.
Caption: Experimental workflow for the comparative evaluation of pyrimidinone isomers.
Phase 1: Cellular Cytotoxicity Assessment (MTT Assay)
The first step is to determine if the isomers have any effect on the viability of cancer cells that overexpress the target. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]
Expertise & Causality: Why the MTT Assay?
We begin with a broad cellular assay like MTT to cast a wide net. It tells us if the compounds have a biological effect at the cellular level before we invest in more complex and expensive mechanistic studies. A549, a human non-small cell lung cancer cell line, is chosen here as it is known to express EGFR.[16]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls for background absorbance and solvent effects.
-
Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of Isomer A and Isomer B in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Isomer A, Isomer B, a vehicle control (DMSO only), and a positive control (a known EGFR inhibitor like Gefitinib).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[17][18] Metabolically active cells will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Phase 2: Mechanistic Validation (In Vitro Kinase Assay)
A positive result in the MTT assay indicates cytotoxicity but does not confirm the mechanism. The next critical step is to determine if the isomers directly inhibit the EGFR kinase enzyme. This is achieved using an in vitro kinase assay.[19][20][21][22]
Trustworthiness: Isolating the Target
This cell-free assay isolates the kinase, its substrate, and ATP.[23] This is a crucial control experiment. If an isomer inhibits the kinase in this system, it provides strong evidence that the cellular effects observed in the MTT assay are, at least in part, due to direct target engagement.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation: Prepare the assay buffer (e.g., Tris-HCl, MgCl2, DTT).[21] Dilute the recombinant human EGFR kinase enzyme and a biotinylated peptide substrate to their optimal concentrations in the assay buffer.
-
Compound Plating: In a 384-well assay plate, add Isomer A, Isomer B, and control compounds across a range of concentrations.
-
Kinase Reaction Initiation: Add the EGFR enzyme and the peptide substrate to the wells. Initiate the kinase reaction by adding ATP.[20][21] The total reaction volume is typically 10-20 µL.[23]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. A high HTRF signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the enzymatic IC50 values by plotting percent inhibition against the log of the compound concentration.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.
| Compound | Cellular IC50 (A549, MTT Assay) | Enzymatic IC50 (EGFR Kinase Assay) |
| Isomer A | 15.2 µM | 2.5 µM |
| Isomer B | 1.8 µM | 0.1 µM |
| Gefitinib (Control) | 0.9 µM | 0.05 µM |
Interpretation and Structure-Activity Relationship (SAR)
The data clearly demonstrates that Isomer B is significantly more potent than Isomer A in both cellular and enzymatic assays.
-
Cellular Activity: Isomer B shows an IC50 value nearly an order of magnitude lower than Isomer A, indicating superior anticancer activity in a cellular context.
-
Mechanistic Confirmation: The enzymatic assay confirms this trend, with Isomer B being 25-fold more potent at directly inhibiting the EGFR kinase. This strong correlation suggests that the primary mechanism of cytotoxicity for Isomer B is indeed through EGFR inhibition.
-
SAR Insights: The superior activity of Isomer B, the 4(3H)-pyrimidinone derivative, can be rationalized by its molecular structure. The specific arrangement of the carbonyl group and nitrogen atoms in the 4(3H) position likely allows for more optimal hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of EGFR, leading to a higher binding affinity. This establishes a clear, preliminary structure-activity relationship.[1][5]
Visualizing the Mechanism: The EGFR Signaling Pathway
Inhibition of EGFR blocks downstream signaling cascades that drive cell proliferation, such as the RAS-RAF-MEK-ERK pathway.[9]
Caption: Inhibition of the EGFR signaling cascade by Isomer B.
Conclusion and Future Directions
Future work should focus on optimizing the structure of Isomer B to further enhance potency and selectivity, as well as conducting more comprehensive preclinical studies, including pharmacokinetic profiling and in vivo efficacy models. This structured, evidence-based approach is fundamental to advancing promising chemical scaffolds from the laboratory to the clinic.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro kinase assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Inhibitory Effect of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one on Target Kinases
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of the novel compound, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. The pyrimidine scaffold is a well-established core in many kinase inhibitors, suggesting this compound's potential.[1][2] Furthermore, the inclusion of a nitro group can enhance biological activity, a trait observed in various bioactive molecules.[3][4]
Given that the specific kinase targets for this compound are not yet defined, this guide presents a systematic, multi-tiered approach. It begins with broad, unbiased screening to identify primary kinase targets and progresses to rigorous biochemical and cell-based validation assays to confirm potency and elucidate the mechanism of action.
Part 1: Initial Target Discovery via Large-Scale Kinase Profiling
The first critical step for any novel compound is to understand its selectivity profile across the human kinome.[5] A broad initial screen provides an unbiased view of the compound's activity, identifying both intended targets and potential off-target liabilities that could lead to toxicity.[5][6]
Experimental Rationale: A tiered screening strategy is the most efficient and cost-effective approach.[5] We will begin by screening this compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases to identify initial "hits."[6] Any kinase showing significant inhibition (e.g., >70%) will be flagged for more detailed follow-up analysis.[5]
Workflow for Kinase Panel Screening
Caption: Tier 1 workflow for identifying kinase targets.
Protocol 1: Large-Scale Biochemical Kinase Panel Screen
This protocol is adapted from standard industry practices for high-throughput kinase screening.[6]
-
Plate Preparation: A library of over 400 purified recombinant kinases is arrayed in a multi-well plate format.
-
Compound Addition: Add this compound to each well to a final concentration of 10 µM. Include vehicle control wells (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at a concentration near the Kₘ for each specific kinase) and a specific peptide substrate.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Signal Generation: Terminate the reaction and measure kinase activity. For example, using the ADP-Glo™ assay, add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.[6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Identify hits as kinases with inhibition greater than a predefined threshold (e.g., 70-80%).
Hypothetical Screening Results
The table below presents hypothetical data from an initial screen, identifying Aurora Kinase A as a primary hit for our test compound, which we will now designate as "Cmpd-X" for brevity.
| Kinase Target | Family | % Inhibition at 10 µM | Classification |
| Aurora Kinase A | Ser/Thr | 95% | Primary Hit |
| Aurora Kinase B | Ser/Thr | 65% | Potential Off-Target |
| CDK2/Cyclin A | Ser/Thr | 45% | Weak Hit |
| SRC | Tyr | 15% | Inactive |
| ABL1 | Tyr | 10% | Inactive |
| EGFR | Tyr | 8% | Inactive |
| FLT3 | Tyr | 12% | Inactive |
Part 2: Potency and Selectivity Validation
Once a primary target is identified, the next step is to quantify the compound's potency through dose-response analysis and compare its performance against a known, well-characterized inhibitor.[7] This provides crucial context for its potential as a research tool or therapeutic lead.
Experimental Rationale: We will determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[7] For our identified hit, Aurora Kinase A, we will use Alisertib (MLN8237), a highly selective and clinically evaluated Aurora A inhibitor, as our comparator.[8][9] Comparing our Cmpd-X to Alisertib will benchmark its potency and selectivity against the closely related Aurora Kinase B.
Protocol 2: IC₅₀ Determination via In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of Cmpd-X and the reference inhibitor, Alisertib.
-
Assay Setup: In a multi-well plate, add the purified kinase (Aurora A or Aurora B), its specific peptide substrate, and a concentration point from the inhibitor dilution series.
-
Reaction & Detection: Initiate the reaction with ATP and incubate as described in Protocol 1. Use the same detection method (e.g., ADP-Glo™) to measure kinase activity at each inhibitor concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Comparative Potency and Selectivity Data
The following table summarizes the hypothetical IC₅₀ values, demonstrating that Cmpd-X is a potent inhibitor of Aurora Kinase A, with moderate selectivity over Aurora Kinase B.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Selectivity (Aurora B / Aurora A) |
| Cmpd-X | Aurora Kinase A | 25 | 32-fold |
| Aurora Kinase B | 800 | ||
| Alisertib | Aurora Kinase A | 1.2 [9] | 330-fold[9] |
| Aurora Kinase B | 396[9] | ||
| Staurosporine | Multiple | ~10 | Low (Broad-Spectrum) |
Part 3: Cellular Target Engagement and Downstream Pathway Analysis
Demonstrating that a compound can enter a living cell and engage its target is a critical step in validation.[10][11] Cellular assays confirm biological relevance, moving beyond the artificial environment of a biochemical assay.[12]
Experimental Rationale: We will use two complementary methods. First, a target engagement assay like NanoBRET™ will directly measure the binding of Cmpd-X to Aurora Kinase A inside intact cells.[13][14] Second, a Western blot analysis will assess the inhibition of downstream signaling by measuring the phosphorylation status of a known Aurora A substrate. Since Aurora kinases play a key role in cell cycle regulation by phosphorylating targets like Histone H3, this serves as an excellent pharmacodynamic biomarker.[15][16]
Signaling Pathway: Aurora A in Mitosis
Caption: Inhibition of Aurora A by Cmpd-X blocks Histone H3 phosphorylation.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
This protocol is based on the Promega NanoBRET™ system.[13][17]
-
Cell Preparation: Use cells (e.g., HEK293) engineered to express a NanoLuc® luciferase-Aurora A kinase fusion protein.
-
Tracer Addition: Treat the cells with a specific, cell-permeable fluorescent tracer that binds to the kinase's active site.
-
Compound Competition: Add varying concentrations of Cmpd-X. If Cmpd-X binds to Aurora A, it will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[13]
-
Signal Detection: Measure the BRET signal at each compound concentration.
-
Data Analysis: Calculate the cellular IC₅₀ value, which represents the concentration of Cmpd-X required to displace 50% of the tracer.
Protocol 4: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT-116 colon cancer cells) and treat with a dose range of Cmpd-X for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[6][18]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Histone H3 (Ser10). Use an antibody for total Histone H3 as a loading control.[6]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in Histone H3 phosphorylation as a function of Cmpd-X concentration.
Comparative Cellular Activity Data
This table shows that Cmpd-X effectively engages Aurora A in a cellular context and inhibits its downstream signaling, though it is less potent than the clinical candidate Alisertib.
| Compound | Cellular Target Engagement IC₅₀ (nM) (NanoBRET™) | Downstream Inhibition IC₅₀ (nM) (p-Histone H3) |
| Cmpd-X | 150 | 250 |
| Alisertib | 8 | 20 |
Conclusion
This guide outlines a rigorous, multi-step validation process for characterizing the kinase inhibitory activity of this compound (Cmpd-X). The workflow progresses logically from broad, unbiased target identification to specific biochemical potency determination and, finally, to confirmation of target engagement and pathway modulation in a physiologically relevant cellular environment.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 11. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 12. inits.at [inits.at]
- 13. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 18. In vitro kinase assay [protocols.io]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Head-to-Head Comparison of Leading Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection. The pyrimidine motif is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds, making its efficient and versatile synthesis a critical endeavor in modern organic chemistry. This document provides a detailed, head-to-head comparison of the most significant synthetic strategies, ranging from century-old name reactions to cutting-edge catalytic systems. We will delve into the mechanistic underpinnings, practical execution, and relative performance of each method, offering a comprehensive resource for selecting the optimal synthetic route.
The Enduring Legacy of Classical Syntheses
Two classical, multicomponent reactions have long served as the foundation for pyrimidine synthesis: the Biginelli and Pinner reactions. Their longevity is a testament to their robustness and utility.
The Biginelli Reaction: A Century of Reliability
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The classical Biginelli protocol, while effective, often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly with substituted or aliphatic aldehydes.[1]
Mechanistic Insights:
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The initial and likely rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidine product.[3]
Caption: Simplified reaction pathway of the Biginelli synthesis.
Classical Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reagents: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalytic concentrated HCl.
-
Solvent: Ethanol.
-
Procedure:
-
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is dissolved in ethanol (5 mL) in a round-bottom flask.
-
A catalytic amount of concentrated HCl (e.g., 0.2 mL) is added to the solution.[4]
-
The mixture is heated at reflux for 1.5 to 3 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0°C.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure product.[4]
-
The Pinner Synthesis: An Alternative Condensation
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to yield a pyrimidine ring.[6][7] This method is particularly useful for accessing pyrimidines with different substitution patterns than those typically achieved through the Biginelli reaction.
Mechanistic Insights:
The Pinner synthesis mechanism commences with the protonation of one of the carbonyl groups of the β-dicarbonyl compound, enhancing its electrophilicity. The amidine then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps lead to the formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and a final dehydration step to yield the aromatic pyrimidine ring.[6]
Caption: Key stages in the Pinner pyrimidine synthesis.
General Experimental Protocol: Pinner-type Synthesis
-
Reagents: β-Diketone (e.g., acetylacetone, 1 equivalent), Amidine hydrochloride (e.g., acetamidine hydrochloride, 1.1 equivalents), strong base (e.g., sodium ethoxide, 1.1 equivalents).
-
Solvent: Anhydrous Ethanol.
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar) to maintain anhydrous conditions.
-
Dissolve the amidine hydrochloride in anhydrous ethanol.
-
Add sodium ethoxide to the solution to generate the free amidine base.
-
To this mixture, add the β-diketone dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by neutralizing the base, extracting the product into an organic solvent, and purifying by chromatography or recrystallization.
-
Modern Methods: Accelerating Discovery
While classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader substrate scope. Microwave-assisted synthesis and transition-metal catalysis represent two of the most impactful advancements in this area.
Microwave-Assisted Synthesis: The Need for Speed
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture.[5] This technique dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[4][5] The heating mechanism involves dipolar polarization and ionic conduction, leading to efficient and uniform heating of the reaction medium.[8]
Mechanistic Principle:
The underlying chemical mechanism in microwave-assisted Biginelli or Pinner reactions is the same as in their conventional counterparts. The significant advantage of microwave irradiation is the rapid and efficient energy transfer directly to the polar molecules in the reaction mixture, which accelerates the rate of the reaction steps, particularly the initial condensation and the final dehydration.
Microwave-Assisted Biginelli Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reagents: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and a suitable catalyst (e.g., sulfamic acid, 20 mol%).[4]
-
Conditions: Solvent-free or minimal solvent, irradiated in a dedicated microwave reactor.
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, urea, and catalyst in a microwave-safe reaction vessel.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) or power (e.g., 300W) for a short duration, typically 2-10 minutes.[4][10]
-
After cooling, the solid product is typically dissolved in a solvent like ethanol, the catalyst is filtered off (if heterogeneous), and the product is isolated by recrystallization.[9]
-
Iridium-Catalyzed Multicomponent Synthesis: A Sustainable Frontier
Transition-metal catalysis has opened new avenues for pyrimidine synthesis, offering novel reaction pathways and high efficiency. Iridium-catalyzed multicomponent reactions have emerged as a powerful and sustainable method.[11] These reactions can assemble pyrimidines from simple and readily available building blocks like amidines and alcohols.[12]
Mechanistic Insights:
The iridium-catalyzed synthesis of pyrimidines from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps.[12] The iridium pincer complex catalyst facilitates the regioselective formation of C-C and C-N bonds. This process is highly atom-economical, as the alcohol components are deoxygenated during the condensation steps, and the final aromatization is driven by dehydrogenation.[11]
General Protocol for Iridium-Catalyzed Pyrimidine Synthesis:
-
Reagents: Amidines, primary and/or secondary alcohols.
-
Catalyst: PN5P-Ir-pincer complex.[12]
-
Solvent: Toluene.
-
Procedure:
-
In an inert atmosphere glovebox, the amidine, alcohols, and iridium catalyst are combined in a pressure-resistant reaction vessel with a suitable solvent like toluene.
-
The vessel is sealed and heated to a high temperature (e.g., 150°C) for a specified period.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Head-to-Head Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes the performance of the discussed methods for the synthesis of dihydropyrimidinone derivatives. The data is compiled from various literature sources and highlights the key differences in reaction conditions, times, and yields.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Classical Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | 1.5 - 3 hours | Reflux | ~60-70% | [4][13] |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | [10] |
| Microwave-Assisted Biginelli | Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid / Polymeric Acid | Solvent-free | 2 - 20 minutes | 80-100°C (300W) | 88-98% | [4][9][10] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% | [10][12] |
Conclusion and Future Outlook
The synthesis of pyrimidines has evolved significantly from the foundational Biginelli and Pinner reactions. While these classical methods remain relevant, modern techniques offer substantial improvements in efficiency, reaction times, and environmental impact.
-
The Biginelli reaction remains a workhorse for the synthesis of dihydropyrimidinones due to its simplicity and the accessibility of starting materials. Numerous modifications have improved its yield and scope.
-
The Pinner synthesis provides a valuable alternative route, particularly for pyrimidines that are not readily accessible through the Biginelli pathway.
-
Microwave-assisted synthesis has revolutionized the field by drastically reducing reaction times and often improving yields, making it an ideal choice for high-throughput synthesis and library generation.
-
Iridium-catalyzed methods represent the cutting edge of sustainable and atom-economical synthesis, enabling the construction of complex pyrimidines from simple alcohol building blocks.
For researchers and drug development professionals, the choice of synthetic method will depend on the specific target molecule, desired scale, and available resources. For rapid library synthesis and optimization, microwave-assisted methods are highly advantageous. For large-scale, sustainable production, emerging transition-metal catalyzed routes hold immense promise. The continued development of novel catalytic systems will undoubtedly further expand the synthetic chemist's toolkit for accessing this vital heterocyclic scaffold.
References
- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. As a substituted nitropyrimidine, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its constituent functional groups (chlorinated aromatic, nitro group) and data from structurally similar compounds suggest it should be treated as a hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chlorinated and nitrated pyrimidines are known to cause skin irritation and serious eye irritation.[3][4][5][6][7][8][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5][9]
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[9][10]
Regulatory Waste Classification: Under the EPA's RCRA regulations, a chemical waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. All generators of waste are legally responsible for determining if their waste is hazardous.[11] Given the anticipated hazards, this compound must be managed as hazardous waste .
| Parameter | Assessment | Justification |
| Physical State | Solid | Based on typical pyrimidinone structures. |
| Anticipated GHS Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT - Single Exposure (Category 3, Respiratory) | Based on data for analogous compounds like 2-Chloro-4-methyl-5-nitropyridine and other substituted pyrimidines.[3][5][8] |
| RCRA Waste Code | D002 (Characteristic of Toxicity - if it fails TCLP), or appropriate state/local codes. | The "cradle-to-grave" principle of hazardous waste management requires proper identification and tracking.[11] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Safe disposal begins with rigorous self-protection. Handling of this compound, whether in pure form or as waste, must be performed in a controlled environment.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]
-
Body Protection: A fully-buttoned laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[5]
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Identify Waste Stream: Determine if the waste is pure, unused compound, a reaction mixture, or contaminated labware (e.g., weigh boats, gloves, pipette tips).
-
Select Appropriate Container:
-
Use only a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
For solid waste, a wide-mouth polyethylene container is suitable.
-
For liquid waste (e.g., solutions in organic solvents), use a solvent-safe container.
-
-
Segregate from Incompatibles: This compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[13] DO NOT mix waste containing this compound with incompatible waste streams. Keep it in a separate, dedicated container.
-
Transfer Waste:
-
Carefully transfer the waste into the designated container inside a chemical fume hood.
-
Avoid creating dust when transferring solid material.[13]
-
Once the waste is added, securely close the container. Containers should remain sealed unless waste is actively being added.
-
Labeling, Storage, and Accumulation
Regulatory compliance is non-negotiable. Proper labeling and storage are mandated by the EPA.
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste mixture.
-
A clear statement of the associated hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container (the "accumulation start date").
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area.
-
The storage area must be secure and segregated from incompatible materials.[5]
-
Ensure secondary containment is in place to capture any potential leaks.
Accumulation Time Limits: Generators of hazardous waste must adhere to strict time limits for on-site storage, which vary based on the quantity of waste generated per month (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).[14] Dispose of the waste through the proper channels within these time limits, which can be as short as 180 days.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Alert personnel in the immediate area and evacuate non-essential staff. Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[15]
-
Contain: For small spills, cover the material with a non-combustible, inert absorbent such as sand, vermiculite, or earth. Do not use combustible materials like paper towels. [15]
-
Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15][16] Use spark-proof tools if a flammable solvent is present.[16]
-
Decontaminate:
-
The goal of decontamination is to neutralize and remove the hazardous drug residue.
-
Wipe the spill area with an appropriate deactivating agent if one is known. A common practice involves using a decontamination agent followed by a cleaning agent like a germicidal detergent.[17]
-
Follow the decontamination with a thorough cleaning using soap and water.[15]
-
All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[15]
-
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department, regardless of size.[15]
Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
Triple-Rinsing Procedure:
-
Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., methanol, acetone).
-
Crucially, collect all rinsate (the rinse solvent) and manage it as hazardous waste. [15] Do not pour it down the drain.[13]
-
After the third rinse, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label. The decontaminated container can now be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[15]
Final Disposal Pathway
The ultimate fate of the hazardous waste is managed through your institution. The "cradle-to-grave" responsibility means that the generator must ensure the waste is properly handled until its final destruction.[11]
-
Contact EHS: Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor for waste pickup.[15]
-
Manifest System: For off-site transport, a hazardous waste manifest system is used to track the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Method of Destruction: High-temperature incineration at a permitted facility is the typical and most effective method for destroying organic hazardous waste.[15]
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations.
References
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Dichloro-6-methyl-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. echemi.com [echemi.com]
- 17. publications.ashp.org [publications.ashp.org]
Navigating the Uncharted: A Guide to Safely Handling 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
In the fast-paced world of pharmaceutical research, novel compounds are synthesized daily. While this progress is essential for medical advancement, it also introduces new challenges in laboratory safety. 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is one such compound where comprehensive safety data may not be readily available. This guide provides a framework for handling this and other structurally similar compounds, emphasizing a proactive and cautious approach to personal and environmental safety.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on the known hazards of structurally related compounds, such as chlorinated and nitrated pyrimidines, and established principles of laboratory safety. A thorough risk assessment should be conducted by the user before handling this compound.
Understanding the Risks: A Profile of a Potentially Hazardous Compound
Based on the functional groups present in this compound—a chlorinated pyrimidine with a nitro group—we can anticipate several potential hazards:
-
Skin and Eye Irritation: Many chlorinated and nitrated organic compounds are known to cause irritation upon contact with skin and eyes.[1]
-
Toxicity: The presence of a nitro group and a halogen suggests that the compound may be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Sensitization: Some individuals may develop an allergic reaction to compounds of this nature after repeated exposure.
Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is paramount.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, the work environment itself should be engineered for safety.
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][3]
-
Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked.
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated work area.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible and regularly tested.[2][4] A spill kit appropriate for solid and liquid chemical spills should also be available.
Personal Protective Equipment: Your Last and Most Critical Barrier
The appropriate selection and use of PPE is crucial for preventing direct contact with the chemical.
Core PPE Requirements:
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For extended operations, consider a more robust glove material like neoprene or butyl rubber.[5] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during solution preparation or transfers.[5][6] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. |
Step-by-Step PPE Protocol:
-
Donning:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or coveralls.
-
Don outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
If required, don a face shield.
-
If required, perform a fit check for a respirator.
-
-
Doffing:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove face shield (if used) and lab coat, turning it inside out to contain any contamination.
-
Remove inner gloves and dispose of them.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: From Weighing to Waste Disposal
A clear and concise operational plan is essential for minimizing risk.
Workflow for Handling this compound
Caption: A visual representation of the safe handling workflow for this compound.
Disposal Plan:
As a chlorinated and nitrated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[7][8][9][10][11]
-
Never dispose of this compound down the drain or in the regular trash.
In Case of Emergency:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling novel compounds like this compound, ensuring a safe and productive laboratory environment.
References
- 1. ecolink.com [ecolink.com]
- 2. labequipmentdirect.com [labequipmentdirect.com]
- 3. youtube.com [youtube.com]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. clarionsafety.com [clarionsafety.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. wku.edu [wku.edu]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

